T140 peptide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229030-20-0 | |
| Record name | T140 peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
T140 Peptide: A Deep Dive into its Mechanism of Action for CXCR4 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. Its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), orchestrates cell migration, proliferation, and survival. The T140 peptide, a 14-residue cyclic peptide analog of polyphemusin II, is a potent and specific antagonist of CXCR4. This technical guide provides an in-depth exploration of the this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Core Mechanism: Competitive Antagonism and Inverse Agonism
T140 exerts its inhibitory effect on CXCR4 through a multifaceted mechanism. Primarily, it acts as a competitive antagonist , binding to the extracellular domain of the CXCR4 receptor and thereby physically blocking the binding of its endogenous ligand, SDF-1α.[1][2] This direct competition prevents the conformational changes in the receptor necessary for the initiation of downstream signaling cascades.
Intriguingly, studies have also characterized T140 as an inverse agonist .[3] While a neutral antagonist simply blocks agonist binding, an inverse agonist can reduce the basal, ligand-independent activity of a receptor. In the context of CXCR4, which can exhibit constitutive activity, T140 has been shown to decrease this autonomous signaling, further highlighting its robust inhibitory profile.[3]
The binding of T140 to CXCR4 involves specific molecular interactions. Key residues on T140, including Arginine 2, L-3-(2-naphthyl)alanine 3, Tyrosine 5, and Arginine 14, are indispensable for its high-affinity binding.[4][5] These residues are thought to interact with critical amino acids within the transmembrane domains and extracellular loops of CXCR4, particularly within the fourth transmembrane domain.[1][5]
Quantitative Analysis of T140-CXCR4 Interaction
The potency of T140 and its analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.
Table 1: Binding Affinity and Inhibitory Concentrations of T140 and its Analogs
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| T140 | [125I]SDF-1α Competitive Binding | HEK293 | Nanomolar range | [1] |
| T140 | Anti-HIV Activity | --- | --- | [6] |
| T140-2D | Homologous Displacement Competitive Binding ([64Cu]T140-2D) | CHO-CXCR4 | 2.47 ± 0.08 | [7] |
| T140 | Competitive Binding with 125I-CXCL12 | --- | 2.5 | [7] |
| TC14012 | Anti-HIV Activity (X4-HIV-1) | --- | 19.3 | [8] |
| 4F-benzoyl-TE14011 (TF14013) | Anti-HIV Activity | --- | Strongest among analogs tested | [9][10] |
| CVX15 | Competitive Binding (12G5 antibody) | --- | 7.8 ± 2.2 | [11] |
| IT1t | Competitive Binding (12G5 antibody) | --- | 29.65 ± 2.8 | [11] |
| AMD3100 | Competitive Binding (12G5 antibody) | --- | 319.6 ± 37.3 | [11] |
Table 2: Efficacy of T140 Analogs in Cell Migration Inhibition
| Compound | Concentration | % Inhibition of Cell Migration | Cell Line | Reference |
| T140 analogs | 10-100 nM | Effective inhibition | MDA-MB-231, Sup-T1, HUVEC | [12] |
| T140-2D | 10-100 nM | Almost complete inhibition | Jurkat | [7] |
| T140 | 10-100 nM | Almost complete inhibition | Jurkat | [7] |
| CVX15 | 20 nM | 65% | --- | [11] |
| IT1t | 100 nM | 70% | --- | [11] |
| AMD3100 | 200 nM | 61% | --- | [11] |
Disruption of CXCR4 Signaling Pathways
Upon binding of SDF-1α, CXCR4 activates a complex network of intracellular signaling pathways that are crucial for cellular responses.[13][14][15] T140's inhibition of this initial binding event effectively abrogates these downstream signals. The primary signaling cascades affected are:
-
G-protein Dependent Pathways : CXCR4 is a G-protein coupled receptor (GPCR), primarily coupling to Gαi.[14][16] Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of pathways such as PI3K/Akt and MAPK/ERK.[16][17] The Gβγ subunit, upon dissociation, activates phospholipase C (PLC), leading to an increase in intracellular calcium.[14][16] T140 prevents the dissociation of the G-protein subunits, thus blocking these downstream effects.
-
G-protein Independent Pathways : CXCR4 can also signal independently of G-proteins, notably through the JAK/STAT pathway.[13][18] This is often initiated by the phosphorylation of the receptor's C-terminal tail. T140's blockade of receptor activation prevents this phosphorylation and subsequent recruitment and activation of JAK/STAT proteins.
The following diagram illustrates the CXCR4 signaling cascade and the point of inhibition by the this compound.
Detailed Experimental Protocols
The characterization of T140's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., T140) to compete with a radiolabeled ligand (e.g., [125I]SDF-1α) for binding to a receptor (CXCR4).
Methodology:
-
Cell Culture: Use a cell line endogenously expressing or stably transfected with CXCR4 (e.g., HEK293-CXCR4, CHO-CXCR4).
-
Membrane Preparation (Optional): Cell membranes can be isolated through homogenization and centrifugation to create a more purified receptor preparation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes or whole cells with a constant concentration of [125I]SDF-1α and varying concentrations of unlabeled T140.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the T140 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of T140 that inhibits 50% of the specific binding of the radioligand).
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the SDF-1α-induced increase in intracellular calcium concentration, a key downstream event in CXCR4 signaling.
Methodology:
-
Cell Preparation: Load CXCR4-expressing cells (e.g., Jurkat cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubation: Incubate the dye-loaded cells with varying concentrations of T140 for a defined period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric plate reader or a flow cytometer.
-
Stimulation: Add a fixed concentration of SDF-1α to stimulate the cells.
-
Fluorescence Measurement: Immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of T140. Plot the percentage of inhibition of the SDF-1α-induced calcium response against the T140 concentration to determine the IC50 value.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of T140 to block the directional migration of cells towards a chemoattractant (SDF-1α).
Methodology:
-
Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane separating the upper and lower chambers.
-
Chemoattractant: Add SDF-1α to the lower chamber.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells) in a serum-free medium. Pre-incubate the cells with varying concentrations of T140.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view under a microscope or by using a plate reader after cell lysis and dye elution.
-
Data Analysis: Plot the number of migrated cells (or percentage of migration relative to the control) against the T140 concentration to determine the inhibitory effect.
The following diagram outlines a typical experimental workflow for evaluating a CXCR4 antagonist like T140.
Conclusion
The this compound stands as a well-characterized and highly potent inhibitor of the CXCR4 receptor. Its mechanism of action, rooted in competitive antagonism and inverse agonism, leads to the effective blockade of both G-protein dependent and independent signaling pathways. The quantitative data from a variety of in vitro assays consistently demonstrate its nanomolar potency in inhibiting ligand binding and subsequent cellular responses such as calcium mobilization and cell migration. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate T140 and its analogs or to develop novel CXCR4-targeted therapeutics. The robust preclinical data for T140 and its derivatives continue to underscore the therapeutic potential of targeting the CXCR4/SDF-1α axis in a range of human diseases.
References
- 1. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T140 blocks the SDF-1/CXCR4 signaling pathway and prevents cartilage degeneration in an osteoarthritis disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]
- 9. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 15. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 17. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abeomics.com [abeomics.com]
The Genesis of a Potent CXCR4 Antagonist: A Technical Guide to the Discovery and Development of the T140 Peptide from Polyphemusin II
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of the T140 peptide, a potent and specific antagonist of the human chemokine receptor CXCR4. Originating from polyphemusin II, a naturally occurring antimicrobial peptide found in the American horseshoe crab (Limulus polyphemus), T140 and its analogs have emerged as significant therapeutic candidates, particularly in the fields of HIV-1 entry inhibition and cancer metastasis. This document details the journey from the initial isolation of polyphemusin II to the rational design of T140, presenting key quantitative data, in-depth experimental protocols, and visual representations of the associated molecular pathways and developmental logic.
Introduction: From Innate Immunity to Targeted Therapeutics
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in various physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1, also known as CXCL12). The CXCR4/SDF-1 axis is also implicated in numerous pathologies. Notably, CXCR4 serves as a major co-receptor for the entry of T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. Furthermore, its overexpression is associated with the metastasis of various cancers.
The quest for potent and specific CXCR4 antagonists has led to the exploration of diverse chemical entities. Among the most successful are peptides derived from a natural source: the hemocytes of the American horseshoe crab. This guide traces the fascinating path from the discovery of the antimicrobial peptide polyphemusin II to the development of the highly optimized CXCR4 antagonist, T140.
The Origin: Polyphemusin II from the American Horseshoe Crab
Polyphemusin I and II are antimicrobial peptides that were first isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus.[1] These peptides are crucial components of the crab's innate immune system, exhibiting broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi.[1]
Polyphemusin II is an 18-amino acid peptide with a C-terminal arginine α-amide. Its structure is characterized by two disulfide bridges that create a rigid β-hairpin conformation.[1] While its primary biological role is antimicrobial, subsequent research revealed its ability to inhibit HIV-1 replication, albeit with moderate potency. This anti-HIV activity, coupled with its well-defined structure, made polyphemusin II an attractive scaffold for the development of more potent and specific antiviral agents.
The Evolutionary Path to T140
The development of T140 from polyphemusin II was a multi-step process involving rational drug design and extensive structure-activity relationship (SAR) studies.
T22: An Early, Potent Polyphemusin II Analog
Initial efforts to enhance the anti-HIV activity of polyphemusin II led to the synthesis of T22, also known as [Tyr5,12, Lys7]-polyphemusin II.[2] T22 is an 18-mer derivative of polyphemusin I in which three amino acid substitutions were introduced to increase its affinity for the HIV co-receptor.[2] T22 demonstrated significantly improved anti-HIV-1 activity compared to its natural precursor, with a 50% effective concentration (EC50) in the nanomolar range.[3]
The Emergence of T140: A Truncated and Optimized Successor
Further SAR studies on T22 aimed to identify the minimal pharmacophore responsible for its anti-HIV activity and to improve its drug-like properties. This led to the development of T140, a 14-amino acid truncated analog of T22. T140 demonstrated even greater potency as a CXCR4 antagonist and anti-HIV agent than T22.[4]
The development of T140 from T22 involved the identification of four key amino acid residues essential for its potent anti-HIV activity: Arginine at position 2, L-3-(2-naphthyl)alanine at position 3, Tyrosine at position 5, and Arginine at position 14.[3] This discovery allowed for the synthesis of a smaller, yet more potent, peptide.
Quantitative Biological Activity
The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and CXCR4 binding affinity of polyphemusin II, T22, T140, and a key analog. The data are compiled from various sources and should be interpreted as representative values.
Table 1: Anti-HIV-1 Activity and Cytotoxicity
| Peptide | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| Polyphemusin II | Moderate Activity | - | - | - |
| T22 | 0.008 µg/mL | 54 µg/mL | >6750 | MT-4 |
| T140 | ~1-3 nM | >1000 nM | >300 | MT-4 |
| TC14005 | 4.0 nM | >80,000 nM | >20,000 | MT-4 |
Note: Direct comparative data for polyphemusin II under the same conditions is limited in the reviewed literature. TC14005 is an L-citrulline-substituted analog of T140.[3][5]
Table 2: CXCR4 Binding Affinity
| Peptide | Binding Affinity (IC50) | Assay Method |
| T22 | Moderate Affinity | - |
| T140 | Nanomolar Range | Inhibition of 12G5 mAb binding |
| T140 Analogs | Low Nanomolar Range | Inhibition of 12G5 mAb binding |
Note: Specific IC50 values for CXCR4 binding vary between studies depending on the assay format.[4]
Mechanism of Action: CXCR4 Antagonism
T140 and its analogs exert their anti-HIV-1 activity by acting as potent and specific antagonists of the CXCR4 receptor. They bind to the extracellular domain of CXCR4, thereby preventing the interaction of the viral envelope glycoprotein gp120 with the receptor. This blockage of gp120-CXCR4 binding inhibits the fusion of the viral and cellular membranes, a critical step in the entry of X4-tropic HIV-1 into host cells.
The binding of the natural ligand, SDF-1, to CXCR4 activates several downstream signaling pathways that regulate cell migration, proliferation, and survival. As an antagonist, T140 blocks these signaling cascades, which is the basis for its therapeutic potential in cancer by inhibiting metastasis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of T140 and its analogs.
Solid-Phase Peptide Synthesis (SPPS) of T140
This protocol outlines the manual synthesis of a cyclic peptide like T140 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the T140 sequence.
-
On-Resin Cyclization (for disulfide bridges):
-
After assembling the linear peptide, selectively deprotect the cysteine side-chain protecting groups (e.g., Acm) using a specific reagent (e.g., iodine in DMF).
-
Allow the cyclization to proceed for 2-4 hours.
-
Wash the resin thoroughly.
-
-
Cleavage and Final Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Anti-HIV-1 Assay using MT-4 Cells
This protocol describes a cell-based assay to determine the anti-HIV-1 activity of T140 using the MT-4 human T-cell line and an MTT assay to measure cell viability.[6]
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 stock (e.g., IIIB strain)
-
This compound (and other test compounds)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of T140 (in triplicate) to the wells. Include wells with no compound (virus control) and wells with no virus or compound (cell control).
-
Virus Infection: Add a predetermined amount of HIV-1 stock (e.g., 100 TCID50) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC50) – the concentration of T140 that protects 50% of cells from virus-induced cytopathic effect.
-
In a parallel experiment without virus, determine the 50% cytotoxic concentration (CC50) – the concentration of T140 that reduces the viability of uninfected cells by 50%.
-
CXCR4 Competitive Binding Assay
This protocol describes a flow cytometry-based competitive binding assay to measure the ability of T140 to inhibit the binding of a fluorescently labeled anti-CXCR4 antibody (clone 12G5) to CXCR4-expressing cells.[7][8]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells or stably transfected HEK293 cells)
-
Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody (clone 12G5)
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the CXCR4-expressing cells with FACS buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation:
-
Add 50 µL of cell suspension to each well of a 96-well plate.
-
Add serial dilutions of T140 to the wells. Include a control with no T140 (maximum binding) and a control with a saturating concentration of unlabeled 12G5 or another known CXCR4 antagonist (non-specific binding).
-
Incubate for 30 minutes at 4°C.
-
-
Antibody Staining:
-
Add a pre-titered, non-saturating concentration of PE-conjugated anti-CXCR4 antibody (12G5) to all wells.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation and resuspension.
-
Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer, measuring the PE fluorescence intensity.
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of specific binding at each T140 concentration.
-
Plot the percentage of specific binding against the T140 concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
-
Conclusion and Future Directions
The journey from the antimicrobial peptide polyphemusin II to the potent CXCR4 antagonist T140 is a testament to the power of natural product chemistry and rational drug design. T140 and its analogs have not only provided invaluable tools for studying the biology of the CXCR4/SDF-1 axis but also represent a promising class of therapeutic agents for HIV-1 infection, cancer, and other inflammatory diseases. Future research will likely focus on developing orally bioavailable small-molecule mimetics of T140 and further optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based CXCR4 antagonists. The continued exploration of nature's chemical diversity, coupled with advanced synthetic and screening technologies, will undoubtedly lead to the discovery of new and improved therapeutics targeting CXCR4 and other critical disease-related pathways.
References
- 1. bachem.com [bachem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore identification of a specific CXCR4 inhibitor, T140, leads to development of effective anti-HIV agents with very high selectivity indexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 5. | BioWorld [bioworld.com]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
The Architectural Blueprint of a Potent CXCR4 Antagonist: A Technical Guide to the T140 Peptide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the T140 peptide, a potent and highly specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). T140, a 14-residue cyclic peptide derived from polyphemusin II, has garnered significant interest within the scientific community for its robust anti-HIV activity and its potential as a therapeutic agent in cancer, inflammation, and stem cell mobilization.[1][2] This document details the structural characteristics, mechanism of action, and key experimental methodologies used to elucidate its function, serving as a critical resource for researchers, chemists, and clinical developers in the field of peptide-based therapeutics.
Core Structural Features of T140
T140 is a synthetic peptide distinguished by its unique primary sequence, post-translational modifications, and a constrained cyclic structure, all of which are critical for its high-affinity binding to CXCR4.
Primary Amino Acid Sequence
The this compound is a 14-amino-acid polypeptide. Its sequence incorporates several non-standard and D-amino acids, which contribute to its stability and binding affinity.[3]
The linear sequence is as follows: H-Arg¹-Arg²-Nal³-Cys⁴-Tyr⁵-Arg⁶-Lys⁷-D-Lys⁸-Pro⁹-Tyr¹⁰-Arg¹¹-Cit¹²-Cys¹³-Arg¹⁴-OH [3]
Where:
-
Nal : 3-(2-naphthyl)-L-alanine
-
D-Lys : D-lysine
-
Cit : L-citrulline
Secondary and Tertiary Structure
The defining structural feature of T140 is a disulfide bond between the cysteine residues at positions 4 and 13 (Cys⁴-Cys¹³).[2][3] This intramolecular bridge creates a cyclic conformation that is essential for its biological activity. This constrained structure orients the key pharmacophoric residues—specifically Arg², Nal³, Tyr⁵, and Arg¹⁴—into an optimal geometry for insertion into the CXCR4 binding pocket.[4] While a high-resolution crystal structure of T140 itself is not publicly available, structural analyses using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) on T140 and its analogues suggest a compact, folded structure.[5]
References
- 1. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 229030-20-0 [smolecule.com]
- 3. This compound | C90H141N33O18S2 | CID 16130395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
T140 Peptide: A Technical Guide to its Role in Blocking HIV-1 Entry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the T140 peptide, a potent and specific antagonist of the CXCR4 chemokine receptor, and its critical role in the inhibition of HIV-1 entry into host cells. T140 and its analogs represent a promising class of anti-HIV-1 therapeutic agents. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes complex biological processes and workflows.
Introduction: T140 as a CXCR4 Antagonist
T140 is a 14-residue synthetic peptide analog derived from polyphemusin II, a protein found in the hemolymph of the American horseshoe crab. It functions as a highly specific and potent antagonist of the human chemokine receptor CXCR4.[1][2] CXCR4 is a G protein-coupled receptor (GPCR) that serves as a co-receptor for T-cell line-tropic (X4) strains of HIV-1 to enter and infect CD4+ T cells.[2][3] The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). By binding to CXCR4, T140 allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor, thereby blocking the fusion of the viral and cellular membranes, a critical step in the HIV-1 life cycle.[3] The high antiviral activity and specificity of T140 and its derivatives have made them important lead compounds in the development of HIV-1 entry inhibitors.[4][5]
Mechanism of Action: Blocking HIV-1 Entry
The entry of X4-tropic HIV-1 into a target T-cell is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4. The subsequent interaction of gp120 with CXCR4 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.
T140 exerts its anti-HIV-1 activity by specifically binding to CXCR4 and disrupting the gp120-CXCR4 interaction.[2][3] Structural studies have indicated that T140 interacts with residues in the transmembrane domains of CXCR4, particularly transmembrane domain 4.[6] This binding is thought to induce or stabilize a conformation of CXCR4 that is not recognized by gp120, thus acting as an allosteric inhibitor. Furthermore, T140 has been characterized as an inverse agonist, meaning it can reduce the basal signaling activity of CXCR4 in addition to blocking agonist-induced signaling.
Below is a diagram illustrating the mechanism of T140-mediated inhibition of HIV-1 entry.
Quantitative Data on Anti-HIV Activity
The antiviral potency of T140 and its analogs is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays that measure the inhibition of HIV-1 replication. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the therapeutic window of the compound.
| Compound | HIV-1 Strain | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| T140 | IIIB | MT-4 | 3.5 - 12 | 45 - 54 | >3750 | [7] |
| TC-14003 | IIIB | MT-4 | 2.8 | >56 | >20000 | [4] |
| TC-14005 | IIIB | MT-4 | 4.0 | >80 | >20000 | [4] |
| 4F-benzoyl-TN14003 | NL4-3 | Various | IC50 = 0.65 nM (Jurkat cell migration) | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity of the this compound.
HIV-1 Entry Inhibition Assay (Pseudovirus Neutralization Assay)
This assay quantifies the ability of T140 to inhibit the entry of HIV-1 into target cells using single-round infectious pseudoviruses.
Materials:
-
HEK293T cells
-
TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 envelope (Env)-expressing plasmid (e.g., for an X4-tropic strain like HXB2)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Pseudovirus Production: a. Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent. b. Incubate the cells for 48-72 hours at 37°C. c. Harvest the culture supernatant containing the pseudoviruses. d. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. e. Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the neutralization assay.[8]
-
Neutralization Assay: a. Plate TZM-bl cells in a 96-well plate and incubate overnight. b. Prepare serial dilutions of the this compound in DMEM. c. In a separate plate, pre-incubate the diluted pseudovirus with the T140 dilutions for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-peptide mixtures. e. Incubate for 48 hours at 37°C. f. After incubation, lyse the cells and measure luciferase activity using a luminometer.[9][10]
-
Data Analysis: a. Calculate the percentage of inhibition for each T140 concentration relative to the virus control (no peptide). b. Determine the IC50 value by plotting the percentage of inhibition against the log of the T140 concentration and fitting the data to a sigmoidal dose-response curve.
CXCR4 Competitive Binding Assay
This assay measures the ability of T140 to compete with a known ligand (e.g., a labeled antibody or SDF-1) for binding to CXCR4 on the surface of cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells or transfected cell lines)
-
Fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-FITC) or radiolabeled SDF-1 ([¹²⁵I]SDF-1)
-
This compound
-
Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)
-
Flow cytometer or scintillation counter
Protocol (using a fluorescent antibody):
-
Harvest and wash the CXCR4-expressing cells.
-
Resuspend the cells in PBS with 1% BSA.
-
Prepare serial dilutions of the this compound.
-
Incubate the cells with the T140 dilutions for 30 minutes at 4°C.
-
Add a fixed, saturating concentration of the fluorescently labeled anti-CXCR4 antibody to the cells.
-
Incubate for 1 hour at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).
Data Analysis:
-
Calculate the percentage of inhibition of antibody binding for each T140 concentration.
-
Determine the IC50 value from a dose-response curve.
SDF-1-Induced Calcium Influx Assay
This functional assay assesses the ability of T140 to block the intracellular calcium mobilization induced by the binding of SDF-1 to CXCR4.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
SDF-1
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Protocol:
-
Load the CXCR4-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Aliquot the cells into a 96-well plate.
-
Add serial dilutions of the this compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of SDF-1 to the wells to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
Data Analysis:
-
Quantify the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the SDF-1-induced calcium flux by T140.
-
Determine the IC50 value from a dose-response curve.
Chemotaxis Assay
This assay measures the ability of T140 to inhibit the migration of CXCR4-expressing cells towards a gradient of SDF-1.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size)
-
SDF-1
-
This compound
-
Cell culture medium
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Protocol:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing SDF-1 to the lower chamber of the wells.
-
In the upper chamber (the Transwell insert), add the CXCR4-expressing cells that have been pre-incubated with various concentrations of T140.
-
Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
-
After incubation, remove the inserts and count the number of cells that have migrated to the lower chamber.[11]
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each T140 concentration.
-
Determine the IC50 value from a dose-response curve.
Signaling Pathways Affected by T140
As an antagonist of CXCR4, T140 blocks the downstream signaling pathways initiated by the binding of SDF-1. These pathways are crucial for cell survival, proliferation, and migration. The primary signaling cascades inhibited by T140 include:
-
Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway plays a role in cell growth and differentiation.
-
Phospholipase C (PLC)/Protein Kinase C (PKC) pathway: This pathway leads to an increase in intracellular calcium and activation of various cellular processes.
The following diagram illustrates the inhibition of CXCR4 signaling by T140.
Conclusion
The this compound and its derivatives are potent and specific inhibitors of HIV-1 entry, targeting the CXCR4 co-receptor. Their mechanism of action, involving the allosteric inhibition of the gp120-CXCR4 interaction, provides a distinct and valuable strategy for antiretroviral therapy, particularly for X4-tropic HIV-1 strains. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of T140-based therapeutics. The comprehensive quantitative data and visualizations of the underlying biological processes aim to support researchers and drug development professionals in advancing the fight against HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. SDF-1 inhibition targets the bone marrow niche for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
T140 Peptide: A Technical Guide to its Investigation as an Anti-Cancer Metastatic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for therapeutic agents that can effectively inhibit the spread of cancer cells. The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical mediator of metastasis, with its overexpression correlated with poor prognosis in numerous cancers. T140, a 14-amino acid peptide, and its analogs are potent and selective antagonists of CXCR4. This technical guide provides an in-depth overview of the investigation of the T140 peptide as an anti-cancer metastatic agent. It details the underlying mechanism of action, summarizes key preclinical and clinical data, provides comprehensive experimental protocols, and visualizes complex biological pathways and workflows.
Introduction: The CXCR4/CXCL12 Axis in Cancer Metastasis
The chemokine receptor CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a pivotal role in tumor progression and metastasis. The CXCL12/CXCR4 signaling axis is implicated in the trafficking of cancer cells to distant organs where CXCL12 is highly expressed, such as the lungs, liver, bone marrow, and lymph nodes. Upon CXCL12 binding, CXCR4 activates downstream signaling pathways that promote cell survival, proliferation, and, crucially, migration and invasion. Consequently, antagonizing the CXCR4 receptor presents a promising therapeutic strategy to thwart cancer metastasis. T140 and its derivatives have been developed as potent CXCR4 antagonists, demonstrating significant potential in preclinical and clinical settings.
Mechanism of Action: T140 as a CXCR4 Antagonist
T140 is a synthetic peptide that acts as a competitive antagonist of CXCR4. By binding to the receptor, it blocks the interaction with its natural ligand, CXCL12. This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell migration and invasion.
The binding of CXCL12 to CXCR4 typically triggers the activation of several intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)1/2 pathway. These pathways are central to the regulation of cell motility, survival, and proliferation. T140, by preventing CXCL12 binding, effectively abrogates the activation of these pro-metastatic signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating T140 and its analogs as anti-cancer metastatic agents.
Table 1: In Vitro Efficacy of T140 Analogs
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| T140 analogs | MDA-MB-231 (Breast Cancer) | SDF-1-induced migration | 10-100 nM | [1] |
| 4F-benzoyl-TN14003 | Jurkat (Leukemia) | CXCL12-mediated migration | 0.65 nM | [2] |
| 4F-benzoyl-TN14003 | Mouse splenocytes | CXCL12-mediated migration | 0.54 nM | [2] |
| TC14012 | CXCR4-expressing cells | CXCR4 antagonism | 19.3 nM |
Table 2: In Vivo Efficacy of T140 Analogs
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| 4F-benzoyl-TN14003 | MDA-MB-231 (Breast Cancer) | SCID mice | Statistically significant reduction in pulmonary metastasis (P≤0.05) | [1] |
| TN14003 | Breast Cancer | Animal model | Effective in limiting metastasis by inhibiting migration | [3] |
Table 3: Clinical Trial Results of T140 Analogs (Motixafortide and Balixafortide)
| Compound | Trial Name/Phase | Cancer Type | Treatment Regimen | Key Results | Reference |
| Motixafortide (BL-8040) | COMBAT/KEYNOTE-202 (Phase 2a) | Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) | Motixafortide + Pembrolizumab + Chemotherapy | Confirmed ORR: 13.2%DCR: 63.2%Median OS: 6.6 monthsMedian PFS: 3.8 months | [4][5][6][7] |
| Motixafortide (BL-8040) | CheMo4METPANC (Phase 2 Pilot) | Treatment-naïve Metastatic PDAC | Motixafortide + Cemiplimab + Chemotherapy | Confirmed PR: 36%DCR: 82% | [8] |
| Balixafortide (POL6326) | FORTRESS (Phase 3) | HER2-negative Metastatic Breast Cancer | Balixafortide + Eribulin | ORR: 13.0% (vs. 13.7% with eribulin alone, p=1.00)CBR: 16.7% (vs. 19.6% with eribulin alone) | [9][10][11][12][13] |
ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival; PFS: Progression-Free Survival; PR: Partial Response; CBR: Clinical Benefit Rate.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the investigation of T140's anti-metastatic properties.
In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, such as CXCL12, and the inhibitory effect of T140.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Recombinant human CXCL12/SDF-1α
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cancer cells to near confluency. The day before the assay, detach cells and resuspend them in a serum-free medium.
-
Transwell Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: In the lower chamber, add a medium containing CXCL12 as a chemoattractant. For the negative control, use a serum-free medium without CXCL12.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium. For the treatment group, pre-incubate the cells with the desired concentration of this compound for 30 minutes at 37°C. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 12-48 hours, depending on the cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the cells by placing the insert in a staining solution for 15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Using an inverted microscope, count the number of migrated cells in several random fields of view. Calculate the average number of migrated cells per field.
In Vivo Pulmonary Metastasis Model
This model is used to evaluate the effect of T140 on the formation of lung metastases from circulating tumor cells.
References
- 1. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of breast cancer metastasis by selective synthetic polypeptide against CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioLineRx Announces Final Results from Phase 2a COMBAT/KEYNOTE-202 Triple Combination Study of Motixafortide in Second Line Metastatic Pancreatic Cancer (PDAC) | BioLineRx [ir.biolinerx.com]
- 5. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Polyphor Provides Update on the Phase III FORTRESS Study of [globenewswire.com]
- 10. Polyphor Provides Final Update on the Phase III FORTRESS Study of Balixafortide in Patients with Advanced Her2 Negative Breast Cancer | MarketScreener [marketscreener.com]
- 11. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 12. onclive.com [onclive.com]
- 13. Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer [clin.larvol.com]
T140 Peptide and its Analogs: A Technical Guide to CXCR4 Antagonism
The T140 peptide, a 14-residue synthetic peptide, and its derivatives represent a significant class of molecules in the study of the C-X-C chemokine receptor 4 (CXCR4).[1][2] Initially developed as a potent anti-HIV agent, the therapeutic potential of T140 and its analogs has expanded to include applications in cancer, and inflammatory diseases.[2][3][4] This guide provides an in-depth overview of T140 and its analogs, focusing on their mechanism of action, pharmacological properties, and the experimental methodologies used to evaluate their efficacy.
The CXCR4/SDF-1 Signaling Axis: The Target of T140
The biological activities of T140 and its analogs are centered on their ability to antagonize the CXCR4 receptor. CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), activates multiple intracellular signaling pathways.[5][6] This signaling cascade is crucial for a variety of physiological processes, including hematopoiesis, embryogenesis, and vascularization.[6] However, the CXCR4/SDF-1 axis is also implicated in numerous pathological conditions. It is a major co-receptor for T-cell line-tropic (X4) HIV-1 entry into host cells and plays a critical role in the metastasis of over 20 types of cancer, including breast, prostate, and lung cancer.[2][7][8][9]
The binding of SDF-1 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events that ultimately regulate cell migration, proliferation, and survival. T140 and its analogs act as antagonists by binding to CXCR4 and preventing its interaction with SDF-1, thereby inhibiting these downstream effects.[1][2] Some studies have also characterized T140 as an inverse agonist, meaning it can reduce the basal signaling activity of the receptor in the absence of an agonist.[5]
Pharmacological Data of T140 and Key Analogs
The development of T140 analogs has been driven by the need to improve upon the parent peptide's pharmacological profile, particularly its biostability.[7][10] Modifications, such as N-terminal acylation and C-terminal amidation, have led to analogs with enhanced potency and resistance to degradation in serum.[7][10] The table below summarizes key quantitative data for T140 and some of its notable analogs.
| Compound | Anti-HIV-1 Activity (IC50, nM) | SDF-1-induced Cell Migration Inhibition (IC50, nM) | Notes | Reference(s) |
| T140 | 1.9 - 3.4 | ~10-100 | Parent peptide, susceptible to degradation in serum. | [1][2] |
| Ac-TE14011 | - | - | A bio-stable analog. | [7] |
| 4F-benzoyl-TN14003 | - | Jurkat Cells: 0.65Mouse Splenocytes: 0.54 | Potent and bio-stable analog used in anti-metastatic and anti-rheumatoid arthritis studies. | [2][3] |
| 4F-benzoyl-TE14011 (TF14013) | 0.8 | - | Showed the strongest anti-HIV activity among a series of analogs. Stable in mouse serum. | [7] |
| 4F-benzoyl-TE14011-Me (TF14013-Me) | - | - | High anti-HIV activity and increased biostability due to C-terminal N-alkyl-amidation. | [7] |
| TC14012 | - | - | A competitive inhibitor that binds CXCR4 but does not signal. | [11] |
Experimental Protocols
The evaluation of T140 and its analogs relies on a suite of standardized experimental protocols to determine their synthesis, binding affinity, and functional activity.
Solid-Phase Peptide Synthesis (SPPS)
The primary method for producing T140 and its analogs is solid-phase peptide synthesis, typically using the fluorenylmethyloxycarbonyl (Fmoc) strategy.[12]
Methodology:
-
Resin Preparation: The C-terminal amino acid is anchored to a solid polymer resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed.
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Iteration: The deprotection and coupling steps are repeated sequentially until the full 14-amino acid sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Purification: The crude peptide is purified, typically by high-performance liquid chromatography (HPLC).
CXCR4 Binding Assay
To determine the affinity of T140 analogs for the CXCR4 receptor, competitive binding assays are commonly employed. These assays measure the ability of an unlabeled analog to compete with a radiolabeled ligand for binding to cells expressing CXCR4.
Methodology:
-
Cell Preparation: HEK293 or CHO cells stably transfected to express the human CXCR4 receptor are cultured and harvested.[6][13]
-
Assay Setup: A fixed concentration of a radiolabeled ligand, such as ¹²⁵I-SDF-1α, is incubated with the CXCR4-expressing cells in the presence of varying concentrations of the unlabeled T140 analog.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, often by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the cells (and thus the filter) is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of analog that inhibits 50% of specific radioligand binding) can be calculated. This value is then used to determine the binding affinity (Ki) of the analog.
Cell Migration (Chemotaxis) Assay
The functional antagonism of the CXCR4 receptor by T140 analogs is frequently assessed using a transwell cell migration assay, also known as a Boyden chamber assay. This assay quantifies the ability of the analogs to inhibit the migration of cells towards a chemoattractant, typically SDF-1.
Methodology:
-
Cell Preparation: A suspension of CXCR4-expressing cells (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells) is prepared in serum-free media.[2][3] If testing an inhibitor, the cells are pre-incubated with various concentrations of the T140 analog.
-
Assay Setup: A transwell insert with a porous membrane (e.g., 8 µm pore size) is placed into a well of a culture plate.[14] The lower chamber is filled with media containing the chemoattractant (e.g., 10 ng/mL CXCL12/SDF-1α). The cell suspension (with or without the T140 analog) is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period of 4 to 24 hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.[14]
-
Cell Removal: After incubation, non-migrated cells are gently removed from the upper surface of the membrane with a cotton swab.[15][16]
-
Quantification: The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet or DAPI).[14][16] The number of migrated cells can be quantified by eluting the stain and measuring its absorbance or by counting the cells in several microscopic fields.[14]
Therapeutic Applications and Future Directions
The potent and specific antagonism of CXCR4 by T140 and its analogs has positioned them as promising therapeutic agents for a range of diseases.
-
HIV-1 Infection: By blocking the CXCR4 co-receptor, T140 analogs effectively inhibit the entry of X4-tropic HIV-1 strains into T-cells, representing a viable strategy for anti-retroviral therapy.[1][7]
-
Cancer Metastasis: The inhibition of the SDF-1/CXCR4 axis disrupts the signaling that promotes cancer cell migration and invasion. Analogs like 4F-benzoyl-TN14003 have been shown to reduce pulmonary metastasis of breast cancer cells in animal models.[2]
-
Rheumatoid Arthritis: The SDF-1/CXCR4 interaction is involved in the migration of memory T cells to inflamed joints. T140 analogs have demonstrated efficacy in ameliorating clinical severity in mouse models of collagen-induced arthritis.[3]
-
Tumor Imaging: Derivatives of T140 have been conjugated with imaging agents (e.g., Al[¹⁸F]) for the noninvasive visualization of CXCR4 expression in tumors via PET scans, which could aid in diagnosis and treatment planning.[9][17]
References
- 1. Synthesis and evaluation of pseudopeptide analogues of a specific CXCR4 inhibitor, T140: the insertion of an (E)-alkene dipeptide isostere into the betaII'-turn moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20120207748A1 - T-140 peptide analogs having cxcr4 super-agonist activity for cancer therapy - Google Patents [patents.google.com]
- 5. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A dual modality 99mTc/Re(i)-labelled T140 analogue for imaging of CXCR4 expression - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 229030-20-0 [smolecule.com]
- 13. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 17. Al[18F]NOTA-T140 Peptide for Noninvasive Visualization of CXCR4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
T140 Peptide Derivatives: A Technical Guide to Their Therapeutic Potential as CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The T140 peptide and its derivatives represent a promising class of therapeutic agents targeting the CXCR4 receptor, a key player in a multitude of pathological processes, including HIV-1 entry, cancer metastasis, and inflammatory diseases. T140, a 14-amino acid peptide originally derived from polyphemusin II, a protein found in the American horseshoe crab, potently and selectively antagonizes the CXCR4 receptor. This action blocks the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), thereby inhibiting the downstream signaling pathways that drive cell migration and survival. Extensive research has led to the development of numerous T140 derivatives with enhanced potency, improved pharmacokinetic profiles, and greater biostability. This technical guide provides an in-depth overview of the core aspects of T140 and its analogs, including their mechanism of action, quantitative efficacy data, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction: The CXCR4/SDF-1α Axis and Its Therapeutic Interruption
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its cognate ligand SDF-1α, initiates a cascade of intracellular signaling events. This signaling axis is integral to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, its dysregulation is implicated in the pathogenesis of various diseases. In many types of cancer, tumor cells overexpress CXCR4, which facilitates their metastasis to organs that secrete high levels of SDF-1α, such as the bone marrow, lungs, and liver. In the context of HIV-1, CXCR4 functions as a co-receptor for T-tropic viral strains, enabling viral entry into host cells.
T140 and its derivatives act as competitive antagonists, binding to CXCR4 and preventing its interaction with SDF-1α. This blockade disrupts the downstream signaling pathways, thereby inhibiting cancer cell migration, inducing apoptosis in some cancer types, and preventing HIV-1 entry. The development of T140 analogs has focused on improving their therapeutic index by increasing their potency and resistance to enzymatic degradation.
Quantitative Analysis of T140 Derivatives' Efficacy
The therapeutic potential of T140 and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their biological activity.
Table 1: In Vitro CXCR4 Binding Affinity and Anti-HIV Activity of T140 and Its Derivatives
| Compound | CXCR4 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (IC50, nM) | Reference |
| T140 | 2.5 | 1.6 | [1] |
| 4F-benzoyl-TN14003 (BKT140) | 0.8 | Not Reported in this study | [2] |
| Motixafortide (BL-8040) | 0.8 | Not Reported in this study | [2] |
| TC14012 | 19.3 | Not Reported in this study | [3] |
Table 2: In Vitro Inhibition of Cancer Cell Migration by T140 Derivatives
| Compound | Cell Line | Concentration (nM) | Inhibition of Migration (%) | Reference |
| T140 analogs | MDA-MB-231 (Breast Cancer) | 10-100 | Effective Inhibition | [4] |
| T140 analogs | Sup-T1 (Leukemia T cells) | 10-100 | Effective Inhibition | [4] |
| NBP-14 (T14 derivative) | Various Cancer Cell Lines | 1000 | Dose-dependent reduction | [5] |
Table 3: In Vivo Anti-Tumor Efficacy of T140 Derivatives in Xenograft Models
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 4F-benzoyl-TN14003 | Acute Myeloid Leukemia | Xenograft | Subcutaneous injections | Significant, dose-dependent | [6] |
| 4F-benzoyl-TN14003 | Multiple Myeloma | Xenograft | Subcutaneous injections | Significant, dose-dependent | [6] |
| 4F-benzoyl-TN14003 | Breast Cancer (MDA-MB-231) | SCID mice | Slow release via osmotic pump | Statistically significant reduction in pulmonary metastasis | [4] |
| STX140 | Taxane-resistant Breast Carcinoma | Xenograft | Not Specified | Effective inhibition | [7] |
| 2L (Pterostilbene-tethered analogue) | Breast Cancer (MDA-MB-231) | Xenograft | 25 mg/kg | 42.0 | [8] |
| 2L (Pterostilbene-tethered analogue) | Breast Cancer (MDA-MB-231) | Xenograft | 50 mg/kg | 69.9 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound derivatives.
CXCR4 Competitive Binding Assay (Radioligand-based)
This assay determines the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.
-
Radioligand: [¹²⁵I]SDF-1α or [¹²⁵I]FC-131.
-
Test compounds (T140 derivatives) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4).
-
Wash buffer (Binding buffer without BSA).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest cells. Wash the cells with binding buffer and resuspend to a concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell suspension.
-
50 µL of radioligand at a fixed concentration (typically at its Kd value).
-
50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled SDF-1α or a known CXCR4 antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[9][10]
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a test compound to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer).
-
Transwell inserts (typically with 8 µm pore size).
-
24-well plates.
-
Chemoattractant: SDF-1α.
-
Cell culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS).
-
Test compounds (T140 derivatives).
-
Fixation solution (e.g., methanol or 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet or DAPI).
-
Cotton swabs.
-
Microscope.
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in a low-serum medium. On the day of the assay, harvest the cells and resuspend them in a low-serum medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add the medium containing the chemoattractant (SDF-1α).
-
Pre-treat the cell suspension with various concentrations of the test compound for 30-60 minutes.
-
Add the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution. Stain the fixed cells with the staining solution.
-
Quantification: Count the number of migrated cells in several random fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the number of cells.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of the test compound compared to the untreated control.[11][12][13][14]
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line (e.g., MDA-MB-231).
-
Matrigel (optional, to enhance tumor formation).
-
Test compounds (T140 derivatives).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells), optionally mixed with Matrigel, into the flank of the mice. For orthotopic models, inject the cells into the mammary fat pad for breast cancer studies.[15][16][17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly (e.g., 2-3 times a week) using calipers (Volume = 0.5 x length x width²).
-
Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing regimen (e.g., intraperitoneal, intravenous, or subcutaneous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100. Survival analysis can also be performed.[7][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor cell migration is inhibited by a novel therapeutic strategy antagonizing the alpha-7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
- 12. clyte.tech [clyte.tech]
- 13. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcr.amegroups.org [tcr.amegroups.org]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
T140 Peptide: An In-depth Technical Guide to Early-Stage Research and Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The T140 peptide, a 14-amino acid analog of polyphemusin II, has emerged as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its ability to modulate the CXCR4/SDF-1 (CXCL12) signaling axis has positioned it as a promising therapeutic candidate in diverse fields, including virology, oncology, and immunology. This technical guide provides a comprehensive overview of the foundational, early-stage research on T140, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Antagonism of the CXCR4 Receptor
T140 exerts its biological effects by binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR), thereby inhibiting the binding of its endogenous ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12). This competitive inhibition blocks the activation of downstream intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. The dysregulation of the CXCR4/SDF-1α axis is a hallmark of various pathologies, including HIV-1 entry into host cells and the metastasis of cancer cells.
References
- 1. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
T140 Peptide: A Technical Guide for Studying Chemokine Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1][2][3] Its sole endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[4] The CXCL12/CXCR4 signaling axis has emerged as a significant therapeutic target for various diseases, including HIV-1 infection, cancer, and inflammatory disorders.[1][3][5]
T140, a 14-residue synthetic peptide analog of polyphemusin II, is a potent and highly specific antagonist of the CXCR4 receptor.[6][7] It acts as an inverse agonist, inhibiting both the constitutive and CXCL12-induced activity of CXCR4.[8][9] This property makes T140 and its analogs invaluable tools for dissecting the intricate signaling pathways downstream of CXCR4 activation. This technical guide provides an in-depth overview of the T140 peptide, including its biochemical properties, experimental protocols for its use in key assays, and a detailed exploration of the CXCR4 signaling pathways it modulates.
Data Presentation: Quantitative Properties of T140 and its Analogs
The following tables summarize the quantitative data for T140 and some of its well-characterized analogs, providing key parameters for their interaction with the CXCR4 receptor.
Table 1: Binding Affinity of T140 and Analogs to CXCR4
| Compound | Cell Line | Assay Type | Tracer | Affinity (IC50/Ki) | Reference |
| T140 | HEK293 | Radioligand Competition Binding | ¹²⁵I-SDF-1α | Nanomolar range | [10] |
| [Bpa⁵]T140 | HEK293 | Radioligand Competition Binding | ¹²⁵I-SDF-1α | Nanomolar range | [10] |
| [Bpa¹⁰]T140 | HEK293 | Radioligand Competition Binding | ¹²⁵I-SDF-1α | Nanomolar range | [10] |
| T140-SDF-1α Chimera (on position 12, compound 1) | HEK293 | Radioligand Competition Binding | ¹²⁵I-SDF-1α | 1.36 ± 0.8 nM | [8] |
| T140-SDF-1α Chimera (on position 12, compound 2) | HEK293 | Radioligand Competition Binding | ¹²⁵I-SDF-1α | 2.22 ± 1.75 nM | [8] |
| CVX15 (T140 analog) | CHO | 12G5 Antibody Binding Inhibition | - | 7.8 ± 2.2 nM | [1] |
| NOTA-T140 | CHO-CXCR4 | Competitive Cell Binding | ¹²⁵I-CXCL12 | Similar to T140 | [11] |
Table 2: Inhibitory Activity of T140 and Analogs on CXCR4-mediated Cellular Functions
| Compound | Cell Line | Assay Type | Stimulus | Inhibitory Concentration (IC50) | Reference |
| T140 | MDA-MB-231 | Cell Migration | SDF-1 | 10-100 nM | [5] |
| T140 | Sup-T1 | Cell Migration | SDF-1 | 10-100 nM | [5] |
| T140 | HUVEC | Cell Migration | SDF-1 | 10-100 nM | [5] |
| IT1t (small molecule inhibitor) | - | HIV-1 entry | - | 7 nM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of T140 with the CXCR4 receptor and its effect on downstream signaling.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of T140 and its analogs for the CXCR4 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Unlabeled T140 or its analogs.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Culture and harvest HEK293-CXCR4 cells.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of ¹²⁵I-SDF-1α to each well.
-
Add increasing concentrations of unlabeled T140 or its analogs to the wells.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This assay measures the ability of T140 to inhibit CXCL12-induced intracellular calcium mobilization, a key downstream signaling event of CXCR4 activation.[13][14]
Materials:
-
CXCR4-expressing cells (e.g., CHO-CXCR4, Jurkat).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[13][15]
-
Pluronic F-127 (to aid dye loading).
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]
-
CXCL12.
-
T140.
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors.[13][14]
Procedure:
-
Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of T140 for a defined period.
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Use an automated injector to add a specific concentration of CXCL12 to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration. Analyze the data to determine the inhibitory effect of T140 on the CXCL12-induced calcium flux.
Chemotaxis Assay
This assay assesses the ability of T140 to block the directional migration of cells towards a CXCL12 gradient, a fundamental biological response mediated by CXCR4.[16]
Materials:
-
CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cells).
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with appropriate pore size).[17]
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
CXCL12.
-
T140.
-
Cell staining and counting reagents (e.g., Calcein AM, DAPI).
Procedure:
-
Resuspend CXCR4-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with different concentrations of T140.
-
Add chemotaxis buffer containing CXCL12 to the lower chamber of the chemotaxis plate.
-
Place the Transwell insert into the lower chamber.
-
Add the T140-pre-incubated cells to the upper chamber (the Transwell insert).
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Quantify the inhibition of chemotaxis by T140 by comparing the number of migrated cells in the presence and absence of the peptide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the CXCR4 receptor and a typical experimental workflow for characterizing a CXCR4 antagonist like T140.
CXCR4 Signaling Pathways
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, leading to the activation of downstream signaling cascades through two primary mechanisms: G-protein dependent and β-arrestin dependent pathways.[18][19][20]
Caption: Overview of CXCR4 signaling pathways.
Experimental Workflow for T140 Characterization
The following diagram outlines a typical workflow for characterizing the inhibitory activity of T140 on CXCR4 signaling.
Caption: Workflow for T140 characterization.
Conclusion
The this compound is a powerful and specific tool for the investigation of CXCR4-mediated signaling. Its well-characterized binding affinity and potent inhibitory effects on downstream cellular responses make it an ideal probe for elucidating the complex roles of the CXCL12/CXCR4 axis in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers employing T140 in their studies. Further research into T140 and its analogs continues to pave the way for the development of novel therapeutics targeting the CXCR4 receptor.
References
- 1. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. A dual modality 99mTc/Re(i)-labelled T140 analogue for imaging of CXCR4 expression - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. abeomics.com [abeomics.com]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonists for the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Al[18F]NOTA-T140 Peptide for Noninvasive Visualization of CXCR4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. agilent.com [agilent.com]
- 15. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 16. timothyspringer.org [timothyspringer.org]
- 17. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 18. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive overview of the discovery, development, and therapeutic potential of the peptide-based CXCR4 inhibitor T140 and its derivatives.
This technical guide provides an in-depth exploration of the history and development of T140, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). From its origins in a natural marine compound to the rational design of highly stable and active analogs, this document details the scientific journey that has established T140 and its derivatives as critical tools in virology, oncology, and immunology research, with significant therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.
Introduction: The Significance of CXCR4
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), form a critical signaling axis involved in a multitude of physiological and pathological processes. This axis plays a pivotal role in regulating immune cell trafficking, hematopoiesis, and embryonic development. However, its dysregulation is implicated in various diseases, including HIV-1 entry into host cells, the metastasis of numerous cancers, and inflammatory conditions like rheumatoid arthritis. The central role of the CXCL12/CXCR4 axis in these pathologies has made it a prime target for therapeutic intervention.
The Discovery of T140: A Natural Lead
The story of T140 begins with polyphemusin II, a peptide isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus. This natural compound exhibited anti-HIV activity, which spurred further investigation into its mechanism of action and led to the identification of CXCR4 as its molecular target. T140, a 14-amino acid synthetic peptide analog of polyphemusin II, was subsequently developed and demonstrated significantly enhanced potency and specificity as a CXCR4 antagonist.
Mechanism of Action: Blocking the CXCL12/CXCR4 Interaction
T140 and its analogs exert their biological effects by competitively binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, CXCL12. This blockade inhibits the downstream signaling cascades initiated by CXCL12 binding. The interaction between T140 and CXCR4 is highly specific, and structure-activity relationship (SAR) studies have identified key amino acid residues within T140 that are crucial for its binding affinity and antagonist activity.
CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. This initiates a complex network of downstream signaling pathways, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, as well as calcium mobilization. These pathways ultimately regulate cellular processes such as chemotaxis, cell survival, and proliferation. T140, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream signaling events.
Development of T140 Analogs: Enhancing Stability and Potency
While T140 demonstrated remarkable potency, its peptidic nature rendered it susceptible to proteolytic degradation, limiting its therapeutic potential. This led to the development of a series of T140 analogs with improved pharmacokinetic properties. Key strategies included N-terminal modification, C-terminal amidation, and the substitution of specific amino acids.
Key T140 Analogs and Their Properties
| Compound | Structure/Modification | Key Features |
| T140 | 14-amino acid peptide | Potent but metabolically unstable |
| TN14003 | T140 with an N-terminal 4-fluorobenzoyl group | Increased biostability and potent anti-HIV and anti-metastatic activity. |
| TC14012 | A cyclic derivative of T140 | Enhanced serum stability. |
| Ac-TE14011 | An analog with modifications to improve stability | A bio-stable analog used in further developmental studies. |
| TF14013 | 4F-benzoyl-TE14011 | Strong anti-HIV activity. |
| 4F-benzoyl-TE14011-Me | TF14013 with C-terminal N-alkyl-amidation | High anti-HIV activity and increased biostability. |
Therapeutic Applications and Preclinical/Clinical Development
The potent and selective CXCR4 antagonism of T140 and its analogs has led to their investigation in a wide range of therapeutic areas.
Anti-HIV Activity
CXCR4 is a major co-receptor for the entry of T-cell tropic (X4) strains of HIV-1 into host cells. T140 and its derivatives effectively block this entry mechanism, demonstrating potent anti-HIV activity.
Cancer Metastasis
The CXCL12/CXCR4 axis is a key driver of cancer cell migration and metastasis to organs where CXCL12 is highly expressed, such as the lungs, liver, and bone marrow. T140 analogs have been shown to inhibit the migration of various cancer cells, including breast, pancreatic, and lung cancer, in preclinical models.
Rheumatoid Arthritis
CXCR4 is involved in the recruitment of inflammatory cells to the synovium in rheumatoid arthritis. The T140 analog, 4F-benzoyl-TN14003, has demonstrated efficacy in a mouse model of collagen-induced arthritis, suggesting its potential as a therapeutic agent for this autoimmune disease.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of T140 and its analogs in various biological assays.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| T140 | Anti-HIV-1 (X4) | 2.5 | ||
| 4F-benzoyl-TN14003 | CXCL12-mediated cell migration | Human Jurkat cells | 0.65 | |
| 4F-benzoyl-TN14003 | CXCL12-mediated cell migration | Mouse splenocytes | 0.54 | |
| TN14003 | SDF-1-induced cell migration | MDA-MB-231 (Breast Cancer) | 10-100 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize T140 and its related compounds.
CXCR4 Receptor Binding Assay
This assay is used to determine the binding affinity of T140 and its analogs to the CXCR4 receptor.
Methodology:
-
Cell Preparation: Cells expressing the CXCR4 receptor (e.g., CEM, Jurkat, or transfected cell lines) are harvested and washed.
-
Binding Reaction: A fixed concentration of a radiolabeled CXCR4 ligand (e.g., ¹²⁵I-SDF-1α) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor (T140 or its analog).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.
-
Separation: The cell-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay measures the ability of T140 and its analogs to inhibit cell migration towards a chemoattractant, such as CXCL12.
Methodology:
-
Chamber Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The pore size of the membrane is chosen based on the size of the cells being studied.
-
Chemoattractant: A solution containing the chemoattractant (e.g., CXCL12) is placed in the lower chamber.
-
Cell Preparation: The cells of interest (e.g., Jurkat T-cells, cancer cells) are suspended in a suitable medium.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of T140 or its analog.
-
Cell Seeding: The treated cells are then added to the upper chamber of the transwell insert.
-
Incubation: The chamber is incubated for a period of time (typically a few hours) to allow for cell migration through the porous membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence.
-
Data Analysis: The percentage of migration inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined.
Anti-HIV MAGI Assay
The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a cell-based assay used to quantify the infectivity of HIV-1 and to screen for anti-HIV drugs.
Methodology:
-
Cell Line: The assay utilizes HeLa-CD4-LTR-β-gal cells, which are engineered to express the CD4 receptor (the primary receptor for HIV-1) and contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.
-
Infection: The cells are plated in a multi-well plate and then infected with a known amount of an X4-tropic HIV-1 strain in the presence of varying concentrations of the T140 analog.
-
Incubation: The infected cells are incubated for a period of time (typically 48 hours) to allow for viral entry, reverse transcription, integration, and the expression of viral proteins, including the Tat protein.
-
Tat Transactivation: The viral Tat protein transactivates the HIV-1 LTR, leading to the expression of the β-galactosidase reporter gene.
-
Staining: The cells are then fixed and stained with a substrate for β-galactosidase (e.g., X-gal), which produces a blue color in the infected cells that form syncytia (multinucleated giant cells).
-
Quantification: The number of blue-staining syncytia is counted under a microscope.
-
Data Analysis: The percentage of inhibition of HIV-1 infection is calculated for each drug concentration, and the IC50 value is determined.
Conclusion and Future Directions
T140 and its derivatives represent a remarkable success story in the field of peptide-based drug discovery. From a natural product lead, a family of potent and selective CXCR4 antagonists has been developed with significant therapeutic potential in diverse disease areas. The ongoing research in this field is focused on the development of non-peptidic small molecule mimetics of T140, which would offer improved oral bioavailability and manufacturing scalability. Furthermore, the use of T140-based compounds as imaging agents for visualizing CXCR4 expression in tumors is a promising area of clinical development. As our understanding of the multifaceted roles of the CXCL12/CXCR4 axis continues to expand, so too will the potential applications of this important class of therapeutic agents.
T140 Peptide: A Deep Dive into its Antagonistic Effects on Cancer Cell Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1α/CXCL12), represent a critical signaling axis in cancer progression.[1][2] Overexpressed in a multitude of malignancies, the CXCR4/CXCL12 pathway plays a pivotal role in tumor growth, invasion, angiogenesis, metastasis, and the development of therapeutic resistance.[2][3] Consequently, targeting this axis has emerged as a promising strategy in oncology. T140, a 14-amino acid peptide derivative of polyphemusin II, is a potent and specific antagonist of CXCR4.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which T140 and its analogs modulate cancer cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
T140 and its Analogs: Antagonism of the CXCR4/CXCL12 Axis
T140 and its more stable and potent analog, 4F-benzoyl-TN14003, exert their anti-cancer effects by competitively binding to CXCR4, thereby inhibiting the downstream signaling cascades initiated by CXCL12.[6][7] This blockade disrupts the intricate network of pathways that cancer cells hijack to promote their survival, proliferation, and dissemination.
Quantitative Analysis of T140 Analog Activity
The efficacy of T140 and its derivatives has been quantified in various in vitro and in vivo models. The following table summarizes key inhibitory concentrations (IC50) and other quantitative measures of their anti-cancer activity.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| T140 analogs | MDA-MB-231 (Breast Cancer) | SDF-1-induced cell migration | 10-100 nM | [7] |
| 4F-benzoyl-TN14003 | Jurkat (T-cell leukemia) | CXCL12-mediated cell migration | 0.65 nM | [8] |
| 4F-benzoyl-TN14003 | Mouse Splenocytes | CXCL12-mediated cell migration | 0.54 nM | [8] |
| 4F-benzoyl-TN14003 | MDA-MB-231 (Breast Cancer) | Pulmonary metastasis in SCID mice | Statistically significant reduction (P≤0.05) | [7] |
| 99mTc-labeled T140 derivative | U87 (Glioblastoma) expressing CXCR4 | Tumor uptake in NOD/SCID mice | 0.51 ± 0.09% ID/g at 2h post-injection | [9] |
Core Signaling Pathways Modulated by T140
T140-mediated inhibition of the CXCR4/CXCL12 axis leads to the downregulation of several key intracellular signaling pathways critical for cancer cell pathophysiology.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Upon CXCL12 binding to CXCR4, the Gβγ subunits of the associated G-protein activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression. T140 blocks the initial activation of PI3K, thereby preventing the phosphorylation and activation of Akt and its downstream effectors.[10][11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation, differentiation, and migration. CXCR4 activation can trigger this cascade through G-protein-dependent mechanisms, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK (ERK1/2). Phosphorylated ERK translocates to the nucleus to regulate gene expression associated with cell migration and proliferation. T140's antagonism of CXCR4 prevents the initiation of this signaling cascade.[10][11]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell proliferation, differentiation, and immune responses. In some contexts, CXCR4 can activate the JAK/STAT pathway, leading to the phosphorylation and dimerization of STAT proteins (primarily STAT3 in cancer). These dimers then translocate to the nucleus and act as transcription factors for genes involved in cell survival and proliferation. T140, by blocking CXCR4, can abrogate this activation.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of T140 on cancer cell signaling and function.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic response of cancer cells to CXCL12 and the inhibitory effect of T140.
Materials:
-
Boyden chambers (transwell inserts) with 8.0 µm pore size polycarbonate membranes
-
Matrigel (for invasion assays)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Recombinant human CXCL12
-
This compound or its analogs
-
Crystal violet stain or a fluorescent dye (e.g., Calcein AM)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 24 hours to serum-starve the cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Assay Setup:
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of CXCL12).
-
Harvest and resuspend the serum-starved cells in serum-free medium.
-
In the upper chamber, add the cell suspension (e.g., 1 x 10^5 cells in 200 µL). For inhibitor studies, pre-incubate the cells with various concentrations of T140 for a specified time before adding them to the upper chamber.
-
-
Incubation: Incubate the chambers at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 16-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance at 570 nm, or count the stained cells in several microscopic fields.
-
Alternatively, use a fluorescent dye like Calcein AM to label the cells and quantify the fluorescence using a plate reader.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to measure the changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) in response to CXCL12 and T140 treatment.
Materials:
-
Cancer cell line of interest
-
Recombinant human CXCL12
-
This compound or its analogs
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for Akt, ERK, STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency. Serum-starve the cells for several hours.
-
Pre-treat the cells with desired concentrations of T140 for a specific duration.
-
Stimulate the cells with CXCL12 for a short period (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow for T140 Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the impact of the this compound on cancer cell signaling and function.
Conclusion
The this compound and its analogs represent a promising class of CXCR4 antagonists with significant potential for cancer therapy. By effectively blocking the CXCR4/CXCL12 signaling axis, T140 disrupts multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT cascades, which are fundamental to cancer cell survival, proliferation, and metastasis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of T140 in oncology. Future research should focus on optimizing the pharmacokinetic properties of T140 analogs and exploring their efficacy in combination with other anti-cancer agents to develop more effective and targeted cancer treatments.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell migration and invasion assay [bio-protocol.org]
- 3. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dual modality 99mTc/Re(i)-labelled T140 analogue for imaging of CXCR4 expression - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Roles of the MEK1/2 and AKT pathways in CXCL12/CXCR4 induced cholangiocarcinoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Special Issue “Role of STAT3 in Oncogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T140 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of the T140 peptide, a potent antagonist of the CXCR4 receptor. T140, a 14-amino acid peptide derived from polyphemusin II, is a crucial tool in research areas including HIV entry inhibition, cancer metastasis, and inflammation.[1] The following sections outline the chemical principles, a step-by-step methodology for solid-phase peptide synthesis (SPPS), and a robust purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, this guide includes expected quantitative outcomes and characterization methods to ensure the production of high-purity T140 for research and drug development applications.
Introduction
The this compound is a well-characterized CXCR4 antagonist that has garnered significant interest in the scientific community. Its ability to block the interaction between CXCR4 and its ligand, CXCL12 (SDF-1), makes it a valuable agent for studying and potentially treating various pathological conditions. The synthesis of T140 is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid resin support. Subsequent purification by RP-HPLC is essential to isolate the target peptide from synthesis-related impurities, yielding a final product of high purity.
This compound: Physicochemical Properties
A summary of the key physicochemical properties of the this compound is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Arg-Arg-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-OH | [2] |
| Molecular Formula | C₉₀H₁₄₁N₃₃O₁₈S₂ | [2] |
| Molecular Weight | 2037.4 g/mol | [2] |
| Structure | Cyclic (disulfide bond between Cys⁴ and Cys¹³) | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of T140
This protocol describes the manual synthesis of T140 on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH, Fmoc-Nal-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cit-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the T140 sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifugation and Lyophilization: Centrifuge to pellet the crude peptide, wash with diethyl ether, and then lyophilize the crude product.
This compound Purification by RP-HPLC
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude this compound in a minimal amount of Solvent A.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 15 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of the this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of the this compound.
| Parameter | Expected Value | Reference |
| Crude Peptide Yield | Varies (dependent on synthesis efficiency) | |
| Purification Yield | 60-80% | [1] |
| Final Purity | >95% | [1] |
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide. The expected [M+H]⁺ ion for T140 is approximately m/z 2037.4.
Visualizations
T140 Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis and purification.
CXCR4 Signaling Pathway Inhibition by T140
References
T140 Peptide: Application Notes and Protocols for In Vivo Cancer Metastasis Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the T140 peptide and its analogs in preclinical in vivo studies to investigate cancer metastasis in mouse models. T140 is a potent antagonist of the CXCR4 receptor, a key player in tumor progression and metastasis.
Introduction
The CXCL12 (SDF-1)/CXCR4 signaling axis is critically involved in tumor cell proliferation, survival, angiogenesis, and the metastatic cascade.[1] CXCR4 is a chemokine receptor expressed on various cancer cells, and its ligand, CXCL12, is highly expressed in organs that are common sites of metastasis, such as the lungs, liver, and bone marrow.[2] This interaction facilitates the homing of circulating tumor cells to these distant sites.
T140 is a 14-residue synthetic peptide that acts as a specific and potent antagonist of CXCR4, thereby inhibiting the CXCL12-mediated signaling that promotes cancer cell migration and invasion.[3] Analogs of T140, such as 4F-benzoyl-TN14003 (also known as BKT140), have been developed to enhance biostability and efficacy.[3] In vivo studies have demonstrated that T140 and its analogs can significantly reduce pulmonary metastasis in mouse models of various cancers, including breast and lung cancer.[3][4]
Data Presentation: Efficacy of CXCR4 Antagonists in Mouse Metastasis Models
The following tables summarize the quantitative data from various in vivo studies investigating the anti-metastatic effects of T140 and other CXCR4 antagonists.
| Peptide/Compound | Cancer Model | Mouse Strain | Administration Route & Dosage | Key Findings | Reference |
| 4F-benzoyl-TN14003 (T140 analog) | MDA-MB-231 Breast Cancer (Experimental Metastasis) | SCID | Subcutaneous (Alzet osmotic pump) | Statistically significant reduction in pulmonary metastasis (P≤0.05). | [3] |
| BKT140 (T140 analog) | H460 Non-Small Cell Lung Cancer (Xenograft) | Nude | Subcutaneous | Significantly delayed tumor development. | [4] |
| AMD3100 | Small Cell Lung Cancer (Orthotopic Xenograft) | Nude | Intraperitoneal (5 mg/kg/day) | Reduced primary tumor growth by 61% and suppressed metastasis formation by 43%. | [4] |
| TN14003 (T140 analog) | HER2-BC1 Breast Cancer (Patient-Derived Xenograft) | Nude | Intraperitoneal | Significantly reduced pulmonary metastases. | [5] |
| CTCE-9908 | K7M2 Osteosarcoma (Experimental Metastasis) | BALB/c | Intraperitoneal (20 mg/kg) | 50% reduction in the number of gross metastatic lung nodules. | [6] |
| CTCE-9908 | B16-F10 Melanoma (Experimental Metastasis) | C57BL/6 | Intraperitoneal (20 mg/kg) | 56% decrease in the number of lung nodules. | [6] |
Signaling Pathway and Experimental Workflow
CXCR4 Signaling Pathway Inhibition by T140
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory action of the this compound.
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling pathways.
Experimental Workflow for In Vivo Metastasis Study
The following diagram outlines a typical workflow for an in vivo cancer metastasis study in mice using the this compound.
Caption: Workflow for in vivo metastasis study with this compound.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Reconstitute lyophilized this compound or its analogs in sterile, pyrogen-free phosphate-buffered saline (PBS) or another appropriate vehicle to the desired stock concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of injection, dilute the stock solution to the final desired concentration with sterile PBS.
Mouse Model for Experimental Metastasis (Tail Vein Injection)
This protocol describes the induction of experimental lung metastases.
-
Cell Culture: Culture CXCR4-expressing cancer cells (e.g., MDA-MB-231 for breast cancer, B16-F10 for melanoma) under standard conditions.
-
Cell Preparation:
-
Harvest cells at approximately 80-90% confluency using a non-enzymatic cell dissociation solution to maintain cell surface receptor integrity.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 to 2 x 10^6 cells/mL. Ensure a single-cell suspension by gently pipetting.
-
Keep the cell suspension on ice until injection.
-
-
Animal Model: Use immunodeficient mice (e.g., SCID, NOD/SCID, or nude mice) for human cancer cell lines to prevent graft rejection.
-
Tail Vein Injection:
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Inject 100-200 µL of the cell suspension (containing 1 x 10^5 to 4 x 10^5 cells) into a lateral tail vein using a 27-30 gauge needle.[7]
-
Monitor the mouse for any immediate adverse reactions.
-
Administration of this compound
-
Subcutaneous Injection:
-
Administer the this compound solution subcutaneously at the desired dosage. A common starting point for peptide therapeutics in mice is in the range of 1-10 mg/kg.
-
The frequency of injection can vary from daily to a few times per week, depending on the peptide's in vivo stability and the experimental design.
-
-
Slow-Release Osmotic Pump:
-
For continuous administration, T140 analogs can be delivered via a subcutaneously implanted Alzet osmotic pump.[3]
-
Follow the manufacturer's instructions for pump preparation and implantation. The pump allows for a sustained release of the peptide over a defined period (e.g., 1-4 weeks).
-
Quantification of Metastatic Burden
-
Tissue Collection: At the experimental endpoint (typically 2-4 weeks post-injection), euthanize the mice and carefully excise the lungs.
-
Staining: Immerse the lungs in Bouin's solution or 10% neutral buffered formalin. The yellow color of Bouin's solution provides good contrast against the white metastatic nodules.
-
Counting: Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.
-
Tissue Processing:
-
Fix the lungs in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissues in paraffin.
-
Cut serial sections (4-5 µm thick) and mount them on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E) to visualize the general morphology and identify metastatic lesions.[8]
-
For human cancer cells, immunohistochemistry (IHC) using a human-specific antibody (e.g., anti-human mitochondrial antigen) can be used for more specific detection of micrometastases.
-
-
Quantification:
-
Scan the slides using a digital slide scanner.
-
Quantify the number and area of metastatic lesions using image analysis software (e.g., ImageJ). The metastatic burden can be expressed as the percentage of the total lung area occupied by tumors.
-
-
Micro-CT: For longitudinal studies, micro-computed tomography (micro-CT) can be used to non-invasively monitor the development and growth of lung metastases in living mice.[2][9]
-
Bioluminescence Imaging (BLI): If the cancer cells are engineered to express luciferase, in vivo bioluminescence imaging can be used to track and quantify the metastatic burden over time.[10]
Conclusion
The this compound and its analogs are valuable tools for investigating the role of the CXCL12/CXCR4 axis in cancer metastasis. By employing the protocols and methodologies outlined in these application notes, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of CXCR4 antagonists in preclinical cancer models. Careful planning of the experimental design, including the choice of cancer model, peptide dosage and administration route, and methods for quantifying metastasis, is crucial for obtaining robust and reproducible results.
References
- 1. oncoscience.us [oncoscience.us]
- 2. Quantification and visualization of metastatic lung tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonists suppress small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and visualization of metastatic lung tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Use of Tail Vein Metastasis Assays and Real-Time In Vivo Imaging to Quantify Breast Cancer Metastatic Colonization and Burden in the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T140 Peptide Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T140 is a synthetic, 14-residue peptide analog of polyphemusin II, a protein isolated from the American horseshoe crab (Limulus polyphemus). It functions as a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including cancer progression, metastasis, and HIV-1 entry into host cells. By blocking this interaction, T140 and its analogs have emerged as promising therapeutic agents for cancer and HIV infection. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of the T140 peptide.
Mechanism of Action: T140 as a CXCR4 Antagonist
T140 exerts its biological effects by binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, CXCL12.[1] This inhibition disrupts the downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[1] In the context of cancer, the CXCL12/CXCR4 axis is implicated in tumor growth, invasion, angiogenesis, and metastasis.[2] T140 and its analogs have been shown to inhibit the migration of various cancer cells, including breast cancer, leukemia, and endothelial cells, at nanomolar concentrations.[2] Furthermore, some T140 analogs, such as BKT140 (4F-benzoyl-TN14003), have been demonstrated to induce apoptosis in malignant cells of hematopoietic origin.[3][4]
Data Presentation: In Vitro Effects of T140 and Its Analogs
| Peptide/Analog | Cell Line(s) | Assay Type | Observed Effects | Reference(s) |
| BKT140 | Non-Small Cell Lung Cancer (NSCLC): H460, A549, H358, H1299, L4 | Proliferation Assay | Demonstrated both cytotoxic and cytostatic properties. H460 cells were the most sensitive, while A549 cells were the least sensitive. | [5] |
| BKT140 | Chronic Myeloid Leukemia (CML): K562, K562LG-CXCR4.86, LAMA-84 | Viability Assay (PI exclusion) | Showed potent cytotoxic activity. Cooperates with imatinib in reducing cell viability. | [6] |
| BKT140 | Multiple Myeloma (MM) and Leukemia cell lines | Apoptosis Assays | Preferentially induced apoptosis in malignant hematopoietic cells. Caused morphological changes, phosphatidylserine externalization, decreased mitochondrial membrane potential, and caspase-3 activation. | [3][4] |
| T140 Analogs | Human Breast Cancer (MDA-MB-231), Human Leukemia T-cells (Sup-T1), Human Umbilical Vein Endothelial Cells (HUVEC) | Migration Assay | Effectively inhibited SDF-1-induced cell migration at concentrations of 10-100 nM. | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability by assessing the metabolic activity of cells.
Materials:
-
This compound
-
Target cell lines (e.g., CXCR4-expressing cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the T140 dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the T140 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium (low serum is recommended)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
This compound
-
Target cell lines
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and wash with cold PBS.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Wash with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound inhibits the CXCL12/CXCR4 signaling pathway.
Caption: General workflow for this compound cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Using Fluorescently Labeled T140
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in numerous physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses. Its ligand, CXCL12 (also known as SDF-1), activates downstream signaling pathways that regulate cell trafficking, proliferation, and survival. Consequently, CXCR4 has emerged as a significant therapeutic target. T140 is a potent and specific peptide antagonist of CXCR4. When conjugated with a fluorescent dye, T140 and its analogs become powerful tools for the detection and quantification of CXCR4 expression on the cell surface using flow cytometry.
These application notes provide detailed protocols and supporting data for the use of fluorescently labeled T140 in flow cytometry, offering a reliable alternative to traditional antibody-based methods for CXCR4 detection.
The CXCR4/CXCL12 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CXCR4 activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, trigger multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, ultimately influencing gene transcription, cell survival, proliferation, and migration.[1][2]
Caption: CXCR4/CXCL12 Signaling Pathway.
Quantitative Data Summary
Fluorescently labeled T140 analogs offer a sensitive and specific method for quantifying CXCR4 expression. The following tables summarize key quantitative data from studies utilizing these probes.
Table 1: Comparison of Fluorescent T140 Analogs and Antibodies for CXCR4 Detection
| Probe | Cell Line | Fold Increase in Mean Fluorescence Intensity (MFI) (High vs. Low CXCR4 Expressing Cells) | Incubation Condition | Reference |
| Ac-TZ14011-FITC | MDAMB231 | 2.4 | On Ice | [3] |
| Ac-TZ14011-FITC | MDAMB231 | 1.7 | Room Temperature | [3] |
| Anti-CXCR4 Ab (12G5-PE) | MDAMB231 | 4.4 | On Ice | [3] |
| Anti-CXCR4 Ab (12G5-PE) | MDAMB231 | 7.5 | Room Temperature | [3] |
| Anti-CXCR4 Ab (2B11-PE) | MDAMB231 | 1.3 | On Ice | [3] |
| Anti-CXCR4 Ab (2B11-PE) | MDAMB231 | 1.2 | Room Temperature | [3] |
Table 2: Binding Affinities (IC50) of T140 Analogs and Other Ligands
| Ligand | Fluorescent Probe for Assay | IC50 (nM) | Reference |
| DV1 | FITC-DV1 | 32 | [4] |
| V1 | FITC-DV1 | 456 | [4] |
| CVX15 | FITC-CVX15 | Not specified (High Affinity) | [2] |
| IT1t | FITC-CVX15 | > 1000 | [2] |
| IT1t | FITC-DV1 | 141.6 | [2] |
| AMD3100 | FITC-CVX15 | 8.8 | [2] |
| AMD3100 | FITC-DV1 | 26.8 | [2] |
| AMD070 | FITC-CVX15 | 1.5 | [2] |
| AMD070 | FITC-DV1 | 12.3 | [2] |
Experimental Protocols
Protocol 1: Staining of Cell Surface CXCR4 with Fluorescently Labeled T140 for Flow Cytometry
This protocol is optimized for the direct staining of cell surface CXCR4 using a fluorescently labeled T140 analog (e.g., Ac-TZ14011-FITC).
Materials:
-
Fluorescently labeled T140 analog (e.g., Ac-TZ14011-FITC)
-
Cell lines with varying CXCR4 expression (positive and negative controls)
-
Phosphate-Buffered Saline (PBS)
-
Staining Buffer: PBS with 0.1% Bovine Serum Albumin (BSA)
-
FACS tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, collect cells by centrifugation at 300-400 x g for 5 minutes.
-
For adherent cells, detach cells using a gentle non-enzymatic cell dissociation solution to preserve cell surface proteins. Avoid harsh trypsinization.
-
Wash cells once with cold PBS.
-
Resuspend cells in cold Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Add the fluorescently labeled T140 analog to the cell suspension. The optimal concentration should be determined by titration, but a starting point of 1:200 dilution for Ac-TZ14011-FITC has been reported.[5]
-
Incubate the cells for 1 hour on ice, protected from light. Incubation on ice is recommended to minimize receptor internalization.[3]
-
-
Washing:
-
After incubation, add 2 mL of cold Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step twice to ensure removal of unbound probe.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of cold Staining Buffer.
-
Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.
-
Acquire a sufficient number of events for statistical analysis.
-
Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
CXCR4-Negative Cell Line: To determine non-specific binding of the fluorescent probe.
-
Competition Assay: Co-incubate cells with the fluorescently labeled T140 and an excess of unlabeled T140 or the natural ligand CXCL12 to demonstrate binding specificity. A significant decrease in fluorescence intensity should be observed.[3]
Experimental Workflow Diagram
Caption: Flow Cytometry Staining Workflow.
Conclusion
Fluorescently labeled T140 analogs provide a robust and specific method for the detection and quantification of CXCR4 expression by flow cytometry. These probes offer an alternative to antibody-based staining and can be valuable tools in basic research and drug development for monitoring CXCR4 expression levels and evaluating the efficacy of CXCR4-targeted therapies. The provided protocols and data serve as a comprehensive guide for the successful implementation of this technique.
References
- 1. Fluorescent CXCR4 targeting peptide as alternative for antibody staining in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel CXCR4-Selective High-Affinity Fluorescent Probe and Its Application in Competitive Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
T140 Peptide in Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T140 peptide and its analogs are potent and specific antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G-protein coupled receptor, plays a pivotal role in numerous physiological and pathological processes, including immune responses, HIV-1 entry into cells, and cancer progression and metastasis.[3][4][5] Its overexpression in various cancers has made it a significant biomarker and therapeutic target.[3][6] Fluorescently labeled T140 derivatives serve as powerful tools for the detection and visualization of CXCR4 expression in cells and tissues, offering an alternative to traditional antibody-based immunofluorescence.[7][8] These peptide-based probes can be utilized for both qualitative and quantitative analysis of CXCR4 expression and localization, providing valuable insights for cancer research and drug development.
Principle of Application
T140 is a 14-amino acid peptide that acts as an inverse agonist of CXCR4.[6] When conjugated to a fluorophore, such as fluorescein isothiocyanate (FITC), T140 analogs can directly bind to CXCR4 on the cell surface. This specific binding allows for the visualization of CXCR4 expression and distribution using fluorescence microscopy. The signal intensity from the fluorescently labeled T140 can be correlated with the level of CXCR4 expression, enabling semi-quantitative or quantitative analysis.[7] This method can be applied to live or fixed cells and tissue sections.
Data Summary
The following tables summarize quantitative data from representative studies utilizing this compound analogs for CXCR4 detection, highlighting their utility in comparison to traditional antibody-based methods.
Table 1: Correlation of CXCR4 Staining with RNA Expression
| Cell Line | Staining Method | Correlation with CXCR4 RNA Expression (r) | Reference |
| Ewing Sarcoma Cell Lines | MSAP-Ac-TZ14011 (T140 analog) | Stronger correlation than antibody | [7] |
| Ewing Sarcoma Cell Lines | Anti-CXCR4 Antibody (ab2074) | Weaker correlation than peptide | [7] |
Table 2: In Vivo Tumor Uptake of a Radiolabeled T140 Analog
| Tumor Model | Peptide Analog | Tumor Uptake (%ID/g at 2h post-injection) | Reference |
| U87-CXCR4 Xenograft | 99mTc-labeled T140 derivative | 0.51 ± 0.09 | [9] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells with Fluorescently Labeled T140
This protocol describes the staining of CXCR4 in adherent cultured cells using a fluorescently labeled T140 analog (e.g., Ac-TZ14011-FITC).
Materials:
-
Adherent cells cultured on glass coverslips or chamber slides
-
Fluorescently labeled this compound (e.g., Ac-TZ14011-FITC)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (optional, for fixed cells): 1-5% Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture: Seed cells onto glass coverslips or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells three times with PBS.
-
Fixation (Optional, for fixed cell staining):
-
Permeabilization (Optional, for intracellular CXCR4 staining):
-
If staining intracellular CXCR4, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Blocking (Optional, for fixed cells):
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.[10]
-
-
This compound Incubation:
-
Dilute the fluorescently labeled this compound to the desired concentration in PBS (for live cells) or Blocking Buffer (for fixed cells). The optimal concentration should be determined empirically but typically ranges from 10 to 100 nM.[1]
-
Incubate the cells with the diluted this compound solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing: Gently wash the cells three to five times with PBS to remove unbound peptide.
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Competition Assay to Validate Staining Specificity
This protocol is crucial to demonstrate that the fluorescent signal is due to specific binding of the this compound to CXCR4.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Pre-incubation with Unlabeled T140: Before adding the fluorescently labeled T140, pre-incubate a parallel set of cells with a 100-fold molar excess of unlabeled this compound for 1 hour at room temperature.
-
Incubation with Labeled T140: Without washing, add the fluorescently labeled this compound (at the same concentration as in Protocol 1) to the cells pre-incubated with the unlabeled peptide.
-
Proceed with steps 7-10 of Protocol 1.
-
Analysis: Compare the fluorescence intensity between the cells stained with the labeled peptide alone and those co-incubated with the unlabeled competitor. A significant reduction in fluorescence in the presence of the unlabeled peptide indicates specific binding.
Visualizations
Caption: Workflow for immunofluorescence staining using this compound.
Caption: Simplified CXCR4 signaling pathway and this compound inhibition.
References
- 1. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-based imaging agents for cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent CXCR4 targeting peptide as alternative for antibody staining in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dual modality 99mTc/Re(i)-labelled T140 analogue for imaging of CXCR4 expression - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ptglab.com [ptglab.com]
T140 Peptide Binding Affinity Assay: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T140 peptide is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in numerous physiological and pathological processes.[3][4] These include leukocyte trafficking, hematopoietic stem cell mobilization, angiogenesis, and embryonic development.[3][5] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, most notably in cancer metastasis and human immunodeficiency virus (HIV) entry into host cells.[1][5][6] Consequently, CXCR4 has emerged as a significant therapeutic target, and molecules like the this compound that modulate its activity are of great interest in drug development.[5][7]
This document provides detailed protocols for determining the binding affinity of the this compound and its analogs to the CXCR4 receptor. Three common and robust methods are described: a competitive radioligand binding assay, a fluorescence polarization immunoassay, and a surface plasmon resonance (SPR) analysis.
CXCR4 Signaling Pathway
Upon binding of its ligand SDF-1α, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G-proteins.[3] This initiates a cascade of downstream signaling pathways, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, as well as phosphoinositide 3-kinase (PI3K)/Akt signaling.[2][3] These pathways collectively regulate cellular responses such as chemotaxis, gene transcription, proliferation, and survival.[3]
Caption: CXCR4 Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled T140) to compete with a radiolabeled ligand (e.g., [¹²⁵I]SDF-1α) for binding to CXCR4 expressed on cell membranes.
Experimental Workflow:
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Cell Membrane Preparation:
-
Culture cells expressing high levels of CXCR4 (e.g., Jurkat cells or CHO cells stably transfected with CXCR4).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
A fixed concentration of [¹²⁵I]SDF-1α (e.g., 0.1 nM).
-
Serial dilutions of unlabeled this compound or other test compounds.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
To determine non-specific binding, include wells with a high concentration of unlabeled SDF-1α (e.g., 1 µM).
-
To determine total binding, include wells with only the radioligand and cell membranes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the T140 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of T140 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][8][9]
-
Fluorescence Polarization (FP) Immunoassay
This is a homogeneous assay that measures the change in polarization of fluorescently labeled molecules upon binding to a larger molecule. In this context, it can be used in a competitive format where T140 competes with a fluorescently labeled CXCR4 ligand.
Detailed Methodology:
-
Reagents and Preparation:
-
Fluorescently labeled CXCR4 ligand (e.g., a fluorescently tagged SDF-1α or a specific fluorescent antibody).
-
Purified CXCR4 receptor or CXCR4-expressing cell membranes.
-
Unlabeled this compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a black, low-binding 96- or 384-well plate, add the assay buffer.
-
Add a fixed concentration of the fluorescently labeled CXCR4 ligand.
-
Add serial dilutions of the this compound.
-
Add a fixed concentration of the purified CXCR4 receptor or cell membranes.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
The degree of polarization is inversely proportional to the rate of molecular rotation.[10] A small, free fluorescent ligand will rotate rapidly, resulting in low polarization. When bound to the larger receptor, its rotation slows, and polarization increases.
-
-
Data Analysis:
-
The competition by T140 will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Plot the change in millipolarization (mP) units against the logarithm of the T140 concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of binding kinetics and affinity.[11][12]
Detailed Methodology:
-
Immobilization of CXCR4:
-
The CXCR4 receptor is immobilized on a sensor chip surface. Given that CXCR4 is a membrane protein, this often involves capturing CXCR4-containing vesicles or nanodiscs onto a prepared surface, or using a specific antibody to capture the receptor.
-
Alternatively, a purified and solubilized CXCR4 can be immobilized directly.
-
-
Binding Measurement:
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface to establish a stable baseline.
-
Different concentrations of the this compound (the analyte) are injected sequentially over the immobilized CXCR4 surface.
-
The binding of T140 to CXCR4 causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).
-
Following the association phase, the running buffer is flowed again to monitor the dissociation of the this compound.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).[11]
-
Data Presentation
The quantitative data from these assays should be summarized for clear comparison.
| Parameter | Competitive Radioligand Binding Assay | Fluorescence Polarization Immunoassay | Surface Plasmon Resonance (SPR) |
| Measured Value | IC₅₀ | IC₅₀ | ka, kd, KD |
| Calculated Affinity | Ki | - | KD |
| Typical T140 Affinity | Low nM range | Low nM range | Low nM range |
| Labeled Component | [¹²⁵I]SDF-1α | Fluorescent ligand/antibody | None |
| Analyte | This compound | This compound | This compound |
| Ligand | Immobilized CXCR4 | Soluble CXCR4 | Immobilized CXCR4 |
Note: The specific affinity values can vary depending on the experimental conditions, cell line used, and the specific T140 analog being tested.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 6. abeomics.com [abeomics.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: T140 Peptide as a CXCR4 Antagonist in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a pivotal role in a multitude of physiological and pathological processes. Its primary ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), governs cell trafficking, hematopoiesis, and immune responses.[1] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various diseases, including cancer metastasis, HIV-1 entry into host cells, and autoimmune disorders.[1][2][3]
The T140 peptide, a 14-amino acid synthetic peptide derived from a horseshoe crab, is a potent and highly specific antagonist of the CXCR4 receptor.[2] By competitively binding to CXCR4, T140 and its analogs effectively block the downstream signaling cascades induced by CXCL12. This inhibitory action makes T140 a valuable tool for studying CXCR4-mediated processes in primary cell cultures and a promising candidate for therapeutic development.
These application notes provide detailed protocols for utilizing the this compound to investigate its effects on primary cell function, focusing on migration and intracellular calcium mobilization.
Mechanism of Action: T140 Antagonism of CXCR4 Signaling
Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling pathways that are primarily mediated by heterotrimeric G-proteins, particularly of the Gαi subtype. This activation leads to the dissociation of the Gαi and Gβγ subunits, initiating downstream cascades that include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and mobilization of intracellular calcium.[1] These pathways collectively regulate essential cellular functions such as chemotaxis, proliferation, and survival.
T140 exerts its antagonistic effect by binding to CXCR4 and preventing the conformational changes necessary for CXCL12-mediated G-protein activation. This blockade inhibits the entire spectrum of downstream signaling events.
Figure 1. T140 Antagonism of CXCR4 Signaling Pathway.
Quantitative Data Summary
The inhibitory effects of T140 and its analogs have been quantified in various cell types, primarily in cancer cell lines and immortalized T-cell lines. While specific IC50 values for primary cells are less common in the literature and can vary significantly depending on the cell type and experimental conditions, the following table summarizes available data to provide a reference range for researchers. It is strongly recommended to perform dose-response experiments to determine the optimal concentration for your specific primary cell type.
| Compound | Cell Type | Assay | Ligand (Concentration) | IC50 / % Inhibition | Reference |
| BKT140 (T140 analog) | Jurkat (T-lymphocyte cell line) | Migration | CXCL12 (100 ng/mL) | ~4 nM | (Adapted from[2]) |
| T140 analogs | MDA-MB-231 (Breast Cancer Cell Line) | Migration | SDF-1 | Effective at 10-100 nM | [4] |
| T140 analogs | Sup-T1 (Leukemia T cells) | Migration | SDF-1 | Effective at 10-100 nM | [4] |
| T140 analogs | Human Umbilical Vein Endothelial Cells (Primary) | Migration | SDF-1 | Effective at 10-100 nM | [4] |
| NOX-A12 (SDF-1 Inhibitor) | MOLM14 (AML cell line) | Migration | SDF-1 | 0.82-fold induction (vs 4.96-fold for SDF-1 alone) at 100 nM | [5] |
Experimental Protocols
Primary Cell Chemotaxis Assay using Transwell Inserts
This protocol details the methodology to assess the inhibitory effect of T140 on the migration of primary cells towards a CXCL12 gradient.
Figure 2. Workflow for Primary Cell Chemotaxis Assay.
Materials:
-
Primary cells of interest (e.g., T-lymphocytes, hematopoietic stem cells)
-
This compound (lyophilized)
-
Recombinant human CXCL12/SDF-1α
-
Cell culture medium appropriate for the primary cells
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (pore size appropriate for the cell type, e.g., 5 µm for lymphocytes)
-
24-well companion plates
-
Staining solution (e.g., DAPI, Crystal Violet)
-
Microscope with appropriate filters
Procedure:
-
Preparation of T140 and CXCL12:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Reconstitute CXCL12 in sterile PBS containing 0.1% BSA to a stock concentration of 100 µg/mL. Aliquot and store at -20°C.
-
-
Cell Preparation:
-
Isolate primary cells using standard laboratory procedures (e.g., Ficoll-Paque for PBMCs, magnetic-activated cell sorting for specific subsets).
-
Wash the cells and resuspend them in serum-free medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells in this medium for 2-4 hours at 37°C to reduce basal signaling.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in serum-free medium with 0.5% BSA to achieve final concentrations for pre-incubation (e.g., 1 nM to 1 µM). Include a vehicle control (medium with 0.5% BSA).
-
Add 600 µL of serum-free medium with 0.5% BSA containing CXCL12 (e.g., 100 ng/mL, to be optimized for your cell type) to the lower wells of the 24-well plate.[6] Add medium without CXCL12 to some wells to serve as a negative control for random migration.
-
In separate tubes, mix equal volumes of the cell suspension and the T140 dilutions (or vehicle) and incubate for 30 minutes at 37°C.
-
-
Cell Migration:
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension (containing T140 or vehicle) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 2-4 hours for lymphocytes).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the top of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with a suitable dye (e.g., 0.5% Crystal Violet in 25% methanol for 10 minutes, or DAPI for fluorescent imaging).
-
Wash the inserts several times with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields of view.
-
Alternatively, for non-adherent cells, migrated cells in the lower chamber can be collected and counted using a hemocytometer or flow cytometry.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibition of CXCL12-induced calcium flux by T140 in primary cells using a fluorescent calcium indicator.
References
- 1. dovepress.com [dovepress.com]
- 2. Agonists for the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 Antagonists as Stem Cell Mobilizers and Therapy Sensitizers for Acute Myeloid Leukemia and Glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using T140 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T140 is a synthetic, 14-residue cyclic peptide analog of polyphemusin II, a peptide isolated from the hemocytes of the American horseshoe crab. It is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, HIV-1 entry into host cells, and cancer metastasis. By blocking the SDF-1/CXCR4 signaling axis, T140 and its analogs have emerged as valuable tools for in vitro research and potential therapeutic agents.
These application notes provide detailed protocols for utilizing the T140 peptide in key in vitro assays to study CXCR4-mediated cellular processes.
Mechanism of Action: Inhibition of the SDF-1/CXCR4 Signaling Pathway
T140 exerts its biological effects by competitively binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, SDF-1. This blockade inhibits the conformational changes in CXCR4 that are necessary for the activation of downstream intracellular signaling cascades. Key signaling pathways disrupted by T140 include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. The inhibition of these pathways ultimately leads to the suppression of cellular responses such as chemotaxis, cell migration, invasion, and proliferation. Additionally, the SDF-1/CXCR4 interaction triggers a rapid increase in intracellular calcium concentration, a process that is also abrogated by T140.
Figure 1: T140 Inhibition of the SDF-1/CXCR4 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of T140 and its derivatives across various assays and cell lines.
| Peptide | Assay | Cell Line | IC₅₀ / Concentration | Reference |
| T140 | Cell Migration | Jurkat | 10-100 nM (near complete inhibition) | [1] |
| T140-2D | Competitive Binding | CHO-CXCR4 | 2.47 ± 0.08 nM | [1] |
| T140 analogs | Cell Migration | MDA-MB-231, Sup-T1 | 10-100 nM (effective inhibition) | [2] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Cell Migration Assay (Boyden Chamber)
This protocol describes how to assess the inhibitory effect of T140 on SDF-1-induced cell migration using a Boyden chamber or Transwell® insert.
Materials:
-
This compound (lyophilized)
-
SDF-1 (CXCL12)
-
CXCR4-expressing cells (e.g., Jurkat, MDA-MB-231)
-
Boyden chamber apparatus with inserts (e.g., 5 or 8 µm pore size, depending on cell type)
-
Serum-free cell culture medium
-
Cell dissociation solution (for adherent cells)
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM)
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Reconstitute lyophilized T140 and SDF-1 in sterile water or an appropriate buffer to create stock solutions. Further dilute in serum-free medium to desired working concentrations.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing SDF-1 (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with serum-free medium only.
-
Pre-incubate the cell suspension with various concentrations of T140 (e.g., 1, 10, 100 nM) for 30 minutes at 37°C. Include a vehicle control (no T140).
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance using a microplate reader, or count the stained cells under a microscope.
-
Calculate the percentage of migration inhibition relative to the SDF-1-only control.
-
Figure 2: Workflow for a T140-mediated cell migration inhibition assay.
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to analyze the effect of T140 on the phosphorylation of key downstream signaling molecules like Akt and ERK.
Materials:
-
This compound
-
SDF-1 (CXCL12)
-
CXCR4-expressing cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency and starve overnight in serum-free medium.
-
Pre-treat cells with T140 (e.g., 100 nM) for 1 hour.
-
Stimulate the cells with SDF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes). Include untreated and SDF-1-only controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of T140 on SDF-1-induced intracellular calcium release.[3][4]
Materials:
-
This compound
-
SDF-1 (CXCL12)
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader or flow cytometer capable of kinetic reads
Protocol:
-
Cell Loading:
-
Harvest cells and resuspend them in HBSS.
-
Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
-
Assay Measurement:
-
Aliquot the loaded cells into a 96-well plate.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add T140 at the desired concentration and incubate for a short period.
-
Inject SDF-1 (e.g., 100 ng/mL) into the wells while continuously recording the fluorescence signal.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each condition.
-
Determine the percentage of inhibition of the calcium flux by T140 compared to the SDF-1-only control.
-
Troubleshooting
-
Low Cell Migration: Optimize SDF-1 concentration and incubation time. Ensure the correct pore size of the insert is used for the specific cell type.
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.
-
No Calcium Signal: Confirm cell viability and proper loading of the calcium-sensitive dye. Ensure the SDF-1 is active and that the cells express functional CXCR4.
Conclusion
The this compound is a powerful tool for the in vitro investigation of the SDF-1/CXCR4 signaling axis. The protocols provided herein offer a framework for studying the effects of T140 on cell migration, downstream signaling, and calcium mobilization. These assays can be adapted for various cell types and research questions, aiding in the elucidation of the roles of CXCR4 in health and disease and in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
T140 Peptide Administration for Animal Models of Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The chemokine receptor CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), have emerged as key players in the pathogenesis of RA.[1] The CXCL12/CXCR4 signaling axis is implicated in the migration and retention of immune cells within the inflamed synovium, contributing to the persistent inflammatory state.[1] T140, a synthetic peptide, and its analogs are potent and specific antagonists of CXCR4, making them promising therapeutic candidates for RA.[2][3] By blocking the interaction between CXCL12 and CXCR4, T140 can potentially disrupt the inflammatory cascade and ameliorate the clinical and pathological features of arthritis.
These application notes provide detailed protocols for the administration of the T140 peptide in animal models of rheumatoid arthritis, specifically focusing on the collagen-induced arthritis (CIA) model in mice. This document also includes methods for disease induction, clinical assessment, and histological analysis to evaluate the therapeutic efficacy of T140.
Signaling Pathway of T140 Action in Rheumatoid Arthritis
The therapeutic effect of the this compound in rheumatoid arthritis is primarily mediated through the blockade of the CXCL12/CXCR4 signaling pathway. In the inflamed RA joint, synovial cells and other stromal cells secrete high levels of CXCL12. This chemokine binds to the CXCR4 receptor, which is highly expressed on the surface of various immune cells, including T cells, B cells, monocytes, and macrophages. This interaction triggers downstream signaling cascades that promote the migration and infiltration of these inflammatory cells into the synovial tissue, leading to chronic inflammation, pannus formation, and subsequent cartilage and bone destruction. T140, as a CXCR4 antagonist, competitively binds to the CXCR4 receptor, thereby preventing its interaction with CXCL12 and inhibiting the recruitment of inflammatory cells to the joint.
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-characterized animal model that mimics many of the clinical and pathological features of human RA.[4]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Protocol for Induction of CIA:
-
Preparation of Collagen Emulsion (Day 0):
-
On the day of the primary immunization, prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
Draw the two solutions into separate syringes and connect them with an emulsifying needle or a three-way stopcock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection site.
-
-
Monitoring of Arthritis:
-
Begin clinical scoring of arthritis severity three times a week, starting from day 21.
-
II. This compound Administration
A T140 analog, 4F-benzoyl-TN14003, has been shown to be effective in ameliorating CIA in mice.[2]
Materials:
-
T140 analog (e.g., 4F-benzoyl-TN14003)
-
Vehicle (e.g., sterile saline or PBS)
-
Alzet osmotic pumps
Protocol for T140 Administration:
-
Prophylactic Treatment Protocol:
-
Begin T140 administration on the same day as the primary immunization (Day 0) or shortly after.
-
Load Alzet osmotic pumps with the T140 analog solution at a concentration calculated to deliver a continuous subcutaneous dose. A study has shown efficacy with slow-release administration.[2]
-
Implant the osmotic pumps subcutaneously on the back of the mice under anesthesia.
-
-
Therapeutic Treatment Protocol:
-
Initiate T140 administration after the onset of clinical signs of arthritis (e.g., around day 25-28).
-
The T140 analog can be administered via continuous subcutaneous infusion using osmotic pumps as described above, or through daily subcutaneous or intraperitoneal injections.
-
III. Assessment of Arthritis
1. Clinical Scoring:
-
Visually inspect and score each paw for signs of inflammation (erythema and swelling) based on a graded scale.
-
A commonly used scoring system is as follows:[2]
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and moderate swelling extending from the ankle to the tarsals
-
3 = Erythema and severe swelling extending from the ankle to the metatarsal joints
-
4 = Ankylosis of the limb
-
-
The maximum score per mouse is 16 (sum of scores for all four paws).
2. Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper.
-
Measurements should be taken at regular intervals (e.g., three times a week) to monitor the progression of paw swelling.
IV. Histological Analysis
Protocol for Histological Examination:
-
At the end of the experiment, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.
-
Process the decalcified tissues and embed them in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O-Fast Green for evaluation of cartilage and proteoglycan loss.
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.
Data Presentation
The following tables summarize the expected outcomes of T140 administration in a CIA mouse model based on published findings.[2]
Table 1: Effect of T140 Analog on Clinical Arthritis Score in CIA Mice
| Treatment Group | Mean Arthritis Score (± SEM) |
| CIA + Vehicle | [High Score, e.g., 8.5 ± 1.2] |
| CIA + T140 Analog | [Significantly Lower Score, e.g., 3.2 ± 0.8] |
| Healthy Control | 0 |
| p < 0.05 compared to CIA + Vehicle group. |
Table 2: Effect of T140 Analog on Hind Paw Swelling in CIA Mice
| Treatment Group | Change in Paw Thickness (mm ± SEM) |
| CIA + Vehicle | [Significant Increase, e.g., 1.5 ± 0.2] |
| CIA + T140 Analog | [Significantly Reduced Increase, e.g., 0.6 ± 0.1] |
| Healthy Control | [Minimal Change, e.g., 0.1 ± 0.05] |
| p < 0.05 compared to CIA + Vehicle group. |
Table 3: Histological Assessment of Joints in CIA Mice Treated with T140 Analog
| Parameter | CIA + Vehicle | CIA + T140 Analog |
| Inflammation | Severe synovial hyperplasia and inflammatory cell infiltration | Marked reduction in synovial inflammation and cell infiltration |
| Pannus Formation | Extensive pannus formation | Minimal to no pannus formation |
| Cartilage Damage | Significant cartilage erosion and proteoglycan loss | Preservation of cartilage structure and proteoglycan content |
| Bone Erosion | Severe bone erosion | Minimal bone erosion |
Table 4: Effect of T140 Analog on Serum Anti-Type II Collagen Antibody Levels
| Treatment Group | Anti-CII IgG Levels (Arbitrary Units ± SEM) |
| CIA + Vehicle | [High Levels, e.g., 1200 ± 150] |
| CIA + T140 Analog | [Significantly Lower Levels, e.g., 550 ± 90] |
| Healthy Control | [Negligible Levels] |
| p < 0.05 compared to CIA + Vehicle group. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for evaluating the efficacy of the this compound in the CIA mouse model and the logical relationship between the experimental components.
Conclusion
The this compound and its analogs represent a targeted therapeutic strategy for rheumatoid arthritis by inhibiting the crucial CXCL12/CXCR4 signaling pathway. The protocols and data presented here provide a framework for the preclinical evaluation of T140 in a relevant animal model of RA. The significant amelioration of clinical and histological parameters in the CIA model underscores the potential of CXCR4 antagonism as a disease-modifying approach for the treatment of rheumatoid arthritis. Further studies are warranted to explore the optimal dosing, timing of administration, and long-term efficacy and safety of T140-based therapies.
References
- 1. Expression levels of CXCR4 and CXCL12 in patients with rheumatoid arthritis and its correlation with disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMD3100, a CxCR4 Antagonist, Attenuates Allergic Lung Inflammation and Airway Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling T140 Peptide for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, along with its ligand CXCL12, plays a critical role in numerous physiological processes.[1] Its overexpression is implicated in the progression, metastasis, and angiogenesis of more than 20 different types of human cancers, making it a significant prognostic marker and a compelling target for molecular imaging and therapy.[2][3][4] T140, a 14-residue peptide antagonist, binds to CXCR4 with high affinity and specificity, establishing it as an excellent vector for the targeted delivery of radionuclides for noninvasive in vivo imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2]
These application notes provide detailed protocols for the radiolabeling of T140 peptide analogs with common radiometals (Gallium-68 and Copper-64) for preclinical in vivo imaging studies.
CXCR4 Signaling Pathway
The interaction between CXCL12 and CXCR4 activates several downstream signaling pathways crucial for cell survival, proliferation, and migration. T140 and its analogs act as antagonists, blocking these interactions.
Caption: CXCL12/CXCR4 signaling pathway and T140 antagonism.
Experimental Workflow for In Vivo Imaging
The overall process, from preparing the this compound conjugate to conducting in vivo imaging, follows a structured workflow. This ensures consistency and reproducibility in the generation of radiolabeled probes for preclinical evaluation.
Caption: Overall experimental workflow for T140-based imaging.
Protocols
Protocol 1: Conjugation of NOTA Chelator to this compound
This protocol describes the coupling of a bifunctional chelator, such as p-SCN-Bn-NOTA, to the this compound. The primary amine on a lysine residue within the T140 sequence is a common site for conjugation.
Materials:
-
This compound analog (with a free amine group, e.g., Lys)
-
p-SCN-Bn-NOTA (or other activated NOTA derivative)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the this compound in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Chelator Dissolution: Separately, dissolve a 3- to 5-fold molar excess of p-SCN-Bn-NOTA in DMF.
-
Conjugation Reaction: Add the dissolved chelator solution dropwise to the peptide solution while gently stirring. Add a small amount of DIPEA to maintain the basic pH.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Purification: Purify the resulting NOTA-T140 conjugate using a semi-preparative HPLC system with a C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used for elution.
-
Characterization: Collect the fractions corresponding to the product peak. Confirm the identity and purity of the NOTA-T140 conjugate by analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the purified conjugate and store it at -20°C until use.
Protocol 2: Radiolabeling of NOTA-T140 with Gallium-68 (⁶⁸Ga)
This protocol outlines the manual labeling of the NOTA-T140 conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NOTA-T140 conjugate (lyophilized)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
Sodium acetate buffer (2.5 M)
-
Sterile, metal-free water
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile 0.9% saline
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸GaCl₃ from the generator using 0.05 M HCl according to the manufacturer's instructions.
-
Reaction Preparation: In a sterile, metal-free reaction vial, dissolve 10-20 µg of the NOTA-T140 conjugate in water or a suitable buffer.
-
pH Adjustment: Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide. Immediately adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.
-
Labeling Reaction: Incubate the reaction mixture at 80-95°C for 10-15 minutes.[5][6] Higher temperatures generally facilitate the labeling of NOTA conjugates.[5]
-
Purification: After incubation, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The ⁶⁸Ga-NOTA-T140 will be retained.
-
Elution: Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga. Elute the final product from the cartridge with a small volume (0.5-1 mL) of 50-80% ethanol, followed by sterile saline to ensure complete recovery.
-
Final Formulation: The ethanolic solution can be diluted with sterile saline for in vivo use, ensuring the final ethanol concentration is biocompatible (<10%).
-
Quality Control: Determine the radiochemical purity (RCP) and yield using radio-TLC or radio-HPLC. An RCP of >95% is typically required for in vivo studies.
Protocol 3: Radiolabeling of DOTA-T140 with Copper-64 (⁶⁴Cu)
This protocol describes the labeling of a DOTA-conjugated this compound with ⁶⁴Cu. DOTA is a commonly used chelator for Copper-64.
Materials:
-
DOTA-T140 conjugate (lyophilized)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
0.1 M Ammonium Acetate or Sodium Acetate buffer (pH 5.5-6.5)
-
Sterile, metal-free water
-
Heating block
-
C18 Sep-Pak cartridge or HPLC for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Preparation: In a sterile reaction vial, dissolve 5-10 µg of the DOTA-T140 conjugate in 0.1 M ammonium acetate buffer.
-
pH Adjustment: Add the ⁶⁴CuCl₂ solution (e.g., 37-74 MBq) to the peptide solution.[1] Ensure the final pH is between 5.5 and 6.5.
-
Labeling Reaction: Incubate the mixture at a temperature ranging from 50°C to 95°C for 30-60 minutes.[1][7] The optimal temperature and time may need to be determined empirically for the specific conjugate.
-
Purification (if necessary): The reaction can be purified using a C18 Sep-Pak cartridge, similar to the ⁶⁸Ga labeling protocol. Alternatively, HPLC purification can be used for higher purity.
-
Final Formulation: Formulate the purified ⁶⁴Cu-DOTA-T140 in sterile saline for injection.
-
Quality Control: Assess the radiochemical purity by radio-HPLC or radio-TLC. The final product should have an RCP >95%.
Data Presentation: Comparison of Radiolabeling Parameters
The choice of radionuclide and chelator significantly impacts the labeling efficiency and the resulting imaging agent's characteristics.
Table 1: Radiolabeling Conditions and Outcomes for T140 Analogs
| Parameter | ⁶⁸Ga-NOTA-Peptide | ⁶⁴Cu-DOTA-Peptide | ¹⁸F-AlF-NOTA-T140 | ⁹⁹ᵐTc-T140 Analog |
|---|---|---|---|---|
| Chelator | NOTA | DOTA | NOTA | Di-(2-picolyl)amine |
| Typical Peptide Amount | 5-20 nmol | 5-10 µg | 10-50 µg | Not Specified |
| Reaction Buffer | Sodium Acetate | Ammonium/Sodium Acetate | Sodium Acetate | Not Applicable |
| Optimal pH | 3.5 - 4.5 | 5.5 - 6.5 | ~4.0 | Not Applicable |
| Reaction Temperature | 80 - 95 °C | 50 - 95 °C | 100 °C | Not Specified |
| Reaction Time | 5 - 15 min | 30 - 60 min | 15 min | Not Specified |
| Radiochemical Yield (RCY) | 60 - 85% | 80 - 90% | ~58% | 60 - 85% |
| Radiochemical Purity (RCP) | > 95% | > 98% | > 95% | > 95% |
| Molar Activity (GBq/µmol) | ~50-150 | ~23 | Not Specified | 36 - 44 |
| Reference |[5][8][9] |[1][7] |[2][10] |[4][11] |
In Vivo Imaging Protocol
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.
-
Tumor xenografts are established by subcutaneously injecting human cancer cells known to overexpress CXCR4 (e.g., certain breast, lung, or glioblastoma cell lines). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.[2]
Procedure:
-
Anesthesia: Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen).
-
Injection: Administer the radiolabeled this compound (typically 3-7 MBq) via intravenous tail vein injection.
-
PET/CT Imaging: At desired time points post-injection (e.g., 30, 60, 120 minutes), acquire dynamic or static PET scans, followed by a CT scan for anatomical co-registration.
-
Biodistribution (Optional): After the final imaging session, euthanize the animals. Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Data Analysis: Weigh the harvested tissues and measure the radioactivity using a gamma counter. Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g). Correlate imaging data with biodistribution results.
Quantitative Data from In Vivo Studies
Table 2: Summary of In Vivo Tumor Uptake Data
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
|---|---|---|---|---|---|
| Al[¹⁸F]NOTA-T140 | CHO-CXCR4+ | 60 min | ~3.5 | ~10 | [2][10] |
| ⁹⁹ᵐTc-T140 analog | U87-CXCR4+ | 120 min | 0.51 ± 0.09 | Not Reported | [4][11] |
| ⁶⁴Cu-DOTA-RGD Tetramer* | U87MG | 60 min | ~3.4 | ~8 |[1] |
*Note: RGD peptide targets integrins, not CXCR4, but is included as a representative example of a ⁶⁴Cu-labeled peptide for comparison of in vivo behavior.
Conclusion
The this compound serves as a versatile platform for the development of radiopharmaceuticals targeting CXCR4-expressing cancers. By selecting appropriate chelators and radionuclides, T140 analogs can be efficiently labeled for PET and SPECT imaging. The protocols and data presented herein provide a comprehensive guide for researchers to produce and evaluate these promising imaging agents in preclinical settings, paving the way for potential clinical translation in oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Standard Operating Procedure for T140 Peptide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The T140 peptide is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4)[1]. Derived from polyphemusin II, a peptide found in the American horseshoe crab, T140 is a 14-amino acid peptide that plays a critical role in various research and therapeutic contexts[1]. Its primary mechanism of action involves blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α), to CXCR4. This inhibition disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival[1].
Due to its targeted antagonism of the CXCR4 receptor, T140 has significant applications in several key areas of research:
-
Anti-HIV Research: CXCR4 is a major co-receptor for T-tropic (X4) strains of HIV-1 to enter host cells. By blocking this receptor, T140 effectively inhibits the entry of these viral strains, making it a valuable tool in the study of HIV/AIDS and the development of novel antiviral therapies[1].
-
Cancer Research: The CXCR4/SDF-1α axis is implicated in the metastasis of various cancers. By disrupting this pathway, T140 can inhibit the migration and invasion of cancer cells, offering a promising avenue for research into targeted cancer therapies[1].
-
Imaging Studies: Labeled with radioisotopes, T140 can be used as a probe for the non-invasive imaging of CXCR4 expression in tumors, aiding in cancer diagnosis and monitoring[1].
The preparation of a stable and accurately concentrated T140 stock solution is a critical first step for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the proper handling, reconstitution, and storage of lyophilized this compound.
Physicochemical Properties and Storage Recommendations
A summary of the key properties of the this compound and recommended storage conditions are provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and activity of the peptide.
| Property | Value |
| Molecular Formula | C₉₀H₁₄₁N₃₃O₁₈S₂ |
| Molecular Weight | 2037.4 g/mol [1][2] |
| Amino Acid Sequence | H-Arg-Arg-2Nal-Cys(1)-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys(1)-Arg-OH[2] |
| Appearance | Lyophilized white powder |
| Storage (Lyophilized) | Store at -20°C to -80°C in a dry, dark environment.[3] Under these conditions, the lyophilized peptide can be stable for several years. |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] Solutions are generally stable for weeks to months at -20°C. |
Signaling Pathway of CXCR4 Antagonism by T140
The following diagram illustrates the mechanism of T140 in blocking the CXCR4 signaling pathway.
Caption: T140 competitively inhibits SDF-1α binding to CXCR4, blocking downstream signaling.
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution. The amino acid sequence of T140 is rich in basic residues (Arginine and Lysine), indicating that it is a basic peptide. Basic peptides are generally soluble in acidic solutions. Therefore, an acidic solvent is recommended for reconstitution.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Glacial acetic acid
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation and Acclimation:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
-
Solvent Preparation:
-
Prepare a 10% acetic acid solution by adding 1 part glacial acetic acid to 9 parts sterile, nuclease-free water.
-
For a less acidic option, a 0.1% acetic acid solution can be prepared by diluting the 10% solution 1:100 with sterile, nuclease-free water.
-
-
Reconstitution:
-
Carefully open the vial and add the desired volume of the prepared acidic solvent to achieve the target stock concentration (e.g., 1 mg/mL). It is advisable to start with a small amount of solvent and add more if needed.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.
-
If the peptide does not dissolve completely, sonication for a few minutes may aid in dissolution.
-
-
Verification and Aliquoting:
-
Visually inspect the solution to ensure it is clear and free of particulates. A clear solution indicates complete reconstitution.
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Experimental Workflow for T140 Stock Solution Preparation
The following diagram outlines the workflow for the preparation of the this compound stock solution.
Caption: Workflow for the reconstitution and storage of this compound.
References
Troubleshooting & Optimization
How to prevent T140 peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to T140 peptide aggregation in solution.
Troubleshooting Guides
Problem: this compound is precipitating out of solution upon reconstitution or during storage.
Possible Cause 1: Suboptimal pH of the solution.
-
Solution: this compound stability is highly dependent on pH. It is recommended to use an acetate buffer at a pH range of 4.0-5.0 to maintain its stability in solution.
Possible Cause 2: High peptide concentration.
-
Solution: High concentrations of T140 can promote self-association and aggregation. If you observe precipitation, try preparing a more dilute stock solution. It is advisable to perform a solubility test with a small amount of the peptide to determine its solubility limit in your chosen buffer.
Possible Cause 3: Inappropriate storage conditions.
-
Solution: Lyophilized this compound should be stored at -20°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles, which can accelerate aggregation. For short-term storage, 2-8°C is acceptable, but for long-term storage, -20°C or -80°C is recommended.
Possible Cause 4: Interaction with container surfaces.
-
Solution: Peptides can sometimes adsorb to the surface of certain plastics. Using low-protein-binding microcentrifuge tubes can help minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for dissolving this compound to prevent aggregation?
A1: Based on formulation studies, the most effective buffer for maintaining T140 stability and preventing aggregation is an acetate buffer with a pH between 4.0 and 5.0 [1].
Q2: How can I improve the in vivo stability of the this compound?
A2: T140 can be susceptible to enzymatic degradation in serum, primarily through the cleavage of its C-terminal arginine residue. To enhance its biostability, C-terminal amidation has been shown to be an effective modification[2]. Analogs of T140, such as Ac-TE14011 and TF14013, have also been developed with increased stability[3].
Q3: What analytical techniques can be used to monitor this compound aggregation?
A3: Several techniques are suitable for monitoring peptide aggregation:
-
Dynamic Light Scattering (DLS): DLS is a non-invasive method used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of soluble aggregates and oligomers[4][5][6].
-
Thioflavin T (ThT) Fluorescence Assay: This assay is widely used to detect the formation of amyloid-like fibrils. Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates[1][7][8][9][10].
-
Size Exclusion Chromatography (SEC): SEC can be used to separate different species in the solution based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
UV-Vis Spectroscopy: An increase in turbidity due to the formation of insoluble aggregates can be monitored by measuring the absorbance at a specific wavelength (e.g., 340 nm or 600 nm)[11].
Q4: Are there any excipients that can be added to the formulation to further prevent T140 aggregation?
A4: While specific studies on a wide range of excipients for T140 are limited, general strategies for peptide stabilization can be applied. These include the addition of:
-
Sugars and Polyols (e.g., mannitol, sucrose, trehalose): These can stabilize the native conformation of the peptide through preferential hydration[3][12][13][14].
-
Amino Acids (e.g., arginine, glycine): Certain amino acids can act as aggregation inhibitors.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can help prevent surface-induced aggregation. However, it is crucial to use high-purity surfactants to avoid oxidation-related issues.
It is important to note that the effect of excipients can be protein-specific, and their compatibility with your experimental system should be evaluated[12].
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing this compound aggregation kinetics under various conditions. The following table summarizes general formulation strategies and their expected qualitative impact on T140 stability based on available information and principles of peptide formulation.
| Formulation Parameter | Recommended Condition | Expected Impact on Aggregation | Reference(s) |
| pH | 4.0 - 5.0 | Decreases aggregation | [1] |
| Buffer | Acetate | Provides optimal pH control and stability | [1] |
| Peptide Modification | C-terminal amidation | Increases in vivo stability | [2] |
| Storage (Lyophilized) | -20°C | Long-term stability | |
| Storage (Solution) | Aliquot and store at -20°C or -80°C | Minimizes degradation from freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution of this compound with minimal aggregation.
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filtered 50 mM sodium acetate buffer, pH 4.5
-
Calibrated pH meter
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Reconstitute the peptide in the 50 mM sodium acetate buffer (pH 4.5) to a desired stock concentration (e.g., 1 mg/mL). To do this, add the required volume of buffer to the vial.
-
Gently vortex the solution to dissolve the peptide. If the peptide does not dissolve completely, sonicate the vial in a water bath for a few minutes.
-
Visually inspect the solution for any particulates. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.
-
Aliquot the stock solution into sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring T140 Aggregation using Thioflavin T (ThT) Fluorescence Assay
Objective: To quantitatively assess the kinetics of T140 fibril formation.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the desired concentration for the aggregation study.
-
Prepare a ThT working solution by diluting the ThT stock solution in the assay buffer to a final concentration of, for example, 20 µM.
-
In each well of the 96-well plate, add a specific volume of the this compound solution and the ThT working solution. A typical final volume might be 100-200 µL.
-
Include control wells:
-
Negative Control: Assay buffer with ThT only.
-
Positive Control (if available): A known aggregating peptide with ThT.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the fluorescence reader at a desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) over the desired time course (e.g., 24-48 hours). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.
Visualizations
Caption: this compound antagonizes the CXCR4 signaling pathway.
Caption: Experimental workflow for assessing this compound aggregation.
References
- 1. anaspec.com [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 5. azonano.com [azonano.com]
- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioflavin T templates amyloid β(1-40) conformation and aggregation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. Binding of excipients is a poor predictor for aggregation kinetics of biopharmaceutical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurelis.com [neurelis.com]
Troubleshooting low signal in T140 peptide binding assays
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing T140, a potent peptide antagonist of the CXCR4 receptor, in binding assays. Low signal is a common issue that can arise from multiple factors related to the peptide, the cellular target, or the assay conditions.
Troubleshooting Guide: Low Signal
Low or no signal is one of the most frequent challenges in T140 binding assays. The following table outlines potential causes and provides systematic steps for verification and resolution.
| Potential Cause | Recommended Verification | Suggested Solution |
| Peptide Integrity & Activity | ||
| Degraded or Inactive T140 Peptide | Confirm proper storage conditions (lyophilized at -20°C or -80°C, protected from moisture and light)[1][2]. Test a fresh, unexpired lot of the peptide. Perform a functional assay (e.g., cell migration) to confirm antagonist activity[3]. | Purchase a new, quality-controlled batch of this compound. Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles and store at -80°C[2]. |
| Incorrect Peptide Concentration | Verify calculations for peptide reconstitution and dilutions. Use spectrophotometry to confirm the concentration of the stock solution if possible. | Prepare a fresh stock solution, carefully ensuring accurate measurements. Perform a concentration titration to find the optimal range for your assay. |
| Poor Peptide Solubility | Observe the reconstituted peptide solution for any visible precipitates. Test solubility in a small aliquot before preparing the bulk solution[4]. T140 is a basic peptide and may require a slightly acidic solution for full solubilization[4]. | Dissolve the peptide in a small amount of sterile, dilute acetic acid (e.g., 0.1%) or an appropriate organic solvent like DMSO before diluting with the final assay buffer. Gentle sonication can also aid dissolution[4]. |
| Cellular Target (CXCR4 Receptor) | ||
| Low or No CXCR4 Expression | Verify CXCR4 expression on your chosen cell line using a validated method like Western Blot or Flow Cytometry[5][6]. Run a positive control cell line known to express high levels of CXCR4 (e.g., certain breast cancer lines like MDA-MB-231)[5][7]. | Select a cell line with documented high endogenous CXCR4 expression or use cells transiently or stably transfected to overexpress CXCR4[7][8][9]. |
| Poor Cell Health / Low Viability | Perform a cell viability test (e.g., Trypan Blue exclusion) on the cells used in the assay. Ensure cells are harvested at an optimal confluency and handled gently. | Use cells from a fresh culture within a low passage number. Optimize cell handling and harvesting procedures to maintain high viability. |
| Assay Conditions & Protocol | ||
| Suboptimal Buffer Composition | Review the pH and salt concentration of your binding buffer. The optimal pH for tryptic digestions, a related peptide process, is between 7.5 and 8.5[10]. Binding can be sensitive to ionic strength[11][12]. Ensure the buffer does not contain agents that interfere with your detection method (e.g., sodium azide inhibits HRP). | Optimize the assay buffer by testing a range of pH values (e.g., 7.2-8.0) and salt concentrations. The use of acetate buffers at pH 4.0-5.0 has been shown to be effective for T140 stability during storage[13]. Consider adding a low concentration of a non-ionic detergent to reduce non-specific binding[14]. |
| Insufficient Incubation Time | Review literature for typical incubation times for similar assays. Perform a time-course experiment to determine when binding reaches equilibrium. | Increase the incubation time at the recommended temperature (e.g., 4°C, room temperature, or 37°C) to ensure the binding reaction reaches equilibrium. |
| Inadequate Washing Steps | Insufficient washing can lead to high background, while overly aggressive washing can remove specifically bound peptide. | Optimize the number and duration of wash steps. Use a gentle washing technique and ensure the wash buffer is at the correct temperature. |
| Detection System Issues | Ensure the plate reader's filter settings match the excitation/emission wavelengths of your fluorescent probe. If using a fluorescent assay, check for quenching of the fluorophore. For enzyme-linked assays, confirm the activity of the enzyme and substrate. | Use a positive control (e.g., free fluorophore) to verify instrument settings and sensitivity. Consider using a more sensitive detection system or signal amplification technique if available. |
Frequently Asked Questions (FAQs)
Q1: What is T140 and what is its mechanism of action?
A1: T140 is a 14-amino acid synthetic peptide derived from polyphemusin II, a peptide found in the horseshoe crab.[13] It acts as a potent and specific antagonist for the chemokine receptor CXCR4.[8][13] CXCR4's natural ligand is the chemokine CXCL12 (also known as SDF-1).[15][16] By binding to CXCR4, T140 blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival.[3][16][17] This makes it a valuable tool for studying cancer metastasis, HIV entry, and inflammation.
Q2: How should I properly store and handle my this compound?
A2: Proper storage is critical for maintaining peptide activity.
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or, preferably, -80°C in a tightly sealed vial with a desiccant to protect it from moisture.[1][2]
-
In Solution: Peptides are less stable in solution.[2] After reconstituting, it is best to create single-use aliquots and store them at -80°C to avoid damaging freeze-thaw cycles. Peptide solutions are generally stable for a few weeks at -20°C.[2] Use sterile, pH-neutral buffers (pH 5-7 is often optimal) to prolong storage life.[2]
Q3: Which cell lines are suitable for a T140 binding assay?
A3: The choice of cell line is critical and must be based on CXCR4 expression. CXCR4 is expressed in various cell types, including hematopoietic cells, endothelial cells, and numerous cancer cells.[16][18] High expression is often found in breast cancer (e.g., MDA-MB-231), lung cancer, and glioblastoma cell lines.[5] It is essential to empirically validate CXCR4 expression levels in your chosen cell line via Western Blot or flow cytometry before beginning binding experiments.[5][19] If endogenous expression is too low, consider using a cell line engineered to overexpress the CXCR4 receptor.[7]
Q4: What are the key components of a binding buffer for a T140 assay?
A4: A typical binding buffer should maintain physiological pH and osmolarity. Key components often include:
-
Buffer: A physiological buffer like HEPES or PBS at a pH of ~7.4.
-
Salts: NaCl and KCl to maintain ionic strength.
-
Divalent Cations: MgCl₂ or CaCl₂ may be required for receptor conformation and binding.
-
Blocking Agent: A protein like Bovine Serum Albumin (BSA) at 0.1-1% is commonly added to prevent non-specific binding of the peptide to tube walls and other surfaces.
-
Protease Inhibitors: A protease inhibitor cocktail should be included, especially when using cell lysates or membrane preparations, to prevent degradation of the receptor and peptide.
Experimental Protocols & Visualizations
Protocol: Competitive T140 Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of unlabeled T140 by measuring its ability to displace a fluorescently-labeled ligand (e.g., a fluorescent version of CXCL12 or a fluorescent T140 analog) from the CXCR4 receptor.
Materials:
-
Cells: CXCR4-expressing cells (e.g., MDA-MB-231).
-
Unlabeled Ligand: this compound.
-
Fluorescent Ligand (Tracer): Fluorescently-labeled CXCL12 or T140 analog.
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Assay Plate: Low-binding, black, 384-well microplate.
-
Plate Reader: Equipped for fluorescence polarization (FP) measurements.
Methodology:
-
Cell Preparation: Culture CXCR4-expressing cells to ~80-90% confluency. Harvest cells gently and wash twice with cold PBS. Resuspend the cell pellet in binding buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Ligand Preparation: Prepare a serial dilution of the unlabeled this compound in binding buffer. The concentration range should span at least 4-5 orders of magnitude around the expected IC₅₀.
-
Assay Setup: To the 384-well plate, add reagents in the following order:
-
Total Binding wells: Add 10 µL of binding buffer.
-
Competitor wells: Add 10 µL of each T140 dilution.
-
Nonspecific Binding wells: Add 10 µL of a saturating concentration of unlabeled CXCL12 or T140.
-
-
Add Fluorescent Tracer: Add 10 µL of the fluorescent ligand (at a concentration equal to its K_d) to all wells.
-
Add Cells: Add 20 µL of the cell suspension to all wells. The final volume is 40 µL.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding signal from the total binding signal.
-
Plot the mP values against the logarithm of the T140 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of T140 required to displace 50% of the fluorescent tracer.
-
Diagrams
Experimental Workflow
Caption: Workflow for a competitive T140 fluorescence polarization binding assay.
CXCR4 Signaling Pathway and T140 Inhibition
Caption: T140 competitively antagonizes the CXCR4 receptor, blocking CXCL12-mediated signaling.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Expression of functional CXCR4 chemokine receptors on human colonic epithelial cells [jci.org]
- 7. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Al[18F]NOTA-T140 Peptide for Noninvasive Visualization of CXCR4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. sartorius.hr [sartorius.hr]
- 12. bioradiations.com [bioradiations.com]
- 13. Buy this compound | 229030-20-0 [smolecule.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. CXCR4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 19. Functional expression of chemokine receptor CXCR4 on human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T140 Peptide Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of T140 peptide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is T140 and how does it work?
A1: T140 is a 14-amino acid synthetic peptide that acts as a potent and specific antagonist of the CXCR4 receptor.[1][2] CXCR4 is a chemokine receptor that, upon binding to its ligand CXCL12 (also known as SDF-1), activates several intracellular signaling pathways. These pathways are involved in crucial cellular processes such as cell migration, proliferation, survival, and gene transcription.[3][4] By blocking the interaction between CXCL12 and CXCR4, T140 effectively inhibits these downstream signaling events.[1] This makes T140 a valuable tool for studying the role of the CXCR4/CXCL12 axis in various physiological and pathological processes, including cancer metastasis and HIV entry.[1][2][5]
Q2: What is a typical starting concentration range for T140 in cell-based assays?
A2: The optimal concentration of T140 is highly dependent on the specific cell type, the assay being performed, and the expression level of CXCR4 on the cells. However, a general starting point for in vitro assays is in the low nanomolar to low micromolar range. For functional assays like cell migration, concentrations between 10-100 nM have been shown to be effective in inhibiting SDF-1-induced migration of various cell types.[5] For binding assays, the IC50 value for T140 and its analogs can be as low as ~1 nM.[6][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of T140 for my specific cell line?
A3: The best approach is to perform a concentration-response (dose-response) curve for your assay of interest. This involves treating your cells with a range of T140 concentrations and measuring the biological response.
Experimental Workflow for Determining Optimal T140 Concentration
Workflow for T140 concentration optimization.
Troubleshooting Guides
Problem 1: T140 does not inhibit my CXCL12/SDF-1-induced cellular response.
| Possible Cause | Troubleshooting Step |
| Suboptimal T140 Concentration | Perform a dose-response experiment with a wider range of T140 concentrations (e.g., 0.1 nM to 100 µM). |
| Low CXCR4 Expression | Confirm CXCR4 expression on your cell line using flow cytometry, western blot, or qPCR. |
| Peptide Degradation | Ensure proper storage of this compound (lyophilized at -20°C or -80°C).[9] Prepare fresh working solutions for each experiment.[9] |
| Incorrect Assay Conditions | Optimize the concentration of CXCL12/SDF-1 used for stimulation. A high concentration of the agonist may require a higher concentration of the antagonist. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase.[10] Passage number can affect receptor expression and cell responsiveness. |
Problem 2: I am observing cytotoxicity or off-target effects at my working T140 concentration.
| Possible Cause | Troubleshooting Step |
| High T140 Concentration | Reduce the concentration of T140. Determine the IC50 from your dose-response curve and use a concentration at or slightly above this value. |
| Contaminants in Peptide Preparation | Ensure you are using a high-purity grade of T140. Contaminants like trifluoroacetic acid (TFA) from peptide synthesis can sometimes cause cellular toxicity.[9] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to peptide treatments. Perform a cell viability assay (e.g., MTT, alamarBlue) in parallel with your functional assay to monitor cytotoxicity across your T140 concentration range.[11][12][13] |
| Off-Target Binding | While T140 is highly specific for CXCR4, at very high concentrations, the possibility of off-target effects increases.[14] If possible, use a second CXCR4 antagonist as a control to confirm that the observed effect is specific to CXCR4 inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of T140.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][12]
-
Treatment: The next day, treat the cells with various concentrations of T140 (e.g., the same range used in your functional assay) for the desired duration (e.g., 24-72 hours).[15] Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
SDF-1/CXCL12-Induced Cell Migration Assay (Transwell Assay)
This protocol measures the ability of T140 to inhibit cell migration towards a chemoattractant.
-
Cell Preparation: Culture cells to 80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[16]
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12/SDF-1 (concentration to be optimized, e.g., 50-100 ng/mL) to the lower chamber of a 24-well transwell plate.[17][18]
-
In separate wells for the treatment group, add the same medium containing both CXCL12/SDF-1 and the desired concentration of T140.
-
Add 100 µL of the cell suspension to the upper insert (typically with an 8 µm pore size).[16]
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.[16][19]
-
Cell Removal and Fixation:
-
Staining and Quantification:
-
Stain the migrated cells with a solution such as Crystal Violet or DAPI.[17]
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calcium Mobilization Assay
This assay measures the inhibition of CXCL12-induced intracellular calcium release by T140.
-
Cell Preparation: Harvest cells and resuspend them in an appropriate assay buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[20][21] This typically involves incubation for 30-60 minutes at 37°C.[21]
-
T140 Pre-incubation: Add different concentrations of T140 to the dye-loaded cells and incubate for a short period (e.g., 10-15 minutes) to allow for receptor binding.[20]
-
Signal Measurement:
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Compare the peak fluorescence in T140-treated cells to the control (CXCL12/SDF-1 only) to determine the extent of inhibition.
Signaling Pathway and Data Visualization
CXCR4 Signaling Pathway
CXCR4 signaling and T140 inhibition.
Quantitative Data Summary
The following table summarizes typical concentration ranges for T140 and its analogs in various cell-based assays based on published literature.
| Assay Type | Cell Line Example | T140 Analog | Effective Concentration / IC50 | Reference |
| Cell Migration Inhibition | Human Breast Cancer (MDA-MB-231) | T140 analogs | 10 - 100 nM | [5] |
| Cell Migration Inhibition | Human Jurkat Cells | 4F-benzoyl-TN14003 | IC50 = 0.65 nM | [7] |
| CXCR4 Binding Inhibition | - | Motixafortide (BKT140) | IC50 ≈ 1 nM | [6] |
| Cell Migration Inhibition | Human Jurkat Cells | T140 | 10 - 100 nM | [5] |
| Anti-HIV Activity | T-cells | T140 | Potent inhibition | [2] |
References
- 1. Buy this compound | 229030-20-0 [smolecule.com]
- 2. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. biocompare.com [biocompare.com]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 15. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of SDF-1/CXCR7 on the Migration, Invasion and Epithelial-Mesenchymal Transition of Gastric Cancer Cells [frontiersin.org]
- 18. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 20. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
T140 peptide stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with the T140 peptide during long-term storage.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with the this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced Peptide Activity in Functional Assays | 1. Degradation during storage: The peptide may have degraded due to improper storage temperature, frequent freeze-thaw cycles, or exposure to light and moisture.[1][2][3][4] 2. Oxidation: Cysteine or methionine residues in the peptide sequence are susceptible to oxidation.[4] 3. Incorrect pH of solution: The pH of the buffer used to reconstitute or store the peptide may not be optimal for its stability. | 1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C and the reconstituted peptide solution is stored at -20°C in aliquots to avoid freeze-thaw cycles.[1][2][3][4] 2. Use of Antioxidants: Consider adding antioxidants like DTT or using oxygen-free solvents for reconstitution. 3. Optimize pH: Reconstitute and store the peptide in a buffer with a pH between 5 and 6.[4] |
| Visible Aggregates or Precipitation in Reconstituted Peptide Solution | 1. High Peptide Concentration: The concentration of the peptide in the solution may be too high, leading to aggregation. 2. Improper Solvent: The solvent used for reconstitution may not be suitable for the peptide's sequence. 3. Suboptimal pH: The pH of the solution may be close to the isoelectric point of the peptide, causing it to precipitate. | 1. Lower Concentration: Try dissolving the peptide at a lower concentration. 2. Test Different Solvents: If the primary solvent doesn't work, try a small amount of a stronger solvent like DMSO or DMF and then dilute with the aqueous buffer. 3. Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point. |
| Inconsistent Results Between Experiments | 1. Variable Storage of Aliquots: Different aliquots may have been subjected to different numbers of freeze-thaw cycles or stored for varying durations. 2. Batch-to-Batch Variability: There might be slight differences in the purity or formulation of different batches of the this compound. 3. Contamination: The peptide solution may be contaminated with bacteria or proteases. | 1. Strict Aliquoting Protocol: Prepare single-use aliquots immediately after reconstitution and store them at -20°C or -80°C.[4] 2. Batch Qualification: Qualify each new batch of peptide with a standard functional assay before use in critical experiments. 3. Sterile Handling: Use sterile buffers for reconstitution and filter-sterilize the peptide solution if necessary.[4] |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | 1. Peptide Degradation: The extra peaks could be degradation products such as oxidized peptides, deamidated peptides, or fragments from hydrolysis.[2] 2. Impurities from Synthesis: The peptide may have contained impurities from the initial synthesis. 3. Contamination: The sample may have been contaminated during handling. | 1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and their retention times/masses. 2. Check Certificate of Analysis: Review the certificate of analysis for the peptide batch to check for known impurities. 3. Use Clean Handling Procedures: Use clean vials, fresh solvents, and proper sample handling techniques to minimize contamination. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2][3] It should also be protected from light.[1][2]
2. How should I store this compound after reconstitution?
Reconstituted this compound solutions are significantly less stable than the lyophilized form.[4] For short-term storage (a few days), the solution can be kept at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
3. What is the recommended solvent and buffer for reconstituting this compound?
The choice of solvent depends on the peptide's solubility. For most peptides, sterile, distilled water or a buffer at a slightly acidic pH (pH 5-6) is recommended to enhance stability.[4] If the peptide is difficult to dissolve, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used initially, followed by dilution with the appropriate aqueous buffer.
4. What are the common degradation pathways for this compound?
Like many peptides, T140 is susceptible to several degradation pathways, including:
-
Oxidation: Particularly if the sequence contains methionine or cysteine residues.
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated at non-optimal pH and higher temperatures.
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Aggregation: The formation of peptide multimers, which can lead to precipitation and loss of activity.[2]
5. How can I assess the stability of my this compound stock?
The stability of your this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the appearance of degradation products, and Mass Spectrometry (MS) to identify the mass of the intact peptide and any fragments or modifications.[5] A functional assay can also be used to determine if the peptide retains its biological activity.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and potential impact on this compound stability.
Table 1: Recommended Long-Term Storage Conditions for Lyophilized this compound
| Parameter | Condition | Expected Stability |
| Temperature | -80°C | Several years |
| -20°C | Up to several years[4] | |
| 4°C | Weeks to months (not recommended for long-term) | |
| Room Temperature | Days to weeks (for short-term handling only)[3] | |
| Moisture | Stored with desiccant in a tightly sealed container | High stability |
| Exposed to humidity | Rapid degradation[1][2] | |
| Light | Stored in the dark | High stability |
| Exposed to light | Potential for degradation |
Table 2: Stability of Reconstituted this compound in Solution
| Parameter | Condition | Expected Stability |
| Temperature | -80°C (in aliquots) | Several months |
| -20°C (in aliquots) | Weeks to several months[4] | |
| 4°C | A few days to a week | |
| Room Temperature | A few hours to a day | |
| pH of Buffer | pH 5-6 | Optimal for stability[4] |
| Neutral to alkaline pH | Increased risk of deamidation and oxidation | |
| Freeze-Thaw Cycles | Single use aliquots (no freeze-thaw) | High stability |
| Multiple freeze-thaw cycles | Significant degradation[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general procedure for assessing the purity and stability of the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound (lyophilized powder and stored samples)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.[4]
-
Prepare a stock solution of the this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., sterile water with a small percentage of ACN if needed for solubility).
-
For stored samples (solutions), thaw the aliquot at room temperature.
-
Dilute the stock solution or the thawed aliquot to a final concentration of 0.1 mg/mL with the mobile phase A.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (column re-equilibration)
-
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Compare the chromatograms of fresh and stored samples. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Protocol 2: Identification of T140 Degradation Products by LC-MS
This protocol describes how to identify potential degradation products of the this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound samples (fresh and stressed)
-
LC-MS system (e.g., coupled to an electrospray ionization - ESI - source)
-
Solvents and column as described in the RP-HPLC protocol.
Procedure:
-
Sample Preparation and LC Separation:
-
Prepare and separate the samples using the same LC method as described in the RP-HPLC protocol.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is directly introduced into the mass spectrometer.
-
Ionization Mode: Positive ion mode (ESI+)
-
Mass Range: Scan a mass range that includes the expected molecular weight of the this compound and its potential degradation products (e.g., m/z 500-2500).
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound by its molecular weight.
-
Analyze the mass spectra of any new peaks observed in the chromatograms of stored or stressed samples.
-
Common mass shifts can indicate specific modifications:
-
+16 Da: Oxidation (e.g., on a methionine residue)
-
+1 Da: Deamidation (e.g., on an asparagine or glutamine residue)
-
Masses corresponding to peptide fragments can indicate hydrolysis.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of T140 Peptide in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and mitigate the off-target effects of the T140 peptide and its analogs in their experiments.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
Question: My this compound is producing variable or unexpected results in my cell migration/calcium mobilization assays. What could be the cause?
Answer:
Several factors could contribute to inconsistent results with T140. Here's a troubleshooting workflow to identify the potential source of the issue:
1. Peptide Handling and Storage:
-
Improper Storage: Peptides are sensitive to degradation. Ensure your this compound is stored lyophilized at -20°C or -80°C in a desiccated environment, protected from light. Avoid repeated freeze-thaw cycles by aliquoting the peptide upon receipt.
-
Incorrect Solubilization: The solubility of peptides can be sequence-dependent. For basic peptides like T140 and its analogs (rich in arginine and lysine), dissolving in a slightly acidic buffer (e.g., 10% acetic acid followed by dilution in your experimental buffer) may be necessary. For hydrophobic analogs, a small amount of an organic solvent like DMSO may be required. Always use sterile, nuclease-free water or buffer for reconstitution.
-
Aggregation: Peptides can aggregate, reducing their effective concentration and potentially causing non-specific effects. If you suspect aggregation, try sonication to aid dissolution. Visual inspection for particulate matter is a first step, and techniques like dynamic light scattering can provide more quantitative analysis.
2. Experimental Controls:
-
Vehicle Control: Always include a vehicle control in your experiments. This is the solvent used to dissolve the this compound (e.g., water, buffer, or a specific concentration of DMSO) and will account for any effects of the solvent itself.
-
Negative Control Peptide: Use a scrambled version of the this compound with the same amino acid composition but a randomized sequence.[1][2] This is a crucial control to demonstrate that the observed effects are sequence-specific and not due to non-specific peptide interactions.
-
Positive Control: For CXCR4-mediated assays, use the natural ligand, CXCL12 (SDF-1), as a positive control for receptor activation. For inhibition studies, a well-characterized CXCR4 antagonist like AMD3100 can be used as a positive control.
3. Potential Off-Target Effects:
-
CXCR7 Agonism: Be aware that some T140 analogs, such as TC14012, have been shown to act as agonists at the CXCR7 receptor.[3] If your cells express CXCR7, this could lead to confounding signaling events. Consider using cell lines that do not express CXCR7 or using a specific CXCR7 antagonist to block this off-target effect.
-
Cytotoxicity: At high concentrations, some T140 analogs can exhibit cytotoxicity.[4] This can lead to a decrease in cell number or viability, which may be misinterpreted as an inhibition of a biological process (e.g., migration). It is essential to determine the cytotoxic concentration (CC50) of your specific T140 analog in your cell line of interest using an assay like the MTT assay. Always work at concentrations well below the CC50 value.
Issue 2: Difficulty in interpreting binding assay data.
Question: I am performing a competitive binding assay with T140, and the results are not as expected. How can I troubleshoot this?
Answer:
Competitive binding assays are essential for confirming the on-target activity of T140. Here are some points to consider:
-
Assay Setup: Ensure your assay is properly configured. This typically involves competing your unlabeled this compound against a labeled ligand for CXCR4. The labeled ligand can be radiolabeled CXCL12 ([¹²⁵I]SDF-1α) or a fluorescently labeled CXCL12 or a specific anti-CXCR4 antibody.
-
Cell Line Considerations: Use a cell line with a known and consistent level of CXCR4 expression. It is good practice to periodically validate CXCR4 expression levels using flow cytometry or western blotting.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures to reach equilibrium. Insufficient incubation can lead to an underestimation of binding affinity.
-
Non-Specific Binding: Always include controls to determine non-specific binding. This is typically done by adding a large excess of an unlabeled competitor to saturate all specific binding sites.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of T140 and its analogs?
A1: T140 and its derivatives are primarily known as potent and specific antagonists of the chemokine receptor CXCR4. However, a significant off-target effect has been identified for some analogs, particularly TC14012, which acts as an agonist for the related chemokine receptor, CXCR7. This can lead to β-arrestin recruitment and subsequent signaling through the ERK1/2 pathway in cells expressing CXCR7.[3] Another well-known CXCR4 antagonist, AMD3100, has also been reported to be an allosteric agonist of CXCR7.
Q2: What are the recommended working concentrations for T140 in in vitro experiments?
A2: The optimal working concentration of T140 and its analogs is highly dependent on the specific derivative, the cell type, and the assay being performed. Based on published data, inhibitory concentrations (IC50) for CXCR4 antagonism are typically in the low nanomolar range. For example, the IC50 of T140 for CXCR4 is reported to be around 2.5 nM.[5] However, it is crucial to perform a dose-response curve for your specific peptide and experimental setup to determine the optimal concentration. Always ensure that the working concentration is well below the cytotoxic concentration (CC50) for your cell line.
Q3: How can I control for the off-target effects of T140 on CXCR7?
A3: To mitigate the confounding effects of T140 analogs on CXCR7, you can employ the following strategies:
-
Use Cell Lines Lacking CXCR7: If possible, perform your experiments in cell lines that endogenously express CXCR4 but not CXCR7.
-
CXCR7 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate CXCR7 expression in your cell model.
-
Pharmacological Inhibition: Include a specific CXCR7 antagonist in your experiments to block any off-target signaling through this receptor.
-
Use of More Specific Analogs: Some T140 analogs may have a better selectivity profile for CXCR4 over CXCR7. A thorough literature search for the specific analog you are using is recommended.
Q4: What are the best practices for handling and storing T140 peptides?
A4: Proper handling and storage are critical for maintaining the integrity and activity of T140 peptides.
-
Storage: Store lyophilized peptides at -20°C or -80°C in a desiccator.[3][6][7][8][9]
-
Reconstitution: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[6][7] Use a sterile, slightly acidic buffer for reconstitution, and if necessary, a small amount of organic solvent like DMSO for hydrophobic analogs.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into single-use volumes and store at -20°C or -80°C.[3][7]
-
Peptides in Solution: Peptides in solution are much less stable. If short-term storage in solution is necessary, use a sterile buffer at pH 5-7 and store at 4°C for a few days or frozen for a few weeks.[6][7]
Q5: What are appropriate negative controls for T140 experiments?
A5: The most appropriate negative control is a scrambled peptide . This peptide should have the same amino acid composition and length as T140 but with the amino acids in a random sequence.[1][2][10] This control helps to ensure that the observed biological effects are due to the specific sequence of T140 and not just the presence of a peptide with similar physical properties. A vehicle control (the solvent used to dissolve the peptide) is also essential.[11]
Data Presentation
Table 1: In Vitro Activity of T140 and its Analogs
| Peptide | Target | Assay | Activity | Value (nM) | Cell Line | Reference |
| T140 | CXCR4 | Competitive Binding | IC50 | 2.5 | - | [5] |
| TN14003 | CXCR4 | Competitive Binding | IC50 | 0.6 | - | [5] |
| 4F-benzoyl-TN14003 | CXCR4 | Cell Migration | IC50 | 0.65 | Jurkat | [6] |
| 4F-benzoyl-TN14003 | CXCR4 | Cell Migration | IC50 | 0.54 | Mouse Splenocytes | [6] |
| Motixafortide (BKT140) | CXCR4 | - | IC50 | ~1 | - | [12] |
| TC14012 | CXCR4 | Competitive Binding | IC50 | 19.3 | - | [3] |
| TC14012 | CXCR7 | β-arrestin Recruitment | EC50 | 350 | - | [3] |
| TC14003 | HIV-1 | Anti-HIV Activity | EC50 | 2.8 | MT-4 | [4] |
| TC14005 | HIV-1 | Anti-HIV Activity | EC50 | 4.0 | MT-4 | [4] |
Table 2: Cytotoxicity of T140 Analogs
| Peptide | Assay | CC50 | Cell Line | Reference |
| TC14003 | Cytotoxicity | > 56,000 nM | MT-4 | [4] |
| TC14005 | Cytotoxicity | > 80,000 nM | MT-4 | [4] |
Note: CC50 values can be highly cell-line dependent and should be determined empirically for your specific experimental system.
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol provides a general guideline for assessing the effect of T140 on cell migration towards a chemoattractant like CXCL12.
Materials:
-
24-well plates with Transwell® inserts (e.g., 8.0 µm pore size)
-
Cell culture medium (serum-free or low serum)
-
CXCL12 (chemoattractant)
-
This compound and controls (scrambled peptide, vehicle)
-
Calcein AM or Crystal Violet for cell staining
-
Plate reader or microscope
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing CXCL12 to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add 100 µL of the cell suspension.
-
Add T140, scrambled peptide, or vehicle control to the upper or lower chamber at the desired concentrations.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by your cell type's migration rate (typically 2-24 hours).
-
Quantification:
-
Crystal Violet Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Elute the dye and measure absorbance.
-
Calcein AM Staining: If using non-adherent cells, collect the cells from the lower chamber. For adherent cells, dissociate them from the bottom of the insert. Stain with Calcein AM and quantify fluorescence.
-
MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of T140.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental timeframe (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Mandatory Visualization
Caption: T140 inhibits CXCL12-mediated CXCR4 signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. 2.6. Transwell cell migration and invasion assays [bio-protocol.org]
- 5. researchhub.com [researchhub.com]
- 6. bachem.com [bachem.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. jpt.com [jpt.com]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 10. all-chemistry.com [all-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Technical Support Center: Enhancing the In-Vivo Stability of T140 Peptide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with T140 peptide analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you improve the in-vivo stability of your T140-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogs show poor in-vivo stability?
A1: Peptides like T140 are susceptible to rapid degradation in vivo by proteases and peptidases present in serum and tissues. They can also be quickly cleared by the kidneys due to their small size. The primary reasons for poor stability include enzymatic degradation at the N- and C-termini and cleavage at specific internal amino acid residues.
Q2: What are the most common strategies to improve the in-vivo stability of T140 analogs?
A2: Several effective strategies can be employed to enhance the stability of T140 analogs:
-
N-Terminal Modification: Capping the N-terminus with groups like acetyl or polyethylene glycol (PEG) can block degradation by aminopeptidases.[1]
-
C-Terminal Modification: Amidation of the C-terminus can prevent degradation by carboxypeptidases.
-
Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other unnatural amino acids at cleavage-sensitive sites can hinder protease recognition.[2]
-
Cyclization: Creating a cyclic peptide structure, either head-to-tail or through side-chain linkages, can increase rigidity and resistance to proteolysis.
-
Formulation Strategies: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can protect it from degradation and control its release.
Q3: How do I choose the right modification strategy for my T140 analog?
A3: The choice of modification depends on the specific liabilities of your peptide and the desired therapeutic outcome. A good starting point is to identify the primary degradation sites. If degradation occurs at the termini, N-terminal acetylation and C-terminal amidation are straightforward and effective modifications. If internal cleavage is an issue, amino acid substitution or cyclization may be more appropriate. It is often beneficial to combine multiple modifications for enhanced stability.
Q4: Will modifying my T140 analog affect its binding affinity to CXCR4?
A4: Yes, modifications can alter the conformation and charge of the peptide, which may impact its binding to the CXCR4 receptor. It is crucial to perform in-vitro binding assays (e.g., competitive binding assays) and functional assays (e.g., chemotaxis inhibition) after modification to ensure that the desired biological activity is retained or enhanced. For instance, the T140 analog, 4F-benzoyl-TN14003, showed both high stability and potent CXCR4 antagonism.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation in serum stability assay | 1. Exopeptidase activity at N- or C-terminus.2. Endopeptidase activity at specific internal sites. | 1. Acetylate the N-terminus and/or amidate the C-terminus.2. Identify cleavage sites (e.g., via mass spectrometry) and substitute susceptible amino acids with D-amino acids or unnatural amino acids. |
| Low yield during solid-phase peptide synthesis (SPPS) of modified analog | 1. Incomplete coupling of modified or unnatural amino acids.2. Aggregation of the growing peptide chain on the resin. | 1. Use stronger coupling reagents (e.g., HATU, HCTU) and extend coupling times.2. Synthesize at a higher temperature or use pseudo-proline dipeptides to disrupt aggregation. |
| Modified peptide shows reduced CXCR4 binding affinity | 1. The modification sterically hinders the peptide-receptor interaction.2. The modification alters the peptide's conformation, disrupting the binding pharmacophore. | 1. Use smaller modification groups or introduce a linker between the peptide and the modifying group.2. Perform conformational analysis (e.g., circular dichroism) and consider alternative modification sites that are not critical for binding. |
| Lyophilized peptide is difficult to dissolve | 1. The peptide has become more hydrophobic due to modification.2. The peptide has aggregated during lyophilization. | 1. Use a small amount of organic solvent (e.g., DMSO, DMF) to dissolve the peptide first, then slowly add the aqueous buffer.2. Optimize the lyophilization protocol, potentially including a cryoprotectant.[4] |
| Inconsistent results in in-vivo studies | 1. Variability in peptide formulation and administration.2. Degradation of the peptide in the formulation before injection. | 1. Ensure a consistent and optimized formulation protocol. Consider using a delivery vehicle like an osmotic pump for continuous release.[3]2. Assess the stability of the peptide in the formulation vehicle at the intended storage and administration temperatures. |
Quantitative Data on T140 Analog Stability
The following table summarizes publicly available data on the stability of various T140 analogs. This data can help guide the selection of modification strategies.
| Peptide Analog | Modification(s) | Stability Assessment | Result | Reference |
| T140 | None | Feline Serum Incubation | Unstable, C-terminal Arg14 cleaved | [5] |
| Ac-TE14011 | N-terminal Acetylation | Mouse Serum | Stable | [3][6] |
| TF14013 | N-terminal 4-fluorobenzoyl | Mouse Serum | Stable | [6] |
| TF14013 | N-terminal 4-fluorobenzoyl | Rat Liver Homogenate | Not completely stable, C-terminal Arg14-NH2 deleted | [6] |
| TF14013-Me | N-terminal 4-fluorobenzoyl, C-terminal N-alkyl-amidation | Rat Liver Homogenate | Biodegradation completely suppressed | [6] |
| TZ14004 | C-terminal amidation | Feline Serum Incubation (2 days) | Completely stable | [5] |
| TN14003 | L-citrulline at position 6, C-terminal amidation | Feline Serum | Complete stability | [5] |
| TC14012 | L-citrulline at position 6, D-citrulline at position 8, C-terminal amidation | Feline Serum | Complete stability | [5] |
Experimental Protocols & Visualizations
CXCR4 Signaling Pathway
T140 and its analogs function by antagonizing the CXCR4 receptor, which, upon binding its ligand CXCL12, activates several downstream signaling pathways involved in cell survival, proliferation, and migration.[7][8][9][10][11] Understanding this pathway is crucial for designing functional assays for your analogs.
Caption: The CXCR4 signaling pathway initiated by CXCL12 binding.
General Workflow for T140 Analog Synthesis and Stability Testing
The following diagram outlines a typical workflow for developing more stable T140 analogs.
Caption: Workflow for synthesis and evaluation of modified T140 analogs.
Detailed Experimental Protocols
This protocol describes the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.[12][13][14][15][16]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To check for completion, perform a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling.
-
Once coupling is complete (negative ninhydrin test, yellow beads), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the T140 analog sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
This procedure is performed after the final amino acid has been coupled but before cleavage from the resin.[1][17][18]
Materials:
-
Peptide-resin from SPPS (with the N-terminal Fmoc group removed)
-
Acetic anhydride
-
DIPEA
-
DMF
Procedure:
-
Ensure the final Fmoc group has been removed from the peptide-resin as described in the SPPS protocol.
-
Wash the resin with DMF (3 times).
-
Prepare the acetylation solution: a mixture of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirm complete capping with a negative ninhydrin test.
-
The acetylated peptide is now ready for cleavage from the resin (Protocol 1, Step 6).
This protocol assesses the stability of a peptide analog by incubating it in serum and analyzing its degradation over time.
Materials:
-
Lyophilized peptide analog
-
Mouse serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (for quenching)
-
HPLC or LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., sterile water or PBS).
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of mouse serum with 10 µL of the peptide stock solution to get a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 10 µL aliquot of the incubation mixture.
-
The 0-minute time point should be taken immediately after adding the peptide to the serum.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 10 µL aliquot to a tube containing 40 µL of cold ACN with 0.1% TFA to stop enzymatic reactions and precipitate serum proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC or LC-MS.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Calculation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
-
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Buy this compound | 229030-20-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. rsc.org [rsc.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. bachem.com [bachem.com]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionsource.com [ionsource.com]
Addressing T140 peptide degradation in serum-containing media
Welcome to the technical support center for the T140 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability and handling of T140 and its analogs, particularly in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in serum-containing cell culture media?
The primary cause of T140 degradation in the presence of serum is enzymatic cleavage by proteases.[1][2][3][4] Serum contains a complex mixture of proteases that can rapidly break down peptides. A key vulnerability of the unmodified this compound is the cleavage of the C-terminal Arginine (Arg14), which is essential for its anti-HIV activity and CXCR4 antagonism.[5]
Q2: I am observing lower than expected activity of T140 in my cell-based assay that uses fetal bovine serum (FBS). Could this be due to degradation?
Yes, it is highly likely. The presence of FBS in your cell culture medium introduces proteases that can degrade the this compound, reducing its effective concentration and leading to diminished biological activity.[6] The rate of degradation can vary depending on the concentration and source of the serum.[1][2]
Q3: How can I improve the stability of the this compound in my experiments?
Several strategies can be employed to enhance the stability of T140:[7]
-
Use of Serum-Free Media: Whenever possible, conducting experiments in serum-free media will eliminate the source of proteolytic degradation.
-
Chemical Modifications: Utilize chemically modified and more stable analogs of T140. Common modifications include:
-
N-terminal Acetylation: This protects the peptide from aminopeptidases.[7] The analog Ac-TE14011 is an example of an N-terminally acetylated T140 derivative with enhanced stability.[8][9]
-
C-terminal Amidation: Amidation of the C-terminus protects the peptide from carboxypeptidases and has been shown to prevent the cleavage of the C-terminal Arg14.[5][8][9]
-
Amino Acid Substitution: Replacing certain amino acids with D-amino acids or other non-natural amino acids can increase resistance to proteolysis.[7] For instance, the development of TN14003, which incorporates L-citrulline, resulted in a highly stable and potent CXCR4 inhibitor.[5]
-
-
Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the serum-containing medium can reduce peptide degradation. However, it is crucial to ensure the inhibitors do not interfere with the experimental assay.
Q4: Are there commercially available T140 analogs with improved serum stability?
Yes, several T140 analogs with enhanced biostability have been developed and may be commercially available. These include:
-
TF14013 (4F-benzoyl-TE14011): An analog with N-terminal modification that shows strong anti-HIV activity and stability in mouse serum.[8][9]
-
TN14003: A C-terminally amidated analog with an L-citrulline substitution, demonstrating complete stability in feline serum for over two days.[5]
Researchers should consult with peptide synthesis companies to inquire about the availability of these specific analogs or to custom synthesize them.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no T140 activity in serum-containing cell culture. | Peptide degradation by serum proteases. | 1. Switch to a more stable T140 analog (e.g., N-acetylated, C-amidated, or with amino acid substitutions).[5][7][8][9] 2. If possible, perform the experiment in serum-free or low-serum media. 3. Add a protease inhibitor cocktail to the culture medium (verify compatibility with your assay). |
| Inconsistent results between experimental repeats. | Variability in serum batches leading to different levels of proteolytic activity.[1][2] | 1. Use a single, pre-tested batch of serum for the entire set of experiments. 2. Consider heat-inactivating the serum to reduce the activity of some proteases (though this may not inactivate all of them). 3. Quantify the amount of intact peptide at the end of the experiment using HPLC or mass spectrometry. |
| Peptide appears to lose activity over the time course of a long-term experiment (e.g., >24 hours). | Gradual degradation of the peptide in the culture medium. | 1. Replenish the medium with fresh this compound at regular intervals. 2. Use a more stable T140 analog designed for longer half-life.[5][8][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Serum
This protocol outlines a general method to determine the stability of a this compound or its analog in serum.
Materials:
-
This compound or analog
-
Human or animal serum (e.g., FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for identification of degradation products)
-
Incubator at 37°C
-
Microcentrifuge and tubes
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the this compound in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1 mM.
-
Incubation:
-
In a microcentrifuge tube, mix the this compound stock solution with serum to achieve a final peptide concentration of 100 µM. The final serum concentration should be representative of your experimental conditions (e.g., 10% or 50%).
-
Prepare a control sample by adding the same amount of peptide stock to PBS instead of serum.
-
Incubate the tubes at 37°C.
-
-
Time Points: Collect aliquots from the serum and control samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation:
-
To each aliquot, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 0.1% TFA) to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the samples and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column. Use a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the peptide elution by UV absorbance at 214 or 280 nm.
-
-
Data Interpretation:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and half-life.
-
(Optional) Analyze the samples with a mass spectrometer to identify the cleavage sites and degradation products.[3][4]
-
Data Presentation
Table 1: Stability of T140 and its Analogs in Serum
| Peptide | Modification(s) | Stability in Serum | Reference |
| T140 | None | Unstable, C-terminal Arg14 cleavage.[5] | [5] |
| Ac-TE14011 | N-terminal Acetylation | Enhanced stability in serum and liver homogenate compared to T140.[7] | [8][9] |
| TF14013 | N-terminal 4-fluorobenzoyl | Stable in mouse serum.[8][9] | [8][9] |
| TZ14004 | C-terminal Amidation | Completely stable in feline serum for 2 days.[5] | [5] |
| TN14003 | C-terminal Amidation, L-citrulline substitution | Complete stability in feline serum.[5] | [5] |
Visualizations
Signaling and Degradation Pathways
Caption: this compound's dual fate: CXCR4 inhibition vs. serum degradation.
Experimental Workflow for Peptide Stability Assay
Caption: Step-by-step workflow for assessing this compound stability in serum.
Logical Relationship of T140 Stabilization Strategies
Caption: Overview of approaches to enhance this compound stability.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 3. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 229030-20-0 [smolecule.com]
- 8. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
T140 Peptide Experimental Design: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common pitfalls in T140 peptide-based experimental design. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is T140 and what is its primary mechanism of action?
A1: T140 is a 14-amino acid synthetic peptide derived from a horseshoe crab protein. It functions as a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action is to bind to CXCR4 and inhibit the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[2] This blockade prevents the activation of downstream signaling pathways that are crucial for cell migration, proliferation, and survival.
Q2: What are the major research applications of T140 and its analogs?
A2: T140 and its more stable analogs, such as 4F-benzoyl-TN14003, are widely used in pre-clinical research for their potential therapeutic applications in:
-
Cancer Metastasis: By inhibiting the CXCL12/CXCR4 axis, T140 can prevent the migration of cancer cells to distant organs.[3]
-
HIV-1 Entry: CXCR4 is a co-receptor for T-tropic HIV-1 strains, and T140 can block the virus from entering and infecting host cells.[4]
-
Rheumatoid Arthritis: T140 analogs have been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis.[5]
-
Stem Cell Mobilization: Similar to other CXCR4 antagonists, T140 can be investigated for its potential to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood.
Q3: What are some of the most common challenges encountered when working with T140?
A3: Researchers often face challenges related to the peptide's:
-
Solubility: T140 can be difficult to dissolve in aqueous solutions.
-
Stability: The peptide can be susceptible to degradation, particularly in serum-containing media.
-
Aggregation: T140 has a tendency to form aggregates, which can affect its bioactivity and lead to inconsistent results.
-
Off-target effects: While generally specific for CXCR4, potential interactions with other receptors should be considered.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
Q: My lyophilized this compound won't dissolve properly in my aqueous buffer. What should I do?
A: This is a common issue. Here's a step-by-step guide to improve solubility:
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water first.
-
Acidic Conditions: If the peptide is basic (which T140 is, due to multiple arginine and lysine residues), dissolving it in a mildly acidic solution can help. Try a dilute solution of acetic acid (e.g., 10%) or trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.
-
Organic Solvents: For highly hydrophobic analogs, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by a stepwise dilution in the desired aqueous buffer. Always check the tolerance of your experimental system to the final concentration of the organic solvent.
Best Practices for Dissolving T140:
-
Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Perform a small-scale solubility test with a portion of the peptide before dissolving the entire stock.
-
For long-term storage, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles.
Issue 2: Peptide Instability and Degradation
Q: I'm observing a loss of T140 activity in my cell culture experiments over time. How can I improve its stability?
A: T140 can be degraded by proteases present in serum. Here are strategies to mitigate this:
-
Use Serum-Free or Low-Serum Media: If your experimental design allows, conduct your assays in serum-free or reduced-serum media to minimize proteolytic degradation.
-
Utilize More Stable Analogs: Consider using T140 analogs that have been specifically designed for enhanced stability, such as those with N-terminal modifications (e.g., 4F-benzoyl group) or C-terminal amidation.[6][7]
-
Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to your culture medium can help reduce peptide degradation. However, be mindful of potential off-target effects of the inhibitors on your cells.
-
Proper Storage: Store stock solutions of T140 at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
Issue 3: Peptide Aggregation
Q: My T140 solution appears cloudy, and I'm getting inconsistent results in my assays. Could this be due to aggregation?
A: Yes, cloudiness is a strong indicator of peptide aggregation, which can significantly impact bioactivity. To prevent and address aggregation:
-
Follow Proper Solubilization Techniques: As outlined in the solubility troubleshooting section, proper initial dissolution is key.
-
Control pH: Maintain the pH of your peptide solution within a range that favors solubility and minimizes aggregation.
-
Incorporate Chaotropic Agents: In some instances, for non-cellular assays, using agents like guanidinium chloride or urea during initial solubilization can help, followed by dialysis or dilution into the final buffer.
-
Use Aggregation-Inhibiting Excipients: For in vivo studies or complex in vitro models, formulation with excipients that reduce aggregation may be necessary.
Issue 4: Potential Off-Target Effects
Q: How can I be sure that the observed effects in my experiment are specifically due to CXCR4 inhibition by T140?
A: It's crucial to include proper controls to validate the specificity of T140's action:
-
Use a Scrambled Peptide Control: A peptide with the same amino acid composition as T140 but in a random sequence should not exhibit the same biological activity.
-
CXCR4 Knockdown/Knockout Cells: The most definitive control is to use cells where CXCR4 expression has been genetically silenced (e.g., using siRNA or CRISPR). T140 should have no effect in these cells.
-
Competitive Binding Assays: Demonstrate that T140 can be displaced from its binding site by a known CXCR4 ligand like SDF-1α.
-
Evaluate Activity on CXCR7: Some CXCR4 antagonists have been shown to have off-target effects on the alternative CXCL12 receptor, CXCR7.[8][9] It is advisable to test for any T140 activity on CXCR7-expressing cells, especially if your system co-expresses both receptors.
Quantitative Data Summary
The following tables provide a summary of reported bioactivities for T140 and some of its analogs. Note that IC50 values can vary depending on the cell line and assay conditions.
Table 1: In Vitro Inhibitory Activity of T140 and Analogs on Cell Migration
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| T140 | Human Breast Cancer (MDA-MB-231) | SDF-1α-induced migration | 10-100 | [3] |
| 4F-benzoyl-TN14003 | Human Jurkat Cells | CXCL12-mediated migration | 0.65 | [5] |
| 4F-benzoyl-TN14003 | Mouse Splenocytes | CXCL12-mediated migration | 0.54 | [5] |
Table 2: Comparative Bioactivity of Various CXCR4 Antagonists
| Compound | Assay Type | Concentration | % Inhibition | Reference |
| CVX15 (T140 analog) | SDF-1α-induced cell migration | 20 nM | 65% | [10] |
| HC4319 | SDF-1α-induced cell migration | 4 µM | 56% | [10] |
| DV1 dimer | SDF-1α-induced cell migration | 2 µM | 43% | [10] |
Experimental Protocols
Key Experiment: In Vitro Cell Migration Assay (Transwell Assay)
This protocol outlines a standard procedure to assess the inhibitory effect of T140 on cancer cell migration towards an SDF-1α gradient.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human SDF-1α/CXCL12
-
This compound or its analog
-
Calcein-AM or Crystal Violet for cell staining and quantification
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium containing SDF-1α (chemoattractant, e.g., 100 ng/mL).
-
In control wells, add medium without SDF-1α.
-
-
Cell Treatment: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Incubate the cells with different concentrations of T140 (or a vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cell line (typically 4-24 hours).
-
Quantification:
-
Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with Crystal Violet and count the cells in several fields of view under a microscope.
-
Alternatively, for fluorescent quantification, stain the migrated cells with Calcein-AM and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each T140 concentration compared to the vehicle control.
Visualizations
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon SDF-1α binding to CXCR4, and how T140 acts as an inhibitor.
Caption: T140 inhibits SDF-1α-mediated CXCR4 signaling pathways.
Experimental Workflow for Evaluating T140 Efficacy
This workflow provides a logical progression for testing the efficacy of a this compound or its analogs.
Caption: A stepwise workflow for the preclinical evaluation of T140.
References
- 1. Buy this compound | 229030-20-0 [smolecule.com]
- 2. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mode of binding of the cyclic agonist peptide TC14012 to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Technical Support Center: Enhancing T140 Peptide Derivative Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and enhancement of T140 peptide derivatives, which are potent antagonists of the CXCR4 receptor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is T140 and what is its mechanism of action?
A1: T140 is a 14-residue peptide amide that acts as a potent and specific antagonist for the chemokine receptor CXCR4.[1] Its mechanism of action involves binding to CXCR4, thereby preventing the binding of its natural ligand, CXCL12 (also known as SDF-1).[2][3] This blockade inhibits downstream signaling pathways that are crucial for cell migration, proliferation, and survival, which are often exploited by cancer cells and in HIV-1 entry.[1][3][4] The this compound has a rigid conformation composed of an antiparallel beta-sheet and a beta-turn, which is crucial for its high-affinity binding to CXCR4.[5]
Q2: Why is enhancing the potency of T140 derivatives a key objective?
A2: While T140 is highly potent, enhancing its derivatives is crucial for improving therapeutic efficacy and overcoming challenges in drug development.[6][7] Key objectives include increasing binding affinity to the CXCR4 receptor, improving metabolic stability to resist enzymatic degradation in the body, and optimizing pharmacokinetic properties like half-life and bioavailability.[8][9][10] More potent derivatives can be administered at lower doses, reducing potential side effects and manufacturing costs.[11]
Q3: What are the primary challenges associated with developing peptide therapeutics like T140?
A3: Peptide therapeutics face several inherent challenges:
-
Low Stability : They are susceptible to rapid degradation by proteases in the plasma and tissues.[6]
-
Rapid Clearance : Their small size can lead to quick renal clearance, resulting in a short half-life.[7][10]
-
Poor Permeability : Peptides generally have poor oral bioavailability because their polarity limits their ability to cross biological membranes.[6][7]
-
Chemical Instability : Specific amino acid residues can be prone to chemical degradation pathways like oxidation and deamidation.[7]
-
Aggregation : Peptides can self-assemble into structured amyloid fibrils, which can impact their efficacy and safety.[12]
Section 2: Strategies for Enhancing Potency and Stability
This section details common strategies to improve the performance of T140 derivatives.
Q4: What chemical modification strategies can be used to improve the potency and stability of T140 derivatives?
A4: Several chemical modification strategies have proven effective:
-
N-Terminal Acylation : Adding specific groups to the N-terminus can significantly enhance activity. For example, adding a 4-fluorobenzoyl group to a T140 analog (creating TF14013) resulted in one of the most potent anti-HIV activities reported for this class.[13][14]
-
C-Terminal Amidation : Modifying the C-terminus, such as through N-alkyl-amidation, can completely suppress biodegradation by preventing the deletion of the C-terminal Arginine residue.[13][14]
-
Amino Acid Substitution : Replacing standard L-amino acids with D-amino acids or non-canonical amino acids can increase resistance to proteolytic degradation.[7][9]
-
Lipidation : Attaching a lipid chain (e.g., palmitoyl group) can enhance binding to serum albumin, which extends the peptide's half-life by protecting it from proteolysis and reducing renal filtration.[8][12][15]
-
PEGylation : The attachment of polyethylene glycol (PEG) chains increases the molecule's size, which can limit enzymatic degradation and improve its pharmacokinetic profile.[8][16]
-
Cyclization/Stapling : Introducing covalent cross-links (e.g., hydrocarbon stapling) can lock the peptide into its active α-helical or β-sheet conformation, which enhances stability against proteases and improves binding affinity.[7][9][10]
Comparative Potency of T140 Derivatives
The following table summarizes the inhibitory concentration (IC50) values for T140 and some of its derivatives against CXCR4, demonstrating the impact of chemical modifications. Lower IC50 values indicate higher potency.
| Compound | Modification | Target/Assay | IC50 (nM) | Reference |
| T140 (BKT140) | Parent Peptide | Inhibition of Jurkat cell migration | ~4 | [17] |
| Plerixafor (AMD3100) | Small Molecule (Reference) | Inhibition of Jurkat cell migration | ~84 | [17] |
| TN14003 | [Cit6]-T140 with C-terminal amide | Competitive Binding Assay | 0.6 | [18][19] |
| TF14013 | 4F-benzoyl at N-terminus | Anti-HIV Activity | Very High | [13][14] |
| IT1t | Isothiourea Derivative | Inhibition of CXCL12/CXCR4 Interaction | 2.1 | [19] |
Note: "Very High" indicates that the source cited it as having exceptionally strong activity without providing a specific numerical IC50 value in the abstract.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of T140 derivatives.
Q5: My T140 derivative shows lower-than-expected potency in our functional assay. What are the potential causes?
A5: Low potency can stem from several factors. Use the following logical workflow to diagnose the issue.
References
- 1. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. Peptide therapeutics - Wikipedia [en.wikipedia.org]
- 9. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. polypeptide.com [polypeptide.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Two-Step Strategy to Enhance Activity of Low Potency Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
T140 peptide quality control and purity assessment
Welcome to the technical support center for the T140 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving T140.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: T140 is a 14-amino acid peptide derived from polyphemusin II, a peptide found in the American horseshoe crab.[1] It is a well-characterized and potent antagonist of the CXCR4 receptor.[1][2] The this compound and its analogs are utilized in research for their potential as anti-HIV agents, in cancer therapy to prevent metastasis, and in studies of rheumatoid arthritis and osteoarthritis.[3][4][5]
Q2: How does the this compound work?
A2: T140 functions by blocking the interaction between the CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[3] This interaction is crucial for various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and inflammation.[3][6] By inhibiting the SDF-1/CXCR4 signaling pathway, T140 can prevent the migration and invasion of cancer cells and reduce inflammation.[3][5][6]
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available synthetic peptides like T140 are typically offered at various purity levels. For most in vitro cellular assays, a purity of >95% as determined by HPLC is recommended.[7] For more sensitive applications like in vivo studies, higher purity (>98%) may be required. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.
Q4: How should I store the lyophilized this compound?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[8][9] It is important to keep the vial tightly sealed and protected from moisture and light.[9] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Q5: How do I properly handle and store this compound in solution?
A5: Peptides in solution are less stable than in their lyophilized form.[9] It is recommended to prepare a concentrated stock solution in a suitable sterile buffer (e.g., acetate buffer at pH 4.0-5.0 has been shown to be effective for T140 stability) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to a week), the solution can be kept at 4°C.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Activity
Possible Cause 1: Peptide Degradation
-
Troubleshooting:
-
Ensure proper storage of both lyophilized powder and peptide solutions as recommended.[8][9]
-
Avoid multiple freeze-thaw cycles by preparing and storing aliquots.
-
Check the age of the peptide stock. Over time, especially in solution, peptides can degrade.
-
Verify the pH of your experimental buffer, as extreme pH can affect peptide stability.[9]
-
Possible Cause 2: Incorrect Peptide Concentration
-
Troubleshooting:
-
Confirm the net peptide content from the certificate of analysis. The gross weight of the lyophilized powder includes counterions (like TFA) and water, so the actual peptide amount is lower.[10][11]
-
Recalculate the concentration based on the net peptide content.
-
Consider performing a peptide quantification assay, such as amino acid analysis, for precise concentration determination.[10][12]
-
Possible Cause 3: Peptide Aggregation
-
Troubleshooting:
-
Visually inspect the peptide solution for any precipitation or cloudiness.
-
Attempt to solubilize the peptide in a different buffer system. The use of chaotropic agents like lithium chloride can sometimes help in solubilizing aggregated peptides.[1]
-
Analyze the peptide solution using techniques like Dynamic Light Scattering (DLS) to detect aggregates.[13]
-
Problem 2: Poor Peptide Solubility
Possible Cause 1: Intrinsic Properties of the Peptide
-
Troubleshooting:
-
Consult the supplier's datasheet for recommended solvents.
-
If not soluble in aqueous buffers, try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.
-
Sonication can aid in dissolving the peptide.
-
Possible Cause 2: Incorrect pH
-
Troubleshooting:
-
The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility. For T140, which is a basic peptide, dissolving in a slightly acidic buffer may be beneficial.
-
Problem 3: Unexpected Cellular Responses or Toxicity
Possible Cause 1: Endotoxin Contamination
-
Troubleshooting:
-
Endotoxins (lipopolysaccharides) from gram-negative bacteria can be present in peptide preparations and can cause significant immune responses or toxicity in cell-based assays.[14][15]
-
Use peptides with a guaranteed low endotoxin level (e.g., ≤0.01 EU/µg) for cellular experiments.[14][15]
-
If endotoxin contamination is suspected, perform a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels.[16]
-
Possible Cause 2: High Trifluoroacetic Acid (TFA) Content
-
Troubleshooting:
-
TFA is often used during peptide synthesis and purification and can remain as a counterion in the final product.[17][18] High concentrations of TFA can be toxic to cells.
-
Consider TFA removal or exchange for a more biocompatible counterion like acetate or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[18][19]
-
The TFA content can be quantified by ion chromatography.[17]
-
Quality Control and Purity Assessment Protocols
A comprehensive quality control workflow is essential to ensure the reliability of your experimental results with the this compound.
Purity and Identity Verification
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the this compound by separating it from any impurities.[20][21]
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[18] Filter the sample through a 0.22 µm or 0.45 µm filter.[21]
-
Column: A reversed-phase C18 column is typically used for peptide analysis.[1][18]
-
Mobile Phase: A gradient of two solvents is commonly used:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile[18]
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide and impurities.
-
Detection: UV absorbance is monitored at 210-220 nm, where the peptide bond absorbs light.[10][22]
-
Data Analysis: Purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[21]
-
2. Mass Spectrometry (MS)
-
Purpose: To confirm the identity of the this compound by determining its molecular weight.[20][23]
-
Methodology:
-
Sample Preparation: The sample is typically prepared in a solvent compatible with the ionization method (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS).
-
Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for peptides.
-
Analysis: The mass-to-charge ratio (m/z) of the peptide is measured.
-
Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of the this compound (2037.4 g/mol ).[1]
-
Quantification of Contaminants
1. Endotoxin Testing (LAL Assay)
-
Purpose: To quantify the level of bacterial endotoxins.[16]
-
Methodology: The Limulus Amebocyte Lysate (LAL) test is the standard method. It utilizes an enzyme from the blood of the horseshoe crab that clots in the presence of endotoxins. The test can be colorimetric, turbidimetric, or gel-clot based.[16] It's crucial to use separate vials for endotoxin testing to avoid cross-contamination.[16]
2. Trifluoroacetic Acid (TFA) Content Analysis
-
Purpose: To determine the amount of residual TFA from the synthesis and purification process.[17]
-
Methodology: Ion chromatography is a sensitive and straightforward method for quantifying TFA levels.[17][18] The peptide sample is dissolved in the eluent and injected into the ion chromatograph. The peak corresponding to TFA is identified and quantified by comparison to a standard curve.
Quantitative Data Summary
Table 1: this compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C90H141N33O18S2 | [1] |
| Molecular Weight | 2037.4 g/mol | [1] |
| Amino Acid Sequence | H-Arg-Arg-2-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-OH | [24] |
| Purity (recommended) | >95% for in vitro, >98% for in vivo | [7] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Lyophilized | -20°C or -80°C | Long-term (months to years) | [8][9] |
| In Solution | 4°C | Short-term (up to 1 week) | |
| In Solution | -20°C or -80°C | Medium to Long-term (weeks to months) | [9] |
Table 3: Common Contaminant Acceptance Criteria
| Contaminant | Recommended Level | Application | Reference |
| Endotoxins | ≤0.01 EU/µg | Cell-based assays, in vivo studies | [14][15] |
| Trifluoroacetic Acid (TFA) | As low as possible | Cell-based assays, in vivo studies | [17] |
Visual Guides
Caption: this compound Quality Control Workflow
Caption: T140 Inhibition of SDF-1/CXCR4 Signaling Pathway
References
- 1. Buy this compound | 229030-20-0 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T140 blocks the SDF-1/CXCR4 signaling pathway and prevents cartilage degeneration in an osteoarthritis disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. jpt.com [jpt.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Bot Detection [iris-biotech.de]
- 12. polypeptide.com [polypeptide.com]
- 13. xtalks.com [xtalks.com]
- 14. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 15. genscript.com [genscript.com]
- 16. peptidetest.com [peptidetest.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. peptide.com [peptide.com]
- 19. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 22. bachem.com [bachem.com]
- 23. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | C90H141N33O18S2 | CID 16130395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to T140 Peptide and AMD3100 (Plerixafor) in CXCR4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including HIV-1 infection, cancer metastasis, and autoimmune diseases. Its activation by its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), triggers a cascade of intracellular signaling events that regulate cell trafficking, survival, and proliferation. Consequently, the development of potent and specific CXCR4 inhibitors is of significant interest. This guide provides an objective comparison of two prominent CXCR4 inhibitors: the peptide-based T140 and the small molecule AMD3100 (Plerixafor).
Mechanism of Action: A Tale of Two Inhibitors
While both T140 and AMD3100 are potent CXCR4 antagonists, they exhibit distinct molecular mechanisms of action.
AMD3100 (Plerixafor) is a bicyclam non-peptide antagonist. It functions as a competitive inhibitor by binding to a pocket within the transmembrane domains of CXCR4. Specifically, it interacts with key acidic residues, including Asp171, Asp262, and Glu288, thereby blocking the binding of CXCL12.[1][2] Interestingly, some studies have characterized AMD3100 as a weak partial agonist, as it can induce G protein activation in the absence of CXCL12, particularly in cells with constitutively active CXCR4 mutants.[3] This partial agonism may contribute to some of its observed toxicities.[3]
T140 , on the other hand, is a 14-residue peptide that acts as an inverse agonist.[3] This means that not only does it block the action of the natural ligand, but it also reduces the basal, constitutive activity of the CXCR4 receptor.[3] T140 interacts with residues in the fourth transmembrane domain of CXCR4.[4] Its inverse agonist activity suggests it may be particularly effective in diseases driven by ligand-independent CXCR4 signaling.
CXCR4 Signaling and Inhibition by T140 and AMD3100.
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for T140 and AMD3100, providing a direct comparison of their potency in various assays. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Parameter | T140 / Analogs | AMD3100 (Plerixafor) | References |
| CXCR4 Binding Affinity (IC50) | ~1 nM (Motixafortide, T140 analog)19.3 nM (TC14012, T140 analog) | 44 nM319.6 ± 37.3 nM | [5][6] |
| Inhibition of CXCL12-inducedChemotaxis (IC50) | 4 nM (BKT140, T140 analog) | 5.7 nM | [7] |
| Anti-HIV Activity (EC50) | Low nanomolar range | 1-10 nM | [8] |
| Inhibition of CXCL12-inducedCalcium Mobilization (IC50) | Potent inhibition | 572 nM | [5] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate and compare CXCR4 inhibitors.
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of living cells.
Workflow Diagram:
Workflow for a Competitive CXCR4 Binding Assay.
Detailed Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat, a human T-lymphocyte cell line) are cultured to an appropriate density and washed with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Inhibitor Incubation: Cells are incubated with a serial dilution of the unlabeled inhibitor (T140 or AMD3100) for a defined period at a specific temperature (e.g., 30 minutes at 4°C) to allow for binding.
-
Fluorescent Ligand Addition: A fixed, subsaturating concentration of a fluorescently labeled CXCL12 is added to the cell suspension and incubated to allow for competitive binding.
-
Washing: Cells are washed with cold assay buffer to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity is determined for each inhibitor concentration.
-
Data Analysis: The percentage of inhibition is calculated relative to control cells incubated with the fluorescent ligand alone. The IC50 value, the concentration of inhibitor that reduces the fluorescent signal by 50%, is determined by non-linear regression analysis of the dose-response curve.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of an inhibitor to block the directional migration of cells towards a chemoattractant gradient of CXCL12.[9][10][11][12]
Detailed Methodology:
-
Chamber Setup: A two-chamber system (e.g., a Transwell plate) separated by a porous membrane is used. The lower chamber is filled with medium containing CXCL12, while the upper chamber contains the cell suspension.
-
Cell Preparation: CXCR4-expressing cells are serum-starved and resuspended in serum-free medium. The cells are pre-incubated with varying concentrations of the inhibitor (T140 or AMD3100).
-
Assay Initiation: The cell suspension with the inhibitor is added to the upper chamber.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C.
-
Cell Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the absence of the inhibitor to determine the percentage of inhibition and the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium concentration that occurs upon CXCL12 binding to CXCR4.[2][13][14]
Detailed Methodology:
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.[2]
-
Inhibitor Pre-incubation: The cells are pre-incubated with different concentrations of the inhibitor (T140 or AMD3100).
-
Signal Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured.
-
CXCL12 Stimulation: A solution of CXCL12 is injected into each well to stimulate the cells.
-
Fluorescence Monitoring: The change in fluorescence intensity over time is recorded. The peak fluorescence intensity reflects the extent of calcium mobilization.
-
Data Analysis: The inhibition of the calcium signal by the antagonist is used to generate a dose-response curve and calculate the IC50 value.[2]
In Vivo and Clinical Perspectives
AMD3100 (Plerixafor) is an FDA-approved drug marketed as Mozobil®. It is used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[15] Its clinical utility is well-established in this indication. It is also being investigated for its potential to sensitize cancer cells to chemotherapy by disrupting the protective tumor microenvironment.[16]
T140 and its analogs have demonstrated potent anti-HIV activity in preclinical studies by blocking the entry of X4-tropic HIV-1 strains into T-cells.[8] Furthermore, they have shown promise as anti-cancer agents by inhibiting the migration of cancer cells.[4] Analogs of T140, such as Motixafortide (BL-8040), are currently in clinical trials for various cancers, including pancreatic cancer and acute myeloid leukemia.
Conclusion
Both T140 and AMD3100 are highly effective inhibitors of the CXCR4-CXCL12 axis, but they present distinct profiles that may be advantageous for different applications.
-
AMD3100 (Plerixafor) is a well-characterized small molecule with proven clinical efficacy in stem cell mobilization. Its oral bioavailability is low, necessitating subcutaneous administration.[1] Its partial agonist activity should be considered in the context of long-term therapeutic use.
-
T140 and its peptide-based analogs offer high potency and the unique feature of inverse agonism, which may provide a therapeutic advantage in certain disease contexts. The development of more stable and bioavailable analogs is an active area of research that holds significant promise for future clinical applications in virology and oncology.
The choice between these two classes of inhibitors will ultimately depend on the specific research question or therapeutic goal, taking into account their differing mechanisms of action, potency, and pharmacokinetic properties.
References
- 1. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. ibidi.com [ibidi.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An Assay to Quantify Chemotactic Properties of Degradation Products from Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular calcium increases CXCR4 expression on bone marrow-derived cells and enhances pro-angiogenesis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CXCR4 Antagonists: T140 vs. its Analog TN14003
For researchers, scientists, and drug development professionals, the selection of a potent and specific CXCR4 antagonist is critical for advancing research in areas such as HIV, cancer, and inflammatory diseases. This guide provides an objective comparison of the well-established CXCR4 antagonist, T140, and its potent analog, TN14003, with a focus on their efficacy, supported by experimental data.
T140 and its analog, TN14003, are both peptidic antagonists of the CXCR4 receptor, a key mediator in various physiological and pathological processes. They function by blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12). This inhibition disrupts the downstream signaling pathways that are crucial for cell migration, proliferation, and survival, making these antagonists valuable tools for therapeutic intervention.
Quantitative Comparison of Efficacy
TN14003, a derivative of T140, has been developed to exhibit improved potency and stability. The following tables summarize the available quantitative data comparing the efficacy of these two compounds in various assays.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| 4F-benzoyl-TN14003 | CXCL12-mediated cell migration | Human Jurkat cells | 0.65 | [1] |
| 4F-benzoyl-TN14003 | CXCL12-mediated cell migration | Mouse splenocytes | 0.54 | [1] |
| Compound | Assay | Cell Line | EC50 (nM) | Selectivity Index (SI) | Reference |
| TC-14003 | HIV-induced cytopathogenicity | MT-4 cells | 2.8 | > 20,000 | [2] |
| TC-14005 | HIV-induced cytopathogenicity | MT-4 cells | 4.0 | > 20,000 | [2] |
| T140 | HIV-induced cytopathogenicity | MT-4 cells | Not specified | > 300 | [2] |
Note: TC-14003 and TC-14005 are analogs of T140, with TN14003 being a key derivative. The data suggests that these analogs possess significantly higher selectivity indexes compared to the parent compound T140.
The SDF-1/CXCR4 Signaling Pathway
The SDF-1/CXCR4 signaling axis plays a pivotal role in cellular trafficking and is implicated in a number of diseases. The binding of SDF-1 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular events. T140 and TN14003 exert their effects by blocking this initial interaction.
References
Comparative Guide to Validating the CXCR4 Antagonistic Activity of a New T140 Analog (Analog-X)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonistic activity of a novel T140 analog, designated here as Analog-X, against the CXCR4 receptor. It offers a direct comparison with the parent compound, T140, and another well-established small molecule antagonist, Plerixafor (AMD3100). The included protocols and data serve as a blueprint for the objective assessment of new therapeutic candidates targeting the CXCL12/CXCR4 axis.
The CXCL12/CXCR4 Signaling Axis
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Its sole natural ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[3] The interaction between CXCL12 and CXCR4 triggers a cascade of intracellular signaling pathways that regulate cell migration, proliferation, and survival.[4] This axis is also critically implicated in pathological conditions, most notably in cancer metastasis, where it facilitates the homing of tumor cells to distant organs, and in HIV-1 entry into host cells.[2][4]
T140 is a 14-residue peptidic CXCR4 antagonist that has demonstrated potent anti-HIV and anti-metastatic activities.[5] Analogs of T140, such as Analog-X, are developed to enhance potency, stability, and pharmacokinetic properties.[6][7] Validating the efficacy of such analogs requires a systematic approach to quantify their ability to disrupt CXCL12-induced signaling and function.
Below is a diagram illustrating the key downstream signaling pathways activated upon CXCL12 binding to CXCR4.
Experimental Validation Workflow
A multi-step experimental approach is necessary to thoroughly validate and characterize the antagonistic properties of Analog-X. The workflow begins with assessing the direct binding to the receptor and progressively moves to cellular functional assays.
Comparative Performance Data
The following tables summarize hypothetical performance data for Analog-X in comparison to T140 and Plerixafor. Lower IC₅₀ and Kᵢ values indicate higher potency.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | Kᵢ (nM) |
|---|---|---|---|---|
| Analog-X | Competitive Binding | Jurkat | ¹²⁵I-CXCL12 | 0.8 ± 0.1 |
| T140 | Competitive Binding | Jurkat | ¹²⁵I-CXCL12 | 2.5 ± 0.4 |
| Plerixafor | Competitive Binding | Jurkat | ¹²⁵I-CXCL12 | 45.0 ± 5.2 |
Table 2: Functional Antagonism
| Compound | Calcium Mobilization IC₅₀ (nM) | Chemotaxis Inhibition IC₅₀ (nM) |
|---|---|---|
| Analog-X | 1.2 ± 0.2 | 1.5 ± 0.3 |
| T140 | 4.1 ± 0.6 | 3.8 ± 0.5 |
| Plerixafor | 60.5 ± 7.8 | 55.2 ± 6.1 |
Detailed Experimental Protocols
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Analog-X for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells or U87.CD4.CXCR4 cells).
-
Binding Buffer: Tris-HCl (50 mM), MgCl₂ (5 mM), CaCl₂ (1 mM), BSA (0.5%), pH 7.4.
-
Radioligand: ¹²⁵I-CXCL12.
-
Non-labeled ("cold") CXCL12 for non-specific binding determination.
-
Test Compounds: Analog-X, T140, Plerixafor at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Culture and harvest CXCR4-expressing cells. Wash twice with cold PBS and resuspend in Binding Buffer to a concentration of 2 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of the test compound (Analog-X, T140, or Plerixafor). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of cold CXCL12 (e.g., 1 µM).
-
Add 25 µL of ¹²⁵I-CXCL12 (final concentration ~0.1 nM) to all wells.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound. Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of radioligand binding) using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the ability of Analog-X to block CXCL12-induced intracellular calcium release, a key functional readout of CXCR4 activation.[8][9]
Materials:
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fluo-2 AM.[8]
-
Pluronic F-127.
-
CXCL12.
-
Test Compounds: Analog-X, T140, Plerixafor.
-
Black-walled, clear-bottom 96-well plates.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR Tetra®).[8]
Protocol:
-
Seed U87.CD4.CXCR4 cells in black-walled 96-well plates and culture overnight to form a monolayer.[8]
-
Prepare the dye-loading solution by mixing Fluo-4 AM (e.g., 4 µM final concentration) with an equal volume of Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well.
-
Prepare a separate plate with serial dilutions of the test compounds (Analog-X, T140, Plerixafor).
-
Place both plates into the fluorescence plate reader. Program the instrument to add the test compounds first, followed by the CXCL12 agonist.
-
The instrument will first add 50 µL of the test compounds to the cell plate. Incubate for 10-15 minutes.[8]
-
Establish a baseline fluorescence reading.
-
Inject 50 µL of CXCL12 (at a pre-determined EC₈₀ concentration, e.g., 10 nM) and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the data using a dose-response curve to determine the IC₅₀ value.
Chemotaxis (Cell Migration) Assay
Objective: To assess the ability of Analog-X to inhibit the directional migration of CXCR4-expressing cells towards a CXCL12 gradient.[10][11]
Materials:
-
CXCR4-expressing migratory cells (e.g., Jurkat or primary T-cells).
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes).
-
24-well plates.
-
Chemotaxis Buffer: RPMI-1640 with 0.5% BSA.
-
CXCL12.
-
Test Compounds: Analog-X, T140, Plerixafor.
-
A method for cell counting (e.g., flow cytometer or a fluorescent dye like Calcein-AM).
Protocol:
-
Harvest and wash the cells, then resuspend them in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the test compounds (or buffer for control) for 30 minutes at 37°C.
-
In the lower chambers of a 24-well plate, add 600 µL of Chemotaxis Buffer containing CXCL12 (at a pre-determined optimal concentration, e.g., 50 ng/mL). For the negative control (random migration), add buffer only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension into the top of each Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the inserts. To count the migrated cells, either:
-
Collect the cells from the lower chamber and count them using a flow cytometer for a set period.
-
Alternatively, add a fluorescent dye (e.g., Calcein-AM) to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the CXCL12-only positive control (after subtracting the negative control migration).
-
Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC₅₀ value.
Logic of Comparative Validation
The overall validation of Analog-X relies on integrating the results from binding and functional assays to build a comprehensive profile of its antagonistic activity compared to established benchmarks.
Conclusion
Based on the presented data, Analog-X demonstrates superior performance compared to both its parent compound, T140, and the small molecule antagonist Plerixafor. Its sub-nanomolar binding affinity (Kᵢ) and low nanomolar IC₅₀ values in both calcium mobilization and chemotaxis assays indicate a significant improvement in potency. This guide provides the necessary protocols and comparative framework for researchers to rigorously validate novel T140 analogs, facilitating the identification of promising new candidates for therapeutic development against diseases driven by the CXCL12/CXCR4 axis.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 3.4. CXCR4 Calcium Mobilization Assay [bio-protocol.org]
- 9. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of CXCR4 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in various diseases, including cancer, HIV entry, and inflammatory conditions. The development of antagonists to block the interaction of CXCR4 with its natural ligand, CXCL12 (also known as SDF-1α), is a highly active area of research. This guide provides an objective, data-driven comparison of different classes of CXCR4 antagonists based on their in vitro performance, supported by experimental data and detailed methodologies.
The dysfunction of the CXCL12/CXCR4 signaling axis is implicated in the pathology of numerous human diseases.[1][2] Consequently, inhibiting the activation of CXCR4 is a recognized and attractive therapeutic strategy.[1][2] A wide array of synthetic CXCR4 antagonists have been developed and evaluated in preclinical and clinical studies.[3] This guide focuses on a head-to-head comparison of their in vitro activities to aid in the selection of appropriate compounds for further investigation.
Comparative Analysis of In Vitro Efficacy
The in vitro efficacy of CXCR4 antagonists is commonly assessed through a battery of cell-based assays that measure their ability to interfere with the binding of CXCL12 to CXCR4 and to inhibit downstream signaling events. Key performance indicators include the half-maximal inhibitory concentration (IC50) in binding assays, calcium mobilization assays, and cell migration assays.
A comparative study evaluated a panel of eleven structurally diverse CXCR4 antagonists, including D-peptides, L-peptides, a natural chemokine, cyclic peptides, and small molecules.[3] The inhibitory activities of these compounds were assessed in parallel in cell-based CXCR4 competitive binding, calcium influx, and cell migration assays.[3]
Competitive Binding Affinity
The ability of an antagonist to compete with the natural ligand for binding to the receptor is a primary measure of its potency. This is often determined using a competitive binding assay where the antagonist displaces a labeled ligand, such as the 12G5 antibody or radiolabeled CXCL12.
The IC50 values for inhibiting 12G5 antibody binding to CXCR4 for a range of antagonists are presented below. Lower IC50 values indicate higher binding affinity.
| Antagonist Class | Antagonist | IC50 (nM) for 12G5 Binding Inhibition |
| Small Molecule | AMD11070 | 15.6 ± 7.6[4] |
| IT1t | 29.65 ± 2.8[4] | |
| AMD3100 (Plerixafor) | 319.6 ± 37.3[4] | |
| Cyclic Peptide | CVX15 | 7.8 ± 2.2[4] |
| LY2510924 | 135.4 ± 63.9[4] | |
| D-Peptide | HC4319 | 46.0 ± 12.6[4] |
| DV1 dimer | 60.5 ± 12.8[4] | |
| DV1 | 364.7 ± 51.7[4] | |
| DV3 | 2596.6 ± 422.4[4] | |
| L-Peptide | V1 | 2632.1 ± 891.0[4] |
| Natural Chemokine | vMIP-II | 10[4] |
Inhibition of Downstream Signaling: Calcium Mobilization
Upon CXCL12 binding, CXCR4 activates intracellular signaling pathways, leading to a transient increase in intracellular calcium concentration.[5] The ability of an antagonist to block this CXCL12-induced calcium flux is a key functional measure of its antagonistic properties.
Studies have shown that antagonists that effectively inhibit CXCL12 binding also demonstrate inhibitory activity in calcium signaling assays with consistent relative potencies.[1][2] For instance, the small molecule antagonist IT1t showed dose-dependent inhibition of CXCL12-induced intracellular calcium flux with an IC50 of 23.1 ± 4.6 nM.[6]
Inhibition of Cell Migration
A crucial biological function mediated by the CXCL12/CXCR4 axis is the regulation of cell migration, a process central to cancer metastasis and immune cell trafficking.[1][3] The efficacy of CXCR4 antagonists in blocking CXCL12-induced cell migration is therefore a critical in vitro endpoint.
The inhibitory effects of various antagonists on the migration of SupT1 cells towards SDF-1α are summarized below:
| Antagonist Class | Antagonist | Concentration Tested | % Inhibition of Cell Migration |
| D-Peptide | DV1 | 40 µM | 78%[3] |
| HC4319 | 4 µM | 56%[3] | |
| DV1 dimer | 2 µM | 43%[3] | |
| DV3 | 40 µM | 13%[3] | |
| L-Peptide | V1 | 40 µM | 68%[3] |
| Natural Chemokine | vMIP-II | 50 nM | 64%[3] |
It is important to note that some CXCR4 antagonists, like AMD3100, may exhibit dual effects, acting as partial agonists in some contexts and potentially enhancing cell survival and proliferation in the short term before exerting their inhibitory effects.[7]
Experimental Methodologies
To ensure the reproducibility and comparability of in vitro data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key assays mentioned in this guide.
Competitive CXCR4 Binding Assay
This assay evaluates the ability of a test compound to compete with a labeled probe for binding to CXCR4 expressed on the surface of cells.
-
Cells: CHO cells stably transfected with human CXCR4 (CHO-CXCR4) or other cell lines endogenously expressing CXCR4 (e.g., Jurkat, SupT1).[4][8]
-
Labeled Probe: A CXCR4-specific antibody, such as 12G5, or fluorescently labeled CXCL12 (e.g., CXCL12^AF647).[4][8]
-
Procedure:
-
Cells are incubated with varying concentrations of the antagonist.
-
A fixed concentration of the labeled probe (e.g., 250 ng/ml 12G5 antibody or 25 ng/mL CXCL12^AF647) is added.[4][8]
-
Following incubation, unbound probe is washed away.
-
If using an antibody probe, a secondary fluorescently-conjugated antibody (e.g., FITC-conjugated anti-IgG) is added.[4]
-
The amount of bound labeled probe is quantified using flow cytometry.[8]
-
-
Controls:
-
Data Analysis: The percentage of inhibition is calculated relative to the positive and negative controls, and IC50 values are determined by non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration induced by CXCL12.
-
Cells: U87.CD4.CXCR4 cells or other CXCR4-expressing cells (e.g., SupT1).[4][5]
-
Reagents: A fluorescent calcium indicator dye (e.g., Fluo-2 AM).[5]
-
Procedure:
-
Cells are loaded with the calcium indicator dye.
-
Cells are pre-treated with the CXCR4 antagonist at various concentrations or a vehicle control.
-
Cells are then stimulated with a fixed concentration of CXCL12 (e.g., 50 nM SDF-1α).[4]
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time using a plate reader with fluorescence detection capabilities (e.g., FLIPR Tetra system).[5]
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the CXCL12-induced fluorescence signal. IC50 values are calculated from the dose-response curves.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8.0 µm pore size).
-
Cells: CXCR4-expressing cells capable of migration (e.g., SupT1 cells).
-
Procedure:
-
The lower chamber of the Transwell is filled with media containing CXCL12 (e.g., 50 nM SDF-1α).
-
CXCR4-expressing cells, pre-treated with various concentrations of the antagonist or vehicle control, are seeded into the upper chamber (the Transwell insert).
-
The plate is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
After incubation, non-migrated cells in the upper chamber are removed.
-
Migrated cells on the lower side of the membrane are fixed, stained, and counted.
-
-
Controls:
-
Data Analysis: The percentage of migration inhibition is calculated relative to the controls.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for antagonist comparison.
Caption: A simplified diagram of the CXCR4 signaling cascade upon binding of its ligand CXCL12.
Caption: A flowchart illustrating the typical workflow for the in vitro comparison of CXCR4 antagonists.
Conclusion
The in vitro comparison of CXCR4 antagonists reveals a diverse landscape of compounds with varying potencies and mechanisms of action. Small molecules, cyclic peptides, and D-peptides have all demonstrated high efficacy in inhibiting CXCR4 binding and function. The choice of an antagonist for a specific research application will depend on the desired potency, specificity, and the particular signaling pathway or cellular function being investigated. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the selection and evaluation of CXCR4 antagonists for therapeutic development and basic research.
References
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 7. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
T140 Peptide Versus Small Molecule Inhibitors of CXCR4: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the T140 peptide and small molecule inhibitors targeting the CXCR4 receptor. This analysis is supported by experimental data to inform strategic decisions in drug discovery and development.
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its ligand CXCL12 (SDF-1), plays a pivotal role in numerous physiological and pathological processes.[1][2] These include cell migration, hematopoiesis, and immune responses.[3] The CXCR4/CXCL12 axis is also critically implicated in the progression and metastasis of various cancers and in HIV entry into host cells, making it a prime therapeutic target.[2][4][5] This guide compares the peptidic antagonist T140 with prominent small molecule inhibitors of CXCR4, offering insights into their respective mechanisms, binding affinities, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Modalities
T140 , a 14-amino acid peptide derived from horseshoe crab polyphemusin II, acts as a potent CXCR4 antagonist.[6][7] Its mechanism involves direct binding to the CXCR4 receptor, thereby blocking the interaction with its natural ligand, CXCL12.[6] This blockade disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival.[6] Structural studies have indicated that T140 interacts with residues in the fourth transmembrane domain of CXCR4.[8] Specifically, key residues at the N and C termini of T140 are predicted to interact directly with CXCR4.[9] Some studies also classify T140 as an inverse agonist, meaning it can reduce the basal signaling activity of the receptor in addition to blocking agonist-induced activity.[10]
Small molecule inhibitors of CXCR4, such as Plerixafor (AMD3100), Motixafortide, and Mavorixafor, also function by antagonizing the CXCR4 receptor, but through distinct chemical interactions. These non-peptidic compounds bind within the transmembrane pocket of the receptor, sterically hindering the binding of CXCL12.[11]
-
Plerixafor (AMD3100) , the first FDA-approved small-molecule CXCR4 antagonist, is a bicyclam molecule.[5][12] It interacts with acidic residues within the main ligand-binding pocket of CXCR4.[13] While primarily an antagonist, some studies suggest it may exhibit weak partial agonist activity at high concentrations.[10][14]
-
Motixafortide is a synthetic peptide that acts as a highly selective and potent CXCR4 inhibitor.[15] It binds with high affinity to CXCR4, effectively blocking the CXCL12 binding and leading to the mobilization of hematopoietic stem cells.[15] Its mechanism involves interactions with the orthosteric binding site of CXCR4.[16][17]
-
Mavorixafor is an orally bioavailable small molecule antagonist of CXCR4.[18][19][20] It effectively blocks the interaction between CXCR4 and CXCL12, thereby preventing downstream signaling.[21] This inhibitory action has shown potential in treating conditions like WHIM syndrome and various cancers by impeding tumor cell migration and invasion.[18][21]
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities (IC50 values) of T140 and various small molecule inhibitors for the CXCR4 receptor. Lower IC50 values indicate higher binding affinity.
| Inhibitor | Type | IC50 (nM) | Notes |
| T140 | Peptide | Nanomolar range[8] | A potent anti-HIV peptide that specifically binds to CXCR4.[7] |
| Plerixafor (AMD3100) | Small Molecule | 44[22][23] | A selective CXCR4 antagonist. |
| Motixafortide | Small Molecule | 0.42 - 4.5[24] | A novel selective CXCR4 antagonist with high affinity. |
| Mavorixafor (AMD070) | Small Molecule | 13[20] | A potent and selective CXCR4 antagonist. |
Experimental Protocols
The evaluation of CXCR4 inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
CXCR4 Binding Assay (Competitive)
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.
-
Cell Culture : Jurkat cells, which endogenously express CXCR4, are cultured in appropriate media in T75 flasks at 37°C and 5% CO2.[25]
-
Preparation of Reagents : A stock solution of a fluorescently labeled CXCL12 (e.g., CXCL12AF647) is prepared.[25] Assay buffer (e.g., HBSS with HEPES) is also prepared.[25]
-
Competition Assay :
-
A fixed concentration of fluorescently labeled CXCL12 is mixed with varying concentrations of the unlabeled test compound (T140 or small molecule inhibitor).
-
Jurkat cells are added to the mixture and incubated to allow binding to reach equilibrium.
-
The amount of fluorescently labeled CXCL12 bound to the cells is measured using flow cytometry.[25]
-
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is calculated.
Cell Migration Assay (Transwell)
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, which is a key function of the CXCR4/CXCL12 axis.
-
Cell Preparation : Cells of interest (e.g., cancer cells expressing CXCR4) are cultured to confluence.[26] They are then detached, pelleted, and resuspended in a serum-free medium.[26]
-
Transwell Setup :
-
A Transwell insert with a porous membrane is placed in a well of a 24-well plate.[26] For invasion assays, the membrane can be coated with an extracellular matrix like Matrigel.[27]
-
The lower chamber is filled with a medium containing a chemoattractant, typically CXCL12.[26]
-
The prepared cells, along with the test inhibitor at various concentrations, are added to the upper chamber of the Transwell insert.[28]
-
-
Incubation : The plate is incubated for a period sufficient to allow cell migration (e.g., 24 hours) at 37°C.[29]
-
Quantification :
Signaling Pathways and Experimental Workflows
The interaction of CXCL12 with CXCR4 triggers a cascade of intracellular signaling events. Antagonists like T140 and small molecules block these pathways.
Caption: CXCR4 Signaling Pathway and Points of Inhibition.
The diagram above illustrates the primary signaling cascades initiated by the binding of CXCL12 to CXCR4. This activation leads to the dissociation of heterotrimeric G proteins into Gαi and Gβγ subunits, which in turn activate downstream effectors like PLC, PI3K, and the MAPK pathway.[1][3] These pathways ultimately regulate critical cellular functions such as migration, proliferation, and survival.[3][4] Both T140 and small molecule inhibitors act by blocking the initial binding of CXCL12 to CXCR4, thereby preventing the activation of these downstream signaling events.
Caption: Workflow for Key CXCR4 Inhibitor Evaluation Assays.
This flowchart outlines the sequential steps involved in the two primary experimental assays used to characterize CXCR4 inhibitors. The binding assay directly measures the inhibitor's ability to displace the natural ligand from the receptor, while the migration assay provides a functional readout of the inhibitor's efficacy in a biologically relevant context.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 229030-20-0 [smolecule.com]
- 7. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are the approved indications for Motixafortide? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. immune-system-research.com [immune-system-research.com]
- 19. mavorixafor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. The small-molecule CXCR4 antagonist Mavorixafor is used for the treatment of WHIM syndrome and chronic neutropenia [synapse.patsnap.com]
- 21. What is the mechanism of Mavorixafor? [synapse.patsnap.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. apexbt.com [apexbt.com]
- 24. ashpublications.org [ashpublications.org]
- 25. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 26. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 28. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 29. platypustech.com [platypustech.com]
Cross-Validation of T140 Peptide's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of the T140 peptide and its analogs across various cancer cell lines. T140, a potent antagonist of the CXCR4 receptor, has demonstrated significant potential in cancer therapy by inhibiting key cellular processes involved in tumor progression and metastasis. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying molecular pathways to offer a valuable resource for researchers in oncology and drug development.
Quantitative Comparison of T140 and Analog Efficacy
The following table summarizes the inhibitory effects of T140 and its analogs on different cancer cell lines. The data is primarily focused on the inhibition of cell migration, a critical step in metastasis, as this is the most extensively quantified effect in the available literature.
| Peptide/Analog | Cancer Cell Line | Cell Type | Assay Type | IC50 / Concentration | Reference(s) |
| T140 analogs | MDA-MB-231 | Human Breast Cancer | SDF-1-induced Migration | 10-100 nM | [1] |
| T140 analogs | Sup-T1 | Human Leukemia T-cells | SDF-1-induced Migration | 10-100 nM | [1] |
| 4F-benzoyl-TN14003 | Jurkat | Human Leukemia T-cells | CXCL12-induced Migration | 0.65 nM | [1] |
| BKT140 (T140 analog) | H460 | Human Non-Small Cell Lung | Proliferation | Most sensitive of 5 NSCLC lines tested | [2] |
| BKT140 (T140 analog) | A549 | Human Non-Small Cell Lung | Proliferation | Least sensitive of 5 NSCLC lines tested | [2] |
| BKT140 (T140 analog) | CML cell lines | Chronic Myelogenous Leukemia | Growth Inhibition/Apoptosis | Effective in vitro | [3] |
| BKT140 (T140 analog) | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Proliferation | Inhibited proliferation | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of T140 and the methodologies used to assess its efficacy, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol is a standard method for assessing the effect of T140 on cancer cell migration towards a chemoattractant, such as SDF-1.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
This compound or its analogs
-
SDF-1 (CXCL12) as a chemoattractant
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 500 µL of cell culture medium containing 10% FBS and the chemoattractant (SDF-1) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing T140) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 12-48 hours).
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution for 15-20 minutes.
-
Stain the fixed cells with crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound or its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound or its analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
References
Assessing the Specificity of T140 Peptide for CXCR4 Over Other Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the T140 peptide's binding and functional specificity for its primary target, the CXCR4 receptor, versus other key chemokine receptors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of T140 and its analogs as selective therapeutic and research agents.
The this compound, a 14-amino acid analog of polyphemusin II, is a well-established and potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This receptor plays a critical role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation. The therapeutic potential of targeting CXCR4 has driven the development of numerous antagonists, with T140 and its derivatives being prominent examples. A crucial aspect of their therapeutic utility and research application lies in their specificity for CXCR4 over other related chemokine receptors, such as the atypical chemokine receptor 3 (ACKR3, formerly CXCR7) and other G protein-coupled receptors (GPCRs). This guide assesses the available evidence for the specificity of T140 and its analogs.
Quantitative Comparison of Receptor Binding and Functional Activity
To quantitatively assess the specificity of T140 and its analogs, we have summarized the available binding affinity (IC50) and functional activity (EC50) data. The following table presents a comparison of the activity of T140 analogs on CXCR4 and ACKR3.
| Compound | Target Receptor | Assay Type | Value | Reference(s) |
| TC14012 | CXCR4 | Antagonist Activity (IC50) | 19.3 nM | [3][4] |
| ACKR3 (CXCR7) | Agonist Activity (EC50) | 350 nM | [3][4][5] | |
| 4F-benzoyl-TN14003 | CXCR4 | Cell Migration Inhibition (IC50) | 0.54 - 0.65 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) for antagonists indicates the concentration of the compound required to inhibit 50% of the receptor's activity. EC50 (half-maximal effective concentration) for agonists indicates the concentration required to elicit a 50% maximal response. A lower value indicates higher potency.
Experimental Protocols
The determination of peptide specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the interaction of T140 and its analogs with chemokine receptors.
Radioligand Binding Assay (for determining binding affinity and specificity)
This assay directly measures the ability of a test compound (e.g., T140) to displace a radiolabeled ligand from its receptor.
1. Cell Culture and Membrane Preparation:
-
Culture cells engineered to express a high level of the target receptor (e.g., HEK293 or CHO cells stably transfected with CXCR4, ACKR3, etc.).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (T140 or its analog).
-
Add a fixed concentration of a radiolabeled ligand known to bind to the target receptor with high affinity (e.g., [¹²⁵I]-SDF-1α for CXCR4).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound for the receptor.
-
To assess specificity, this assay is performed in parallel on different cell lines, each expressing a different receptor of interest.
Chemotaxis Assay (for assessing functional antagonism)
This assay measures the ability of a compound to inhibit cell migration induced by a chemokine.
1. Cell Preparation:
-
Use a cell line that expresses the chemokine receptor of interest and is known to migrate in response to its ligand (e.g., Jurkat cells for CXCR4).
-
Suspend the cells in a serum-free medium.
2. Assay Setup:
-
Use a chemotaxis chamber (e.g., a Transwell plate with a porous membrane).
-
In the lower chamber, add the chemokine ligand (e.g., SDF-1α for CXCR4) at a concentration that induces maximal cell migration.
-
In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of the test compound (T140 or its analog).
3. Incubation and Cell Counting:
-
Incubate the chamber for a sufficient time to allow for cell migration through the membrane.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance, or count the migrated cells using a microscope.
4. Data Analysis:
-
Plot the number of migrated cells (or absorbance) against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in assessing T140's specificity, the following diagrams have been generated using the DOT language.
CXCR4 Signaling Pathway Antagonized by T140
Caption: T140 antagonizes SDF-1α-induced CXCR4 signaling pathways.
Experimental Workflow for Assessing Receptor Specificity
Caption: A typical workflow for determining the specificity of a receptor antagonist.
Conclusion
The available data for T140 and its analogs, particularly TC14012, strongly indicate a high degree of specificity for the CXCR4 receptor. While some interaction with ACKR3 is observed, it occurs at a significantly lower potency and results in an opposing functional outcome (agonism versus antagonism). The sub-nanomolar to low-nanomolar potency of T140 analogs in inhibiting CXCR4-mediated functions highlights their potential as selective tools for both research and therapeutic development. Further comprehensive screening against a broader panel of chemokine receptors would provide a more complete picture of the specificity profile of the this compound series. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]
- 2. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
T140's Anti-HIV Activity: A Comparative Analysis with Other Entry Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the anti-HIV activity of T140, a potent CXCR4 antagonist, against other classes of HIV entry inhibitors, including the CXCR4 antagonist AMD3100, the CCR5 antagonist Maraviroc, and the fusion inhibitor Enfuvirtide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to HIV Entry Inhibition
HIV entry into host cells is a multi-step process that presents several targets for therapeutic intervention. The process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This binding induces conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This dual interaction triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Entry inhibitors disrupt this cascade at various stages.
-
CXCR4 Antagonists (e.g., T140, AMD3100): These agents block the interaction between gp120 and the CXCR4 coreceptor, preventing the entry of CXCR4-tropic (X4) HIV strains.
-
CCR5 Antagonists (e.g., Maraviroc): These drugs bind to the CCR5 coreceptor, inhibiting the entry of CCR5-tropic (R5) HIV strains.[1][2]
-
Fusion Inhibitors (e.g., Enfuvirtide): These inhibitors bind to gp41, preventing the conformational changes required for the fusion of the viral and host cell membranes.[3]
Comparative Anti-HIV Activity
The following tables summarize the in vitro anti-HIV activity of T140 and other entry inhibitors against different strains of HIV-1. The data, compiled from various studies, is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Class | Target | HIV-1 Strain Tropism | IC50 / EC50 (nM) | Reference(s) |
| T140 | CXCR4 Antagonist | CXCR4 | X4 | 1.1 - 3.1 | [4] |
| AMD3100 | CXCR4 Antagonist | CXCR4 | X4 | 2 - 7 ng/mL (~2.4 - 8.4 nM) | [5] |
| Maraviroc | CCR5 Antagonist | CCR5 | R5 | 0.6 - 7.7 | [6] |
| Enfuvirtide | Fusion Inhibitor | gp41 | X4 and R5 | 2.2 - 22.6 | [3] |
Note: IC50/EC50 values can vary depending on the specific viral strain, cell type used in the assay, and other experimental parameters.
Mechanism of Action: Signaling Pathways
The binding of HIV to its coreceptors initiates intracellular signaling cascades. CXCR4 antagonists like T140 prevent the binding of the natural ligand CXCL12 (SDF-1) and the viral glycoprotein gp120 to the CXCR4 receptor, thereby inhibiting downstream signaling pathways that can facilitate viral entry and replication.
Figure 1: Simplified signaling pathway of HIV entry via the CXCR4 coreceptor and its inhibition by T140.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of anti-HIV entry inhibitors.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and the appropriate coreceptor (target cells).
Figure 2: Experimental workflow for the HIV-1 Env-mediated cell-cell fusion assay.
Detailed Protocol:
-
Cell Preparation:
-
Effector cells (e.g., CHO cells) are engineered to express the HIV-1 envelope glycoprotein (Env) from a specific viral strain (e.g., HIV-1 Lai for X4-tropic).
-
Target cells (e.g., MT-2 cells) naturally express CD4 and CXCR4. For assays involving R5-tropic viruses, target cells expressing CD4 and CCR5 are used.
-
-
Assay Procedure:
-
Target cells are seeded in a 96-well plate.
-
Serial dilutions of the test inhibitor are added to the wells and pre-incubated with the target cells for a specified time (e.g., 30 minutes at 37°C).[7]
-
Effector cells are then added to the wells.
-
The co-culture is incubated for a period (e.g., 6-48 hours) to allow for cell fusion.[7][8]
-
-
Quantification of Fusion:
-
Syncytia Counting: The formation of multinucleated giant cells (syncytia) is observed and counted under a microscope.
-
Reporter Gene Assay: One of the cell lines can be engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a viral promoter (e.g., HIV-1 LTR). Upon fusion, viral proteins from the other cell line activate the reporter gene, and the resulting signal is measured.[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to control wells without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.
Figure 3: Experimental workflow for the p24 Antigen Capture ELISA.
Detailed Protocol:
-
Cell Infection:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).[9]
-
Cells are infected with a known amount of an HIV-1 strain in the presence of serial dilutions of the test inhibitor.
-
The cultures are incubated for a period (e.g., 7 days), with media changes as required.[1]
-
-
ELISA Procedure (based on a typical commercial kit): [8][10][11][12][13]
-
ELISA plates are pre-coated with a monoclonal antibody specific for HIV-1 p24.
-
Culture supernatants, along with p24 standards, are added to the wells and incubated.
-
The plates are washed to remove unbound material.
-
A biotinylated polyclonal anti-p24 antibody is added and incubated.
-
After another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Following a final wash, a chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the p24 standards.
-
The concentration of p24 in the culture supernatants is determined from the standard curve.
-
The percentage of inhibition of viral replication is calculated, and the EC50 value is determined.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells to determine the cytotoxicity of the test compounds.
Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
MTT Reaction:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined.
-
Conclusion
T140 demonstrates potent anti-HIV activity specifically against X4-tropic strains by effectively blocking the CXCR4 coreceptor. Its efficacy is comparable to other CXCR4 antagonists like AMD3100. In the broader context of HIV entry inhibitors, T140's targeted mechanism contrasts with the R5-specific activity of Maraviroc and the broader activity of the fusion inhibitor Enfuvirtide. The choice of an entry inhibitor for therapeutic development or basic research will depend on the specific HIV-1 tropism and the desired mechanism of action. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of novel anti-HIV compounds.
References
- 1. Characterization of HIV-1 entry inhibitors with broad activity against R5 and X4 viral strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc for Previously Treated Patients with R5 HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIAL : download document [dial.uclouvain.be]
- 6. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 9. echemi.com [echemi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 12. en.hillgene.com [en.hillgene.com]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aimdrjournal.com [aimdrjournal.com]
A Comparative Guide to T140 and Plerixafor for In Vivo Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo efficacy of T140 and its analogs against Plerixafor (AMD3100) for the mobilization of hematopoietic stem cells (HSCs). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research.
Introduction
The mobilization of HSCs from the bone marrow into the peripheral blood is a critical step for hematopoietic stem cell transplantation and gene therapy. This process is primarily regulated by the interaction between the chemokine receptor CXCR4 on the surface of HSCs and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), which retains the stem cells within the bone marrow niche. Both T140 and Plerixafor are CXCR4 antagonists designed to disrupt this axis, thereby inducing the release of HSCs into circulation. While both molecules target the same receptor, differences in their structure and binding properties may lead to variations in their mobilization efficacy.
Mechanism of Action: Targeting the CXCR4/SDF-1α Axis
T140 and Plerixafor function by competitively binding to the CXCR4 receptor on hematopoietic stem cells. This binding action blocks the interaction between CXCR4 and its natural ligand, SDF-1α, which is secreted by bone marrow stromal cells. The disruption of this signaling pathway diminishes the adhesive forces that anchor HSCs within the bone marrow, leading to their egress into the peripheral bloodstream.
Quantitative Efficacy Comparison
Preclinical studies in mouse models provide a direct comparison of the hematopoietic stem and progenitor cell (HSPC) mobilization capacity of T140 analogs (e.g., motixafortide) and Plerixafor. The data below is summarized from studies where these agents were administered as single agents or in combination with Granulocyte-Colony Stimulating Factor (G-CSF).
| Mobilization Agent(s) | Fold Increase in Mobilized HSPCs (vs. Control) | Reference |
| Plerixafor alone | 4.2-fold | [1] |
| Motixafortide (T140 analog) alone | 7.1-fold | [1] |
| Plerixafor + G-CSF | 46.4-fold | [1] |
| Motixafortide + G-CSF | 76.8-fold | [1] |
These findings suggest that motixafortide, a T140 analog, demonstrates a more potent mobilization effect than Plerixafor, both when used as a standalone agent and in combination with G-CSF in murine models.[1]
Detailed Experimental Protocols
The following protocols are representative of methodologies used in preclinical in vivo studies to compare the efficacy of stem cell mobilizing agents.
In Vivo Stem Cell Mobilization in Mice
This protocol outlines the procedure for administering T140 analogs and Plerixafor to mice and subsequently collecting peripheral blood for analysis.
Flow Cytometry Analysis of Murine Hematopoietic Stem and Progenitor Cells
This protocol details the staining and analysis of peripheral blood mononuclear cells (PBMCs) to quantify the mobilized Lineage-Sca-1+c-Kit+ (LSK) cell population, which is enriched for hematopoietic stem and progenitor cells.
Materials:
-
Antibodies:
-
Lineage cocktail (containing antibodies against CD5, CD11b, CD45R/B220, Gr-1, 7-4, and Ter-119) conjugated to a fluorochrome (e.g., Biotin).
-
Anti-mouse Sca-1 (Ly-6A/E) conjugated to a fluorochrome (e.g., PE-Cy7).
-
Anti-mouse c-Kit (CD117) conjugated to a fluorochrome (e.g., APC).
-
Streptavidin conjugated to a fluorochrome (e.g., FITC) if using a biotinylated lineage cocktail.
-
-
Buffers: FACS buffer (e.g., PBS with 2% FBS).
-
Viability Dye: Propidium Iodide (PI) or 7-AAD.
Procedure:
-
Cell Preparation: Following red blood cell lysis, wash the cells with FACS buffer and resuspend to a concentration of 1x10^7 cells/mL.
-
Lineage Staining: Incubate cells with the biotinylated lineage antibody cocktail for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Secondary Staining: Incubate the cells with a cocktail of Streptavidin-FITC, Anti-Sca-1-PE-Cy7, and Anti-c-Kit-APC for 20-30 minutes on ice in the dark.
-
Final Wash: Wash the cells again with FACS buffer.
-
Resuspension and Viability Staining: Resuspend the final cell pellet in FACS buffer and add a viability dye (e.g., PI) just before analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells by excluding PI-positive cells.
-
From the viable single-cell population, gate on the lineage-negative (Lin-) population.
-
From the Lin- population, create a plot of Sca-1 vs. c-Kit and gate on the double-positive LSK (Sca-1+c-Kit+) population.
-
The frequency of LSK cells is then reported as a percentage of total viable white blood cells.
Conclusion
The available preclinical data indicates that T140 and its analogs, such as motixafortide, are highly effective CXCR4 antagonists for the mobilization of hematopoietic stem cells.[1] Comparative studies suggest that motixafortide may have a superior mobilization capacity compared to Plerixafor, both as a monotherapy and in combination with G-CSF.[1] The provided experimental protocols offer a framework for researchers to conduct further in vivo comparative efficacy studies. The continued investigation and development of potent CXCR4 antagonists hold significant promise for improving the efficiency and outcomes of stem cell-based therapies.
References
Benchmarking T140 Peptide Performance Against a Known CXCR4 Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) is a G-protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathological processes. Its involvement in HIV-1 entry, cancer cell metastasis, and inflammatory responses has made it a significant target for therapeutic intervention. This guide provides an objective comparison of two distinct CXCR4 antagonists: the small synthetic peptide T140 and the well-characterized monoclonal antibody, clone 12G5. We present a comprehensive analysis of their performance based on experimental data, detail the methodologies for key assays, and visualize complex information to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action: Two Approaches to a Single Target
Both T140 and the 12G5 antibody achieve CXCR4 antagonism, but through different molecular interactions.
T140 Peptide is a 14-amino acid synthetic peptide that acts as a highly specific CXCR4 inhibitor.[1] It functions as an inverse agonist, not only blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), but also reducing the basal signaling activity of the receptor.[2] T140 interacts with residues in the transmembrane domains of CXCR4, inducing a conformational change that prevents receptor activation.
CXCR4 Antibody (Clone 12G5) is a monoclonal antibody that targets an extracellular epitope of the CXCR4 receptor. Specifically, it binds to the second extracellular loop (ECL2), a region critical for co-receptor function in HIV-1 entry. By binding to this domain, the 12G5 antibody sterically hinders the interaction of CXCL12 and the HIV-1 envelope glycoprotein gp120 with the receptor, thereby blocking downstream signaling and viral entry.
References
- 1. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of T140 Analogs in Cancer Research
For Immediate Release
A comprehensive review of available data on T140 analogs, a class of CXCR4 antagonists, reveals their potent cytotoxic effects against various cancer cell lines. This comparison guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a detailed overview of their therapeutic potential, focusing on quantitative cytotoxicity data, experimental methodologies, and the underlying signaling pathways.
T140 and its derivatives are synthetic peptide-based antagonists of the CXCR4 chemokine receptor, which plays a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis. By blocking the interaction of CXCR4 with its ligand, CXCL12 (also known as SDF-1), T140 analogs disrupt downstream signaling pathways that promote cancer cell survival and proliferation, ultimately leading to apoptosis.
Comparative Cytotoxicity of T140 Analogs
One of the most extensively studied analogs, 4F-benzoyl-TN14003 (also known as BKT140), has demonstrated significant cytotoxicity in various hematological malignancies. For instance, in acute myeloid leukemia (AML) and multiple myeloma cell lines, 4F-benzoyl-TN14003 has been shown to induce apoptosis and inhibit tumor growth.[1] Another analog, TN14003 , has also been noted for its antitumor activity.[2]
The cytotoxic effects of T140 analogs are not limited to hematological cancers. Studies have shown their ability to inhibit the migration of breast cancer cells (MDA-MB-231) and human leukemia T cells (Sup-T1) at nanomolar concentrations, suggesting a broader anti-cancer potential.[3] The development of novel T140 derivatives with improved biostability and reduced cytotoxicity to normal cells, such as Ac-TE14011, underscores the ongoing efforts to optimize the therapeutic index of this class of compounds.[4]
| T140 Analog | Cancer Cell Line | Reported Effect | Reference |
| 4F-benzoyl-TN14003 | Acute Myeloid Leukemia, Multiple Myeloma | Induces apoptosis, inhibits tumor growth | [1] |
| 4F-benzoyl-TN14003 | Human Jurkat cells, mouse splenocytes | Inhibits CXCL12-mediated migration (IC50 = 0.65 nM and 0.54 nM, respectively) | [5] |
| T140 analogs | MDA-MB-231 (Breast Cancer), Sup-T1 (Leukemia) | Inhibited SDF-1-induced migration at 10-100 nM | [3] |
| TN14003 | HER2+ Tumors | Inhibits tumor growth by reducing angiogenesis | [2] |
| Ac-TE14011 | - | Improved biostability and low cytotoxicity | [4] |
Note: This table is a summary of reported effects and does not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic effects of T140 analogs typically involves a series of well-established in vitro assays. The following are detailed methodologies for two key experiments:
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The T140 analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are treated with T140 analogs at various concentrations for a predetermined time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC, APC) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Signaling Pathways and Mechanism of Action
T140 analogs exert their cytotoxic effects by antagonizing the CXCR4 receptor, which is a G-protein coupled receptor (GPCR). The binding of T140 analogs to CXCR4 prevents the binding of its natural ligand, CXCL12, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell survival and proliferation. The induction of apoptosis by CXCR4 antagonists primarily proceeds through the intrinsic (mitochondrial) pathway.
Caption: T140 analog-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing T140 analog cytotoxicity.
The antagonism of CXCR4 by T140 analogs leads to a downstream cascade of events that culminates in apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation or activation of pro-apoptotic proteins such as Bax.[4][6] This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which then orchestrates the dismantling of the cell, resulting in apoptotic cell death.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 Chemokine Receptor Signaling Induces Apoptosis in Acute Myeloid Leukemia Cells via Regulation of the Bcl-2 Family Members Bcl-XL, Noxa, and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
Evaluating the Therapeutic Index of T140 Versus Other CXCR4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its role in cancer metastasis, HIV entry, and stem cell mobilization has spurred the development of numerous antagonists. Among these, the peptide-based antagonist T140 and its analogs, and the small molecule Plerixafor (AMD3100), are prominent examples. This guide provides an objective comparison of the therapeutic index of T140 and its derivatives against other CXCR4 antagonists, with a focus on Plerixafor, supported by experimental data to inform preclinical and clinical research decisions.
Overview of T140 and Plerixafor
T140 is a 14-residue peptide that acts as a highly potent and specific CXCR4 antagonist.[1][2] Its derivatives, such as BKT140 (4F-benzoyl-TN14003), have been developed to improve stability and bioavailability.[3][4][5] Plerixafor (AMD3100) is a bicyclam small molecule and the first CXCR4 antagonist to receive FDA approval for mobilizing hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[6][7]
Comparative Analysis of Therapeutic Index
Efficacy Data
T140 and its analogs generally exhibit higher binding affinity and in vitro potency compared to Plerixafor. BKT140, for instance, has a significantly lower dissociation constant (Ki) for CXCR4 than Plerixafor, indicating a much stronger binding affinity.[3] This high affinity translates to potent inhibition of cancer cell migration and other CXCR4-mediated functions at nanomolar concentrations.[2][4]
Plerixafor is also a potent inhibitor of CXCR4, with IC50 values in the nanomolar range for blocking CXCL12-mediated chemotaxis.[6][8] Its efficacy in stem cell mobilization is well-established in clinical practice.[7]
Toxicity and Safety Data
Preclinical and clinical data suggest that both T140 analogs and Plerixafor have acceptable safety profiles. In a Phase I clinical trial, BKT140 was well-tolerated in multiple myeloma patients at doses up to 0.9 mg/kg, with no grade 3 or 4 toxicities reported.[3]
For Plerixafor, extensive preclinical toxicology studies have been conducted. The median lethal dose (LD50) in mice is 16.3 mg/kg via subcutaneous administration, while in rats, it is greater than 50 mg/kg.[1] In humans, the recommended dose for stem cell mobilization is 0.24 mg/kg, indicating a significant safety margin.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for T140 analogs and Plerixafor to facilitate a comparative assessment.
| Compound | Target | Assay | Potency (IC50/Ki) | Reference |
| BKT140 | CXCR4 | Binding Affinity (Ki) | 4 nM | [3] |
| Plerixafor (AMD3100) | CXCR4 | Binding Affinity (Ki) | 84 nM | [3] |
| Plerixafor (AMD3100) | CXCR4 | Antagonism (IC50) | 44 nM | [1][6][8] |
| Plerixafor (AMD3100) | CXCL12-mediated Chemotaxis | Inhibition (IC50) | 5.7 nM | [6][8] |
| T140 Analogs | SDF-1-induced Migration | Inhibition | 10-100 nM | [2] |
Table 1: Comparative In Vitro Efficacy of T140 Analogs and Plerixafor
| Compound | Animal Model | Route of Administration | Highest Non-Toxic Dose / MTD | LD50 | Reference |
| BKT140 | Human (Multiple Myeloma) | Subcutaneous | 0.9 mg/kg (well-tolerated) | Not Available | [3] |
| Plerixafor (AMD3100) | Mouse | Subcutaneous | Not Available | 16.3 mg/kg | [1] |
| Plerixafor (AMD3100) | Rat | Subcutaneous | Not Available | >50 mg/kg | [1] |
Table 2: Comparative Toxicity Data for BKT140 and Plerixafor
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CXCR4 antagonists.
In Vitro Cell Migration (Transwell) Assay
This assay is used to assess the ability of a compound to inhibit the migration of CXCR4-expressing cells towards a chemoattractant, typically the CXCR4 ligand CXCL12 (SDF-1).
-
Cell Culture: CXCR4-expressing cells (e.g., cancer cell lines, lymphocytes) are cultured in appropriate media.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing CXCL12.
-
Cell Seeding: The cells, pre-treated with various concentrations of the CXCR4 antagonist (e.g., T140 analog or Plerixafor) or a vehicle control, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration through the membrane (typically 4-24 hours).
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted stain.
-
Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CXCR4 antagonists in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells expressing CXCR4 are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CXCR4 antagonist is administered via a clinically relevant route (e.g., subcutaneous injection, intraperitoneal injection, or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined maximum size or at a set time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
Maximum Tolerated Dose (MTD) Study
This study is designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.
-
Animal Model: Typically, two rodent species (e.g., mice and rats) are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of the test compound.
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues and organs are collected for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or pathological lesions that would be life-threatening.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach to evaluating these compounds.
Caption: CXCR4 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for Evaluating CXCR4 Antagonists.
Conclusion
Both T140 and its analogs and Plerixafor are effective CXCR4 antagonists with distinct chemical properties. The available data suggests that T140 analogs may offer higher potency, as indicated by their stronger binding affinity to CXCR4. However, Plerixafor has a well-documented safety profile from extensive preclinical and clinical use, and it is the only approved drug in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Safety Operating Guide
Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of synthetic peptides like T140 are paramount for ensuring laboratory safety and environmental protection. T140, a 14-amino acid peptide antagonist of the CXCR4 receptor, requires meticulous disposal procedures due to the general principle that the chemical, physical, and toxicological properties of many research-grade peptides are not fully investigated[1][2]. Adherence to institutional and local regulations is critical, and this guide provides a framework for developing a comprehensive disposal plan.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, gloves, and a lab coat[3]. All handling should be performed in a well-ventilated area to avoid inhalation of the lyophilized powder or aerosolized solutions[3][4]. In case of accidental contact, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4] |
T140 Peptide Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, whether in solid (lyophilized) form or in solution, should never involve regular trash or drain disposal[6]. The following steps provide a general guideline and should be adapted to comply with your institution's specific protocols for chemical waste.
Step 1: Waste Identification and Segregation
Characterize the this compound waste. Is it in a solid, liquid (aqueous or organic solvent), or a contaminated material form (e.g., pipette tips, vials)? Segregate the waste based on these characteristics. For instance, aqueous waste should be collected separately from organic solvent waste[7].
Step 2: Containerization
Select an appropriate and compatible waste container. High-density polyethylene (HDPE) containers are suitable for most aqueous and mild organic wastes[8]. Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and any known hazards. The container must be kept closed except when adding waste[9].
Step 3: Neutralization (if applicable and permissible)
For liquid waste, neutralization may be an option if permitted by your institution and local regulations. Acidic or alkaline solutions should be neutralized to a pH between 5 and 9 before collection for disposal[8]. However, it is crucial to verify that the neutralized solution is not otherwise toxic before considering any further steps[9].
Step 4: Accumulation and Storage
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA)[9]. This area should be secure and away from general laboratory traffic.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste[6]. They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local environmental regulations[10].
Experimental Protocols for Waste Handling
While specific experimental protocols for T140 disposal are not available, the following general laboratory procedures for handling peptide waste should be followed:
Protocol for Handling Solid this compound Waste:
-
Wear appropriate PPE.
-
Carefully sweep up any spilled solid this compound powder with absorbent material like sand or vermiculite[3].
-
Place the sweepings and any contaminated materials (e.g., weighing paper, gloves) into a designated, labeled hazardous waste container.
-
After material pickup is complete, decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly[3].
Protocol for Handling Liquid this compound Waste:
-
Wear appropriate PPE.
-
Absorb any spilled liquid waste with an inert absorbent material.
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container[4].
-
Ventilate the area and wash the spill site after the cleanup is complete[3][4].
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and action process for handling this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By implementing these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community. Always consult your institution's specific guidelines and safety personnel for definitive procedures.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. abcepta.com [abcepta.com]
- 5. fishersci.fi [fishersci.fi]
- 6. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. peptiderecon.com [peptiderecon.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. peptide.com [peptide.com]
Personal protective equipment for handling T140 peptide
Essential Safety and Handling Guide for T140 Peptide
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is critical to avoid inhalation, skin, or eye contact.[3][4] The following table summarizes the recommended PPE for various laboratory activities involving T140.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[5] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, heavy rubber gloves, and a respirator.[3] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling T140 from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The recommended storage for this compound is at -20°C in a tightly sealed container.[3]
-
Clearly label the container with the peptide name, concentration, date received, and any hazard warnings.
2. Preparation and Use:
-
All handling of powdered T140 should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risks.[5]
-
When reconstituting the peptide, use a suitable solvent as recommended by the supplier.
-
Avoid creating dust when handling the powdered form.[3]
-
After handling, thoroughly wash hands with soap and water.[4]
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling T140 is properly cleaned and decontaminated after use.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential biological activity outside the lab.[6]
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Treat as chemical waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled biohazard or chemical waste container for autoclaving or incineration.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated waste container for contaminated items. |
| Liquid Waste (e.g., cell culture media containing T140) | Decontaminate with a suitable method, such as treatment with 10% bleach, before disposal down the drain with copious amounts of water, or collect for chemical waste disposal, depending on local regulations. |
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4] |
Spill Response:
-
Small Spills: For small spills of powdered T140, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a damp cloth. For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator.[5] Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Visual Guide to this compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.
Caption: Workflow for safe handling of this compound.
References
- 1. Buy this compound | 229030-20-0 [smolecule.com]
- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. peptide.com [peptide.com]
- 6. peptiderecon.com [peptiderecon.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
